Technical Documentation Center

Methyl 2-(p-tolylamino)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-(p-tolylamino)benzoate

Core Science & Biosynthesis

Foundational

Synthesis of Methyl 2-(p-tolylamino)benzoate: A Technical Guide to Palladium-Catalyzed C–N Cross-Coupling

Executive Summary The synthesis of diarylamines is a cornerstone of modern medicinal chemistry, particularly in the development of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs) and novel G protein-coupled...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of diarylamines is a cornerstone of modern medicinal chemistry, particularly in the development of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs) and novel G protein-coupled receptor (GPCR) modulators. Specifically, methyl 2-(p-tolylamino)benzoate serves as a critical intermediate in the synthesis of highly potent agonists for the bitter taste receptor TAS2R14, a target implicated in airway smooth muscle relaxation and innate immune responses[1].

This whitepaper provides an authoritative, step-by-step protocol for the synthesis of methyl 2-(p-tolylamino)benzoate from methyl 2-bromobenzoate and p-toluidine via a Palladium-catalyzed Buchwald-Hartwig cross-coupling. By detailing the mechanistic causality behind reagent selection and establishing self-validating experimental checkpoints, this guide ensures high-fidelity reproducibility for process chemists and drug development professionals.

Mechanistic Rationale & Experimental Causality

The Buchwald-Hartwig amination relies on a delicate balance of steric and electronic factors. To successfully couple an ortho-substituted aryl bromide (methyl 2-bromobenzoate) with an aniline derivative (p-toluidine), the catalytic system must overcome the steric hindrance of the adjacent ester group while preventing its unwanted saponification.

  • Pre-Catalyst Selection (Pd(OAc)₂): Palladium(II) acetate is a stable, easily handled pre-catalyst that is reduced in situ by the phosphine ligand or the amine to form the active Pd(0) species.

  • Ligand Dynamics ((±)-BINAP): The bidentate phosphine ligand BINAP is critical here. Its large bite angle (approx. 92°) and significant steric bulk serve a dual purpose. First, it prevents the formation of inactive Pd bis-amine dead-end complexes. Second, the steric crowding around the palladium center accelerates the rate-limiting reductive elimination step, forcing the two aryl groups together to form the C–N bond.

  • Base Selection (Cs₂CO₃): The choice of base is the primary determinant of functional group tolerance in this reaction[2]. Stronger, soluble bases like sodium tert-butoxide (NaOtBu) would rapidly attack the electrophilic methyl ester, leading to saponification and the formation of a carboxylate that can poison the catalyst. Cesium carbonate (Cs₂CO₃) is a mild, heterogeneous base in toluene that effectively deprotonates the Pd-coordinated amine without hydrolyzing the ester.

  • Solvent & Thermodynamics: Anhydrous toluene heated to 110 °C provides the necessary thermal energy to drive the oxidative addition of the sterically hindered ortho-bromide.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Aryl Bromide Complex (Oxidative Addition) Pd0->OxAdd + Methyl 2-bromobenzoate - L AmineCoord Pd(II) Amido Complex (Amine Binding & Deprotonation) OxAdd->AmineCoord + p-Toluidine + Cs2CO3 - CsBr, - CsHCO3 RedElim Product Release (Reductive Elimination) AmineCoord->RedElim RedElim->Pd0 + L - Methyl 2-(p-tolylamino)benzoate

Figure 1: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Reagents and Material Specifications

To ensure optimal conversion, the nucleophile (p-toluidine) and base are used in slight excess. All solid reagents must be rigorously dried prior to use.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Methyl 2-bromobenzoate 215.041.02.15 gElectrophile
p-Toluidine 107.151.21.29 gNucleophile
Pd(OAc)₂ 224.500.05 (5 mol%)112 mgPre-catalyst
(±)-BINAP 622.670.075 (7.5 mol%)467 mgBidentate Ligand
Cs₂CO₃ 325.821.54.89 gMild Base
Toluene (Anhydrous) 92.14-50 mL (0.2 M)Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every phase.

Phase 1: Inert Atmosphere Setup
  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with high-purity Argon.

  • Reagent Loading: Add Pd(OAc)₂ (112 mg), (±)-BINAP (467 mg), and anhydrous Cs₂CO₃ (4.89 g) to the flask.

  • Degassing: Evacuate the flask and backfill with Argon three times to remove trace oxygen, which rapidly oxidizes and deactivates the Pd(0) catalyst.

Phase 2: Reaction Initiation
  • Solvent & Substrate Addition: Inject anhydrous toluene (50 mL) via syringe. Add methyl 2-bromobenzoate (2.15 g) and p-toluidine (1.29 g).

  • Thermal Activation: Seal the Schlenk flask and immerse it in a pre-heated oil bath at 110 °C.

  • Self-Validation Checkpoint 1 (Visual): Within 15–30 minutes, the solution should transition from a reddish-brown suspension to a dark, opaque mixture. This indicates the successful reduction of Pd(II) to the active Pd(0) species and the initiation of the catalytic cycle. Stir vigorously for 16 hours.

Phase 3: Workup and Isolation
  • Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL).

  • Filtration: Filter the crude mixture through a pad of Celite to remove precipitated palladium black and insoluble inorganic salts (CsBr, unreacted Cs₂CO₃). Rinse the Celite pad with additional ethyl acetate (2 × 20 mL).

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with deionized water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 90:10).

  • Self-Validation Checkpoint 2 (TLC): The product, methyl 2-(p-tolylamino)benzoate, is highly fluorescent under short-wave UV (254 nm) and will elute slower than the starting bromide but faster than unreacted p-toluidine.

Workflow Prep 1. Reaction Setup (Schlenk / Argon) Heat 2. Thermal Coupling (Toluene, 110 °C, 16h) Prep->Heat Workup 3. Filtration & Wash (Celite / EtOAc / H2O) Heat->Workup Purify 4. Purification (Silica Gel Column) Workup->Purify Analyze 5. Characterization (NMR, LC-MS) Purify->Analyze

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Analytical Characterization & Validation

To definitively confirm the structural integrity of the synthesized methyl 2-(p-tolylamino)benzoate, compare the isolated product against the following expected analytical benchmarks:

  • LC-MS (ESI+): Expected mass [M+H]⁺ = 242.1 m/z.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.40 – 9.60 (br s, 1H): The secondary amine (N–H) proton. This proton is highly deshielded due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the ester group.

    • δ 7.95 (dd, 1H): Aromatic proton adjacent to the ester group.

    • δ 3.90 (s, 3H): The methyl ester protons (-OCH₃). The preservation of this sharp singlet confirms that the Cs₂CO₃ base successfully prevented ester saponification.

    • δ 2.35 (s, 3H): The tolyl methyl protons (-CH₃).

Troubleshooting Guide

If yields are suboptimal, consult the following diagnostic matrix:

ObservationMechanistic CauseCorrective Action
Reaction stalls at <50% conversion Catalyst death via oxidation. Trace O₂ in the system oxidizes the active Pd(0) to inactive Pd(II) species.Rigorously degas the toluene via freeze-pump-thaw cycles. Ensure Schlenk line vacuum is <0.1 mbar.
Formation of 2-(p-tolylamino)benzoic acid Ester hydrolysis. Caused by water contamination in the hygroscopic Cs₂CO₃ base.Dry the Cs₂CO₃ under high vacuum at 150 °C for 12 hours prior to use. Store in a desiccator.
High levels of unreacted p-toluidine Poor ligand coordination or incorrect Pd:Ligand ratio leading to catalyst aggregation (Pd black).Ensure the Pd(OAc)₂ to BINAP ratio is strictly maintained at 1:1.5 to ensure complete complexation.

References

1. 2.

Sources

Exploratory

Spectroscopic characterization of Methyl 2-(p-tolylamino)benzoate (NMR, IR, MS)

This guide outlines the comprehensive spectroscopic characterization of Methyl 2-(p-tolylamino)benzoate , a structural analog of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Technical Guide for S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive spectroscopic characterization of Methyl 2-(p-tolylamino)benzoate , a structural analog of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).

Technical Guide for Structural Elucidation via NMR, IR, and MS

Executive Summary & Structural Context

Methyl 2-(p-tolylamino)benzoate represents a critical intermediate in the synthesis of acridone alkaloids and fenamic acid derivatives. Its structure consists of an anthranilic acid methyl ester core N-substituted with a p-tolyl moiety.

For the analytical chemist, this molecule presents a classic study in intramolecular hydrogen bonding and aromatic substitution patterns . The proximity of the secondary amine (N-H) to the ester carbonyl (C=O) creates a stable 6-membered pseudo-ring, significantly perturbing standard spectroscopic shifts.

Core Structural Features[1][2][3]
  • Electronic Environment: The amine nitrogen donates electron density into the benzoate ring, shielding the ortho and para positions relative to itself, while the ester group withdraws density.

  • Steric/Conformational Lock: The intramolecular H-bond locks the N-H proton into a deshielded environment, a diagnostic feature in ¹H NMR.

Synthesis & Sample Preparation

Context: High-purity spectra require high-purity samples. This compound is typically synthesized via an Ullmann condensation between methyl 2-iodobenzoate and p-toluidine, catalyzed by copper species.

Experimental Workflow

Before spectral acquisition, ensure the sample meets the following criteria:

  • Purity: >98% (determined by HPLC or GC).

  • Physical State: Pale yellow to off-white crystalline solid.

  • Solubility: Soluble in Chloroform (

    
    ), Dichloromethane (
    
    
    
    ), and DMSO.
Characterization Workflow Diagram

G Sample Crude Reaction Mixture Purification Flash Chromatography (Hexane/EtOAc) Sample->Purification Silica Gel Isolate Pure Methyl 2-(p-tolylamino)benzoate (>98%) Purification->Isolate Recrystallization NMR NMR (1H, 13C) Solvent: CDCl3 Isolate->NMR IR FT-IR Method: ATR/KBr Isolate->IR MS Mass Spec Method: EI/ESI Isolate->MS

Figure 1: Standard purification and characterization workflow for fenamate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the definitive map of the carbon-hydrogen framework. We utilize CDCl₃ as the solvent to prevent exchange of the labile N-H proton, which is crucial for confirming the secondary amine structure.

¹H NMR Analysis (400 MHz, CDCl₃)

The hallmark of this spectrum is the deshielded N-H signal and the distinct methyl singlets.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
9.45 Broad Singlet1HN-H Diagnostic: Deshielded due to intramolecular H-bond to C=O.
7.95 Doublet (dd)1HAr-H (C3, Benzoate)Ortho to Carbonyl; most deshielded aromatic proton.
7.30 - 7.35 Multiplet1HAr-H (C5, Benzoate)Para to amine.
7.15 Doublet (d)2HAr-H (Tolyl)Part of AA'BB' system (closer to N).
7.12 Doublet (d)2HAr-H (Tolyl)Part of AA'BB' system (closer to Me).
6.70 Doublet (d)1HAr-H (C6, Benzoate)Ortho to amine; shielded by N lone pair.
6.65 Triplet (td)1HAr-H (C4, Benzoate)Meta to amine.
3.88 Singlet3H-COOCH₃ Ester methyl group (distinctive sharp singlet).
2.34 Singlet3HAr-CH₃ Tolyl methyl group.
¹³C NMR Analysis (100 MHz, CDCl₃)

Key features include the carbonyl carbon and the differentiation between the two methyl carbons.

  • Carbonyl (C=O): ~169.0 ppm.

  • Aromatic C-N (Ipso): ~148.5 ppm (Benzoate ring), ~138.0 ppm (Tolyl ring).

  • Aromatic C-H: 110-135 ppm range.

  • Ester Methyl (-OCH₃): ~51.5 ppm.

  • Tolyl Methyl (-CH₃): ~20.8 ppm.

Infrared Spectroscopy (FT-IR)

Rationale: IR confirms the functional groups.[1] The focus here is the wavenumber shift of the carbonyl and amine stretches caused by the intramolecular hydrogen bond.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet.

Frequency (cm⁻¹)Vibration ModeIntensityInterpretation
3320 - 3350 N-H StretchWeak/BroadLower frequency than free amines (~3400) due to H-bonding.
3030 - 3060 C-H Stretch (Ar)WeakAromatic ring C-H bonds.
2950 C-H Stretch (Alk)MediumMethyl group C-H bonds.
1680 - 1690 C=O Stretch Strong Ester carbonyl. Slightly lowered from typical 1735 cm⁻¹ due to conjugation and H-bonding.
1580, 1515 C=C StretchStrongAromatic skeletal vibrations.
1260, 1080 C-O StretchStrongEster C-O-C asymmetric/symmetric stretch.
750 C-H Bend (oop)StrongOrtho-disubstituted benzene ring (Benzoate).

Mass Spectrometry (MS)

Rationale: MS confirms the molecular weight and provides a fragmentation fingerprint.[2][3] Electron Impact (EI) at 70 eV is standard for this stable aromatic ester.

  • Molecular Ion (M⁺): m/z 241 (Base peak or high intensity due to aromatic stability).

  • Base Peak: Often the molecular ion or the [M - OMe]⁺ fragment.

Fragmentation Pathway Logic

The molecule typically fragments via loss of the methoxy group from the ester, followed by loss of the carbonyl (CO).

MS M Molecular Ion (M+) m/z 241 [C15H15NO2]+ Frag1 Acylium Ion [M - OMe]+ m/z 210 (Loss of -OCH3) M->Frag1 -31 Da (OCH3) Frag2 Fragment [M - COOMe]+ m/z 182 (Loss of Ester Group) M->Frag2 -59 Da (COOCH3) Frag3 Tolyl-Amine Fragment m/z 106 [C7H7NH]+ Frag1->Frag3 Ring Cleavage

Figure 2: Predicted Electron Impact (EI) fragmentation pathway for Methyl 2-(p-tolylamino)benzoate.

References

  • Synthesis & General Characterization of Fenamates: Comparison of N-phenylanthranilic acid derivatives. Source: Journal of Heterocyclic Chemistry.[4] Link:

  • Mass Spectrometry of Anthranilates: Fragmentation patterns of N-phenylanthranilic acids. Source: Organic Mass Spectrometry.[3][4] Link: (Contextual grounding for fragmentation logic).

  • General Spectroscopic Data for Benzoate Derivatives: Spectral database for organic compounds. Source: AIST (National Institute of Advanced Industrial Science and Technology). Link: (Search: Methyl N-phenylanthranilate for analog comparison).

Sources

Foundational

Technical Guide: Crystal Structure Analysis of N-Aryl Methyl Anthranilate Derivatives

This guide details the structural analysis of N-aryl methyl anthranilate derivatives, a class of compounds structurally related to fenamate NSAIDs (Non-Steroidal Anti-Inflammatory Drugs). It focuses on the critical role...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural analysis of N-aryl methyl anthranilate derivatives, a class of compounds structurally related to fenamate NSAIDs (Non-Steroidal Anti-Inflammatory Drugs). It focuses on the critical role of intramolecular hydrogen bonding in defining molecular planarity and the subsequent supramolecular assembly.

Introduction & Structural Context

N-aryl methyl anthranilates are ester derivatives of N-aryl anthranilic acids (fenamic acids). While the parent acids are potent COX inhibitors, the methyl esters often serve as prodrugs or model systems to study the intramolecular hydrogen bond (IMHB) without the interference of strong intermolecular carboxylic acid dimerization.

The core structural interest lies in the competition between:

  • Conformational Locking: The N-H...O=C interaction which planarizes the anthranilate core.

  • Steric Twist: The N-aryl ring (Ring B) twisting out of plane relative to the anthranilate ring (Ring A) to relieve steric strain, particularly when ortho-substituents are present.

Core Structural Scaffold
  • Ring A: Anthranilate moiety (planar).

  • Ring B: N-aryl substituent (variable torsion).

  • Interaction: S(6) graph set motif (Intramolecular N-H...O).

Experimental Workflow

The following workflow ensures high-fidelity structural data, minimizing disorder and thermal motion artifacts.

Synthesis & Purification
  • Protocol: Esterification of N-phenylanthranilic acid using Methanol/H₂SO₄ (catalytic) under reflux for 6-8 hours.

  • Purification: Neutralize with NaHCO₃, extract into Ethyl Acetate, and pass through a short silica plug to remove unreacted acid. High purity (>99%) is required for defect-free crystals.

Crystallization Protocol

For this lipophilic class, Slow Evaporation yields the most consistent X-ray quality prisms.

Step-by-Step Method:

  • Solvent Selection: Dissolve 20 mg of the derivative in 2 mL of a semi-polar solvent.

    • Preferred: Ethanol or Acetone (Good solubility, moderate evaporation rate).

    • Alternative: Methanol/Dichloromethane (1:1) for highly insoluble derivatives.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial. Dust particles induce rapid, polycrystalline precipitation (twinning).

  • Vapor Diffusion (Optional): If evaporation fails, place the vial (uncapped) inside a larger jar containing Hexane (antisolvent). Cap the large jar.

  • Growth: Allow to stand at 20°C in a vibration-free zone. Crystals typically appear in 48-72 hours.

Data Collection Strategy
  • Temperature: Collect data at 100 K (using a cryostream).

    • Reasoning: Methyl groups in the ester and N-aryl ring often exhibit high thermal motion or rotational disorder at room temperature (298 K). Cooling freezes these rotations, improving resolution.

  • Source: Mo-Kα (λ = 0.71073 Å) is standard. For purely organic light-atom structures, Cu-Kα is acceptable and provides higher intensity for small crystals, though absorption correction becomes more critical.

Visualization: Analytical Logic

The following diagram outlines the logical flow from crystal selection to structural validation.

G Start Crude Derivative Purify Silica Purification (>99% Purity) Start->Purify Cryst Crystallization (Slow Evaporation/EtOH) Purify->Cryst XRD SC-XRD Data Collection (100 K, Mo-Kα) Cryst->XRD Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (Least Squares/SHELXL) Solve->Refine Refine->Solve High R-factor? Analysis Structural Analysis Refine->Analysis IMHB Check IMHB (S6) N-H...O Distance Analysis->IMHB Torsion Torsion Angles (Ring A vs Ring B) Analysis->Torsion Packing Supramolecular (Pi-Stacking/C-H...O) Analysis->Packing

Caption: Analytical workflow for N-aryl methyl anthranilate crystallography, emphasizing the transition from purification to specific structural checks.

Structural Analysis & Data Interpretation[1][2][3][4][5][6][7][8]

The Intramolecular Lock (S(6) Motif)

The defining feature of this class is the intramolecular hydrogen bond between the amine nitrogen (N-H) and the carbonyl oxygen (C=O) of the ester.

  • Metric: Measure the N...O distance.

  • Typical Range: 2.60 – 2.75 Å.

  • Significance: This interaction forms a pseudo-six-membered ring (S(6) graph set). It locks the ester group coplanar with the anthranilate ring, preventing free rotation of the methoxycarbonyl group. This is a "self-validating" feature; if this bond is absent or long (>3.0 Å), the structure is likely a high-energy conformer or the assignment is incorrect.

Conformational Twist (The "Fenamate Twist")

While the anthranilate core is planar, the N-aryl ring is rarely coplanar due to steric repulsion between the H-atoms (or substituents) at the ortho positions of both rings.

  • Torsion Angle (C-N-C-C): Typically ranges from 40° to 70°.

  • Effect: This twist disrupts extended pi-conjugation between the two aromatic systems, affecting the compound's UV-Vis absorption and fluorescence properties.

Supramolecular Packing

Unlike the parent acids (which form strong O-H...O dimers), the methyl esters lack strong hydrogen bond donors (the NH is locked intramolecularly).

  • Dominant Forces:

    • C-H...O: Weak interactions between aromatic protons and the carbonyl oxygen of neighboring molecules.

    • Pi-Pi Stacking: Often observed between the antiparallel anthranilate rings of adjacent molecules (Centroid-Centroid distance ~3.6 – 3.9 Å).

    • Dispersion: Van der Waals packing of the hydrophobic methyl/aryl groups.

Quantitative Data Summary (Template)

Use the following table structure to report your crystallographic findings.

ParameterDescriptionTypical Value (N-Aryl Methyl Anthranilate)
Crystal System Lattice symmetryMonoclinic or Triclinic
Space Group Symmetry operationsP2₁/c or P-1
Z Molecules per unit cell4 (usually)
d(N-H...O) Intramolecular H-bond2.62 – 2.68 Å
∠(N-H...O) H-bond Angle130° – 145°
Dihedral Angle Ring A vs Ring B twist45° – 65°

References

  • Fenamic Acid Derivatives: Fenamic acid. Wikipedia. Available at: [Link]

  • Intramolecular Hydrogen Bonding: Caron, G., et al. Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. University of Torino.[1] Available at: [Link]

  • Crystallization Methods: How To: Grow X-Ray Quality Crystals. University of Rochester, Dept. of Chemistry. Available at: [Link]

  • Small Molecule Crystallography: Small molecule crystallography. Excillum. Available at: [Link]

  • Structural Properties of Fenamates: The Chemistry and Bioactivity of Mefenamic Acid Derivatives. NIH/PubMed. Available at: [Link]

Sources

Exploratory

Physical and chemical properties of Methyl 2-(p-tolylamino)benzoate

An In-Depth Technical Guide to Methyl 2-(p-tolylamino)benzoate: Properties, Synthesis, and Applications Abstract Methyl 2-(p-tolylamino)benzoate is a diarylamine derivative of significant interest in synthetic organic ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2-(p-tolylamino)benzoate: Properties, Synthesis, and Applications

Abstract

Methyl 2-(p-tolylamino)benzoate is a diarylamine derivative of significant interest in synthetic organic chemistry. As a member of the N-aryl anthranilate family, its structural motif is a key building block for more complex heterocyclic systems and molecules of pharmaceutical relevance. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis via the Ullmann condensation, and an exploration of its potential applications for researchers and professionals in drug development. The narrative emphasizes the mechanistic rationale behind synthetic choices and analytical procedures, ensuring a deep and practical understanding of this compound.

Chemical Identity and Structure

Nomenclature and Structure
  • IUPAC Name: Methyl 2-[(4-methylphenyl)amino]benzoate

  • Common Synonyms: Methyl N-(p-tolyl)anthranilate, 2-(p-Tolylamino)benzoic acid methyl ester

  • Chemical Class: Diarylaminé, N-Aryl Anthranilate Ester

The structure consists of a methyl benzoate core functionalized with a p-tolylamino group at the ortho (C2) position. This diarylamine linkage is the most significant feature, dictating the molecule's chemical reactivity and three-dimensional conformation.

Key Identifiers
  • Molecular Formula: C₁₅H₁₅NO₂

  • Molecular Weight: 241.29 g/mol

  • CAS Number: 17638-39-2

Physicochemical and Spectroscopic Properties

The physical and spectral properties of Methyl 2-(p-tolylamino)benzoate are fundamental to its identification, purification, and quality control. The data presented below are essential for any researcher working with this compound.

Physical Properties
PropertyValueSource/Notes
Appearance Expected to be a crystalline solid at room temperature.Based on similar N-aryl anthranilates.
Melting Point Not widely reported; expected to be higher than related liquids like Methyl 2-(methylamino)benzoate (17-19°C).[1]Analogy to structurally similar compounds.
Boiling Point Not determined; high boiling point expected due to molecular weight and polarity.---
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, DMSO).[1] Insoluble in water.General solubility for aromatic esters.
Spectroscopic Profile

Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both rings, the singlet for the ester methyl group (O-CH₃), the singlet for the tolyl methyl group (Ar-CH₃), and a broad singlet for the amine proton (N-H). The aromatic region (typically 6.5-8.0 ppm) will show complex splitting patterns due to the coupling of adjacent protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum should reveal 15 distinct carbon signals, corresponding to each unique carbon atom in the molecule, including the characteristic carbonyl carbon of the ester group (typically ~168 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups present. Expected characteristic absorption bands include:

    • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹

    • C-H Stretch (Aromatic & Aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹

    • C=O Stretch (Ester): A strong, sharp peak around 1680-1710 cm⁻¹

    • C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight (241.29). The fragmentation pattern would provide further structural evidence.

Synthesis and Mechanistic Insights

The formation of the C-N bond in diarylamines is a cornerstone of modern organic synthesis. The Ullmann condensation, or its more specific variant for C-N coupling, the Goldberg reaction, is a classic and reliable method for preparing Methyl 2-(p-tolylamino)benzoate.[2]

Primary Synthetic Route: The Ullmann Condensation

This reaction involves the copper-catalyzed coupling of an aryl amine with an aryl halide. For the synthesis of Methyl 2-(p-tolylamino)benzoate, the most common approach is the reaction between methyl anthranilate (methyl 2-aminobenzoate) and a p-tolyl halide (e.g., 4-iodotoluene).

Reaction Scheme: Methyl 2-aminobenzoate + 4-Iodotoluene --(Cu Catalyst, Base, Solvent, Heat)--> Methyl 2-(p-tolylamino)benzoate

Mechanistic Causality

The Ullmann condensation is not a simple substitution; it is a complex catalytic cycle.[3][4]

  • Catalyst: Copper, typically as copper(I) iodide (CuI) or finely divided copper powder, is the essential catalyst.[2][5] It facilitates the coupling by forming organocopper intermediates.

  • Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to deprotonate the amine, making it a more potent nucleophile.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to achieve the high temperatures (often >150 °C) needed to drive the reaction to completion.[2]

  • Mechanism: The reaction is believed to proceed via oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[4] The high temperature is necessary to overcome the activation energy of these steps.

Synthetic Workflow Diagram

The following diagram outlines the general experimental workflow for the synthesis and purification of Methyl 2-(p-tolylamino)benzoate via the Ullmann condensation.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purify Purification reactants 1. Combine Reactants: - Methyl 2-aminobenzoate - 4-Iodotoluene - K₂CO₃ (Base) catalyst 2. Add Catalyst & Solvent: - CuI (Catalyst) - DMF (Solvent) reactants->catalyst inert 3. Purge with Inert Gas (e.g., Argon or Nitrogen) catalyst->inert heat 4. Heat to Reaction Temp (e.g., 150-160 °C) inert->heat monitor 5. Monitor Progress (via TLC) heat->monitor cool 6. Cool to Room Temp monitor->cool quench 7. Quench & Extract: - Add Water & Ethyl Acetate - Separate Layers cool->quench dry 8. Dry Organic Layer (e.g., with Na₂SO₄) quench->dry evap 9. Concentrate in Vacuo dry->evap chromatography 10. Column Chromatography (Silica Gel) evap->chromatography characterize 11. Characterize Pure Product (NMR, IR, MS) chromatography->characterize

Caption: General workflow for Ullmann synthesis.

Experimental Protocols

The following protocols are provided as a trusted, self-validating framework for the synthesis and analysis of the target compound.

Protocol: Synthesis via Ullmann Condensation

Reagents & Equipment:

  • Methyl 2-aminobenzoate

  • 4-Iodotoluene

  • Copper(I) Iodide (CuI)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexanes, Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, and inert gas line (Argon/Nitrogen).

Procedure:

  • To a 100 mL flame-dried round-bottom flask, add methyl 2-aminobenzoate (1.0 eq), 4-iodotoluene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Equip the flask with a reflux condenser and place it under an inert atmosphere.

  • Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Begin vigorous stirring and heat the reaction mixture to 150 °C using a heating mantle.

  • Maintain the temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure Methyl 2-(p-tolylamino)benzoate.

Protocol: Spectroscopic Sample Preparation[6]
  • For NMR Analysis: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm). Transfer the solution to an NMR tube for analysis.[6]

  • For FTIR-ATR Analysis: Place a small, clean spatula tip of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact and collect the spectrum.[6]

Applications in Research and Drug Development

The diarylamine scaffold, of which Methyl 2-(p-tolylamino)benzoate is a prime example, is considered a "privileged structure" in medicinal chemistry. Its rigid yet tunable conformation allows it to interact with a wide range of biological targets.

  • Synthetic Intermediate: The compound serves as a versatile intermediate. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, while the secondary amine can undergo further N-alkylation or acylation, enabling the synthesis of a diverse library of compounds.

  • Scaffold for Bioactive Molecules: The core N-phenyl anthranilic acid structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs). Modifications of this scaffold are continuously explored for new therapeutic agents in areas such as oncology and neurodegenerative diseases.

  • Material Science: Diarylamine derivatives are also investigated for their applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and as hole-transporting materials, due to their electronic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 2-(p-tolylamino)benzoate is not widely available, precautions should be based on structurally related compounds like methyl benzoate and other aromatic amines.[7][8][9]

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Avoid inhalation of dust and contact with skin and eyes.[7]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[9]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[7][10]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

  • BenchChem.
  • Wikipedia.
  • BYJU'S. Ullmann Reaction.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Organic Chemistry Portal. Ullmann Reaction.
  • ChemicalBook. Methyl 2-(methylamino)
  • Fisher Scientific. SAFETY DATA SHEET (Methyl 2-(methylamino)
  • CPAchem Ltd.
  • Benchchem. A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)

Sources

Foundational

Starting materials for the synthesis of Methyl 2-(p-tolylamino)benzoate

Topic: Starting materials for the synthesis of Methyl 2-(p-tolylamino)benzoate Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Starting materials for the synthesis of Methyl 2-(p-tolylamino)benzoate Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Utility

Methyl 2-(p-tolylamino)benzoate (also known as N-(p-tolyl)anthranilic acid methyl ester) is a critical intermediate in the synthesis of acridone alkaloids, non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, and functional organic materials. Its core structure—a diphenylamine scaffold with an ortho-ester functionality—serves as a versatile precursor for intramolecular cyclization reactions (e.g., to acridones via polyphosphoric acid) or as a ligand backbone in organometallic catalysis.

This guide provides a rigorous analysis of the starting materials and synthetic methodologies required to access this target with high purity. We prioritize the Buchwald-Hartwig amination as the modern "Gold Standard" for laboratory-scale synthesis due to its mild conditions and functional group tolerance, while also detailing the Chan-Lam coupling and Ullmann condensation as valuable alternatives depending on substrate availability and cost constraints.

Retrosynthetic Analysis

The construction of Methyl 2-(p-tolylamino)benzoate relies primarily on the formation of the C(sp²)–N bond. The ester moiety is typically preserved from the starting material (Methyl 2-halobenzoate) to avoid a separate esterification step, although the "Acid Route" (synthesis of the free acid followed by methylation) remains a valid industrial approach.

Retrosynthesis Target Methyl 2-(p-tolylamino)benzoate (Target Molecule) Disconnection C-N Disconnection Target->Disconnection Benzoate Methyl 2-halobenzoate (X = Br, Cl, I) Disconnection->Benzoate Toluidine p-Toluidine (Nucleophile) Disconnection->Toluidine Anthranilate Methyl Anthranilate (Nucleophile) Disconnection->Anthranilate Alternative Boronic p-Tolylboronic Acid (Chan-Lam Electrophile) Disconnection->Boronic

Figure 1: Retrosynthetic disconnection showing the primary Buchwald-Hartwig/Ullmann pathway (Solid lines) and the Chan-Lam alternative (Dotted lines).

Primary Starting Materials: Specifications & Handling

Electrophile: Methyl 2-Bromobenzoate

While the chloro-analogue is cheaper, the bromo-derivative offers the optimal balance of reactivity and stability for Palladium-catalyzed cross-coupling without requiring specialized, expensive ligands.

PropertySpecificationCritical Notes
CAS 610-94-6
MW 215.04 g/mol
Purity ≥98%Impurities like 2-bromobenzoic acid (hydrolysis product) can poison catalysts or consume base.
Physical State Liquid/Low-melting solidMP: ~32°C. Often requires gentle warming to dispense.
Handling Store under inert gasMoisture sensitive; hydrolysis leads to catalyst deactivation.
Nucleophile: p-Toluidine (4-Methylaniline)

The amine partner acts as the nucleophile. Its purity is paramount as oxidation products (azo compounds) are colored and difficult to remove.

PropertySpecificationCritical Notes
CAS 106-49-0
MW 107.16 g/mol
Purity ≥99%Must be colorless to pale brown. Dark brown/black solid indicates significant oxidation.
Purification RecrystallizationIf oxidized, recrystallize from EtOH/Water or sublime under vacuum before use.
Safety TOXIC Known carcinogen and blood toxin (methemoglobinemia). Use in a fume hood with double gloving.

Method A: Buchwald-Hartwig Amination (The Gold Standard)

Rationale: This route provides the highest yields (>85%) and mildest conditions (80-100°C), preserving the methyl ester functionality which can be labile under the harsh conditions of the classical Ullmann reaction.

The Catalytic System[1][2][3][4][5][6][7]
  • Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃.[1]

  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is the preferred ligand. Its bidentate nature prevents the formation of inactive Pd-dimers and stabilizes the catalytic cycle.

  • Base: Cs₂CO₃ (Cesium Carbonate).[2] Unlike NaOtBu, Cs₂CO₃ is mild enough to prevent hydrolysis of the methyl ester while sufficiently basic to deprotonate the amine.

Experimental Protocol
  • Setup: Flame-dry a 50 mL Schlenk flask and equip with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

  • Charging: Add Methyl 2-bromobenzoate (1.0 equiv, 5.0 mmol), p-Toluidine (1.2 equiv, 6.0 mmol), Cs₂CO₃ (1.4 equiv, 7.0 mmol), Pd(OAc)₂ (2 mol%), and BINAP (3 mol%).

  • Solvent: Add anhydrous Toluene (15 mL, 0.3 M). Note: Toluene must be degassed to prevent oxidation of the phosphine ligand.

  • Reaction: Heat the sealed flask to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.[1]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Mechanistic Workflow[9]

BuchwaldMechanism Step1 Oxidative Addition Pd(0) inserts into C-Br bond Step2 Amine Coordination p-Toluidine binds to Pd(II) Step1->Step2 Step3 Deprotonation Cs2CO3 removes H from Amine Step2->Step3 Step4 Reductive Elimination C-N bond forms, Pd(0) regenerates Step3->Step4 Start Methyl 2-bromobenzoate + Pd(0)/BINAP Step4->Start Catalytic Cycle Product Methyl 2-(p-tolylamino)benzoate Step4->Product Start->Step1

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination utilizing a bidentate ligand to stabilize the Pd(II) intermediate.

Method B: Chan-Lam Coupling (The Mild Alternative)

Rationale: Useful when avoiding halides or high temperatures. This method operates at room temperature in air but typically offers moderate yields (50-70%) compared to Pd-catalysis.

Starting Materials[4][5][7][9][10]
  • Nucleophile: Methyl Anthranilate (Liquid, commercially available).

  • Electrophile: p-Tolylboronic acid.[3]

  • Catalyst: Cu(OAc)₂ (Copper(II) Acetate).

  • Base: Pyridine or Triethylamine.

Experimental Protocol
  • Mixing: In a round-bottom flask open to air, combine Methyl Anthranilate (1.0 equiv), p-Tolylboronic acid (2.0 equiv), and Cu(OAc)₂ (1.0 equiv).

  • Solvent: Add Dichloromethane (DCM) (0.1 M).

  • Base: Add Pyridine (2.0 equiv).

  • Reaction: Stir vigorously at Room Temperature for 24-48 hours. The reaction requires atmospheric oxygen to reoxidize Cu(I) to Cu(II) if catalytic loading is used (though stoichiometric Cu is recommended for best yields in this specific difficult coupling).

  • Workup: Quench with aqueous NH₄Cl to chelate copper. Extract with DCM.

Characterization & Quality Control

The identity of the synthesized Methyl 2-(p-tolylamino)benzoate must be validated using NMR spectroscopy.

Signal TypeChemical Shift (δ, ppm in CDCl₃)MultiplicityAssignment
¹H NMR 9.40 - 9.50Broad SingletNH (Deshielded due to intramolecular H-bond with ester C=O)
¹H NMR 7.90 - 8.00Doublet/MultipletBenzoate C3-H (Ortho to ester)
¹H NMR 3.85 - 3.90SingletOCH₃ (Ester methyl)
¹H NMR 2.30 - 2.35SingletAr-CH₃ (Tolyl methyl)
¹³C NMR ~169.0SingletC=O (Ester Carbonyl)

Critical Quality Check:

  • Absence of Starting Material: Check for the disappearance of the sharp NH₂ signal of p-toluidine (~3.5 ppm) or methyl anthranilate.

  • Ester Integrity: Ensure the methyl ester singlet (~3.9 ppm) is present. If missing, hydrolysis to the acid has occurred.

References

  • Buchwald-Hartwig Amination (General Protocol & Mechanism)

    • Title: Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds.[4][1]

    • Source:Accounts of Chemical Research, 1998, 31(12), 805–818.
    • URL:[Link]

  • Ullmann-Type Coupling (Copper Catalysis)

    • Title: Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic and Aromatic Amines.[5]

    • Source:Organic Letters, 2002, 4(4), 581–584.
    • URL:[Link]

  • Chan-Lam Coupling (Boronic Acid Route)

    • Title: Copper-Promoted C-N Bond Cross-Coupling with Phenylboronic Acids at Room Temper
    • Source:Tetrahedron Letters, 1998, 39(19), 2933–2936.
    • URL:[Link]

  • Title: Synthesis and characterization of N-aryl anthranilic acid derivatives.

Sources

Exploratory

Theoretical Yield Calculation for the Synthesis of Methyl 2-(p-tolylamino)benzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The precise determination of theoretical yield is a cornerstone of synthetic chemistry, providing an essential benchmar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of theoretical yield is a cornerstone of synthetic chemistry, providing an essential benchmark for reaction efficiency, process optimization, and economic viability. In the context of pharmaceutical research and drug development, where multistep syntheses are common, mastering this calculation is fundamental to controlling costs and managing resources.[1][2] This guide provides an in-depth, technically-grounded walkthrough for calculating the theoretical yield of Methyl 2-(p-tolylamino)benzoate, a key intermediate in the synthesis of various complex molecules. We will explore the underlying stoichiometric principles, detail a step-by-step protocol, and discuss the critical factors that differentiate theoretical predictions from practical laboratory outcomes.

Introduction: The Strategic Importance of Theoretical Yield

In synthetic organic chemistry, the theoretical yield represents the maximum possible mass of a product that can be generated from a given quantity of reactants, assuming a perfect chemical reaction with 100% conversion and no loss of material.[3][4] This calculated ideal is a critical performance metric against which the actual yield—the amount of product physically isolated from an experiment—is compared. The resulting ratio, known as the percent yield, quantifies the efficiency of a given synthetic protocol.[1]

For professionals in drug development, an accurate theoretical yield calculation is not merely an academic exercise. It directly impacts:

  • Process Scalability and Cost Analysis: Predicting the maximum output is crucial for evaluating the economic feasibility of a synthetic route, especially when dealing with expensive starting materials and multi-kilogram production batches.[1][2]

  • Reaction Optimization: A significant discrepancy between theoretical and actual yields signals inefficiencies, such as incomplete reactions, the formation of byproducts, or suboptimal purification methods, thereby guiding further process development.[5]

  • Regulatory Compliance: In pharmaceutical manufacturing, yield calculations are a component of Current Good Manufacturing Practice (cGMP), ensuring that production processes are well-controlled and consistent.[6]

This document will focus on the synthesis of Methyl 2-(p-tolylamino)benzoate, a diarylamine derivative, via the Ullmann condensation, a classic and robust method for C-N bond formation.

The Synthetic Pathway: Ullmann Condensation

The synthesis of Methyl 2-(p-tolylamino)benzoate is effectively achieved through a copper-catalyzed N-arylation reaction known as the Ullmann condensation (or Ullmann-type reaction).[7][8] This reaction involves the coupling of an aryl halide with an amine. In this specific case, Methyl 2-iodobenzoate reacts with p-toluidine in the presence of a copper catalyst and a base, typically potassium carbonate, to facilitate the formation of the desired C-N bond.[9][10]

The balanced chemical equation for this transformation is:

C₈H₇IO₂ (Methyl 2-iodobenzoate) + C₇H₉N (p-Toluidine) --[Cu catalyst, K₂CO₃]--> C₁₅H₁₅NO₂ (Methyl 2-(p-tolylamino)benzoate) + HI + K₂CO₃ → KI + KHCO₃

For stoichiometric purposes, the key reactants and the product have a 1:1:1 molar ratio:

The reaction mechanism, broadly, involves the formation of a copper(I) amide species from the amine, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the final product and regenerate the active copper catalyst.[8][11]

Core Principles of Stoichiometric Calculation

The calculation of theoretical yield is governed by the principles of stoichiometry, which relate the quantities of reactants and products in a balanced chemical equation. The central concept is the limiting reactant (or limiting reagent), which is the reactant that is completely consumed first in a chemical reaction.[12][13] This reactant dictates the maximum amount of product that can be formed, as the reaction cannot proceed once it is depleted.

To determine the theoretical yield, one must:

  • Ensure the chemical equation is balanced.

  • Convert the initial mass of each reactant into moles.

  • Identify the limiting reactant by comparing the mole ratio of reactants to the stoichiometric ratio in the balanced equation.

  • Use the number of moles of the limiting reactant to calculate the maximum number of moles of the product that can be formed.

  • Convert the moles of product into a mass (in grams) to find the theoretical yield.[14][15]

Experimental Protocol: Calculating the Theoretical Yield

This section provides a step-by-step methodology for calculating the theoretical yield of Methyl 2-(p-tolylamino)benzoate based on a hypothetical experimental setup.

Hypothetical Experiment: A researcher starts with 15.0 g of Methyl 2-iodobenzoate and 7.5 g of p-Toluidine .

Step 1: Assemble Molar Mass Data

The first step is to gather the precise molar masses of the reactants and the final product.

Compound NameMolecular FormulaMolar Mass ( g/mol )Source
Methyl 2-iodobenzoateC₈H₇IO₂262.04[16][17]
p-ToluidineC₇H₉N107.15[18][19][20]
Methyl 2-(p-tolylamino)benzoateC₁₅H₁₅NO₂241.29(Calculated)
Step 2: Convert Initial Mass of Reactants to Moles

Next, calculate the number of moles for each reactant using their initial masses and molar masses.[12]

  • Moles of Methyl 2-iodobenzoate:

    • Moles = Mass / Molar Mass

    • Moles = 15.0 g / 262.04 g/mol = 0.0572 moles

  • Moles of p-Toluidine:

    • Moles = Mass / Molar Mass

    • Moles = 7.5 g / 107.15 g/mol = 0.0699 moles

Step 3: Identify the Limiting Reactant

The balanced equation shows a 1:1 stoichiometric ratio between Methyl 2-iodobenzoate and p-toluidine. To identify the limiting reactant, we compare the calculated moles.

  • Moles of Methyl 2-iodobenzoate = 0.0572 mol

  • Moles of p-Toluidine = 0.0699 mol

Since we have fewer moles of Methyl 2-iodobenzoate (0.0572 < 0.0699), it is the limiting reactant .[13] The reaction will cease once all the Methyl 2-iodobenzoate has been consumed. The p-toluidine is in excess.

Step 4: Calculate Theoretical Yield in Moles and Grams

The number of moles of the limiting reactant determines the maximum number of moles of product that can be formed.[12] Given the 1:1 stoichiometry, the theoretical yield in moles is equal to the moles of the limiting reactant.

  • Theoretical Moles of Product:

    • 0.0572 moles of Methyl 2-iodobenzoate will produce a maximum of 0.0572 moles of Methyl 2-(p-tolylamino)benzoate.

Finally, convert this molar amount to a mass to obtain the theoretical yield.[15]

  • Theoretical Yield (in grams):

    • Mass = Moles × Molar Mass

    • Mass = 0.0572 mol × 241.29 g/mol

    • Mass = 13.80 grams

Therefore, the theoretical yield for this reaction is 13.80 g .

Visualization of the Calculation Workflow

The logical flow of the theoretical yield calculation can be visualized as a decision-making process.

Theoretical_Yield_Workflow cluster_0 Initial Inputs cluster_1 Molar Calculations cluster_2 Limiting Reactant Determination cluster_3 Yield Calculation A Balanced Equation (1:1 Stoichiometry) F Compare Moles (Based on Stoichiometry) A->F B Mass of Reactant 1 (Methyl 2-iodobenzoate) D Calculate Moles of Reactant 1 B->D C Mass of Reactant 2 (p-Toluidine) E Calculate Moles of Reactant 2 C->E D->F E->F G Moles of Limiting Reactant F->G Identify Limiting H Calculate Moles of Product G->H I Calculate Theoretical Yield (grams) H->I

Caption: Workflow for Theoretical Yield Calculation.

Bridging Theory and Practice: Factors Influencing Actual Yield

While the theoretical yield provides a crucial maximum, the actual yield obtained in the laboratory is almost always lower.[1][2] Understanding the sources of this discrepancy is vital for process optimization. Key factors include:

  • Incomplete Reactions: The reaction may not proceed to 100% completion, resulting in an equilibrium mixture of reactants and products. Reaction time, temperature, and catalyst efficiency play a significant role here. For Ullmann couplings, high temperatures are often required, but this can also lead to degradation.[8]

  • Side Reactions: Competing chemical pathways can consume reactants to form undesired byproducts. In cross-coupling reactions, a common side reaction is the homocoupling of the aryl halide.[21]

  • Purification Losses: Material is invariably lost during workup and purification steps, such as extractions, filtrations, and column chromatography. Even with careful technique, it is impossible to recover 100% of the product.

  • Purity of Reagents: The calculation assumes 100% pure reactants. Impurities will add to the initial mass but will not participate in the reaction, leading to a lower-than-expected output.[3]

  • Reaction Conditions: The choice of solvent, base, and ligand (if applicable) can profoundly impact reaction efficiency.[22][23] For instance, in Ullmann-type reactions, the base (e.g., K₂CO₃, Cs₂CO₃) is critical for activating the amine coupling partner.[24]

Optimizing these parameters through systematic experimentation is key to maximizing the actual yield and improving the overall efficiency of the synthesis.

Conclusion

The calculation of theoretical yield is an indispensable skill for scientists and researchers in the pharmaceutical and chemical industries. It provides the foundational metric for assessing the success of a chemical transformation and serves as the gold standard against which all process improvements are measured. For the synthesis of Methyl 2-(p-tolylamino)benzoate, a precise understanding of stoichiometry and the identification of the limiting reactant are paramount. By systematically applying the principles outlined in this guide, researchers can establish a reliable benchmark for their synthetic work, enabling more efficient process development, accurate cost forecasting, and robust, scalable chemical manufacturing.

References

  • Vertex AI Search.
  • Scimplify.
  • NIST.
  • Ottokemi. p-Toluidine, GR 99%+ 106-49-0 India.
  • University of Wisconsin Oshkosh. A Step-by-step Guide to Calculating Limiting Reagent, Theoretical Yield, and Percent Yield.
  • Mastering Chemical Yield: The Precision Behind Labor
  • ResearchGate.
  • MDPI. (2023).
  • Parchem. Methyl-2 Iodobenzoate supplier, Manufacturer, CAS No. 610-97-9.
  • Santa Cruz Biotechnology. p-Toluidine | CAS 106-49-0 | SCBT.
  • Yield Calcul
  • NIST. p-Toluidine, 3,5-dinitro- - the NIST WebBook.
  • Reddit. (2020). How do I determine the theoretical yield in an organic reaction?
  • Wikipedia.
  • PubChem. p-Toluidine | C6H4CH3NH2 | CID 7813.
  • Cross-Coupling Reactions Guide.
  • Thermo Fisher Scientific. Methyl 2-iodobenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals.
  • Cheméo.
  • wikiHow. (2025, February 10). How to Calculate Theoretical Yield: 12 Steps (with Pictures).
  • Oreate AI Blog. (2025, December 30). Understanding Theoretical Yield in Chemistry: A Key Concept for Success.
  • Vedantu. (2025, June 23). Calculate Theoretical Yield: Step-by-Step Guide with Examples.
  • PMC. Methyl 2-(p-toluenesulfonamido)
  • PMC. (2021).
  • PMC. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
  • s
  • KAUST Repository. (2023). Predicting Reaction Yield in C–N Cross-coupling Using Machine Learning.
  • Wikipedia.
  • BioBoston Consulting. (2024).
  • Canadian Science Publishing. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
  • Chemistry LibreTexts. (2023, October 18). 8.7: Theoretical Yield and Percent Yield.
  • Chemistry LibreTexts. (2025, March 20). 12.9: Theoretical Yield and Percent Yield.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • ResearchGate. (2025, August 6).
  • ACS GCI Pharmaceutical Roundtable.
  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • American Chemical Society.
  • RSC Publishing. (2019, April 8).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Methylacridone via Methyl 2-(p-tolylamino)benzoate

Introduction Acridone and its derivatives are a significant class of heterocyclic compounds, forming the core structure of many natural products and synthetic molecules with a broad spectrum of biological activities.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Acridone and its derivatives are a significant class of heterocyclic compounds, forming the core structure of many natural products and synthetic molecules with a broad spectrum of biological activities.[1] Their planar, tricyclic framework is a key feature in their function as DNA intercalators, and they have demonstrated potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1] The inherent fluorescence of the acridone nucleus also makes it a valuable scaffold in the development of materials for organic electronics and fluorescent probes.

This application note provides a comprehensive guide for the synthesis of a substituted acridone, 2-methylacridone, utilizing methyl 2-(p-tolylamino)benzoate as a key precursor. The synthesis is presented as a two-stage process:

  • Stage 1: Synthesis of the Precursor, Methyl 2-(p-tolylamino)benzoate. This is achieved through a copper-catalyzed N-arylation known as the Ullmann condensation.

  • Stage 2: Hydrolysis and Intramolecular Cyclization. The methyl ester precursor is first hydrolyzed to the corresponding carboxylic acid, N-(p-tolyl)anthranilic acid. This intermediate then undergoes an acid-catalyzed intramolecular Friedel-Crafts acylation to yield the final 2-methylacridone product.

This document is intended for researchers and professionals in organic synthesis and drug development, providing detailed protocols, mechanistic insights, and a framework for the successful synthesis of this important class of molecules.

Stage 1: Synthesis of Methyl 2-(p-tolylamino)benzoate via Ullmann Condensation

The Ullmann condensation is a classical and reliable method for the formation of carbon-nitrogen bonds, specifically in the synthesis of N-arylanthranilic acids and their esters.[2] The reaction involves the copper-catalyzed coupling of an aryl amine with an aryl halide. In this protocol, we detail the synthesis of methyl 2-(p-tolylamino)benzoate from methyl 2-bromobenzoate and p-toluidine.

Mechanistic Rationale

The precise mechanism of the Ullmann reaction is complex and can vary depending on the specific reactants and conditions. However, it is generally accepted to involve a Cu(I) species as the active catalyst. The reaction likely proceeds through an oxidative addition of the aryl halide to the copper catalyst, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Diagram 1: Proposed Catalytic Cycle for Ullmann Condensation

Ullmann_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Methyl 2-bromobenzoate Methyl 2-bromobenzoate p-Toluidine p-Toluidine Intermediate_Complex [Cu(I)-p-toluidine] Complex p-Toluidine->Intermediate_Complex + Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst Cu(III)_Intermediate Cu(III) Intermediate Intermediate_Complex->Cu(III)_Intermediate + Methyl 2-bromobenzoate Oxidative_Addition Oxidative Addition Product Methyl 2-(p-tolylamino)benzoate Cu(III)_Intermediate->Product Reductive Elimination Reductive_Elimination Reductive Elimination HBr HBr Base Base (e.g., K2CO3) HBr->Base Neutralization

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: Methyl 2-(p-tolylamino)benzoate
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Methyl 2-bromobenzoate215.0510.75 g0.05
p-Toluidine107.156.43 g0.06
Anhydrous Potassium Carbonate138.218.29 g0.06
Copper(I) Iodide (CuI)190.450.95 g0.005
Anhydrous Dimethylformamide (DMF)-50 mL-

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 2-bromobenzoate, p-toluidine, anhydrous potassium carbonate, and copper(I) iodide.

  • Add anhydrous dimethylformamide (DMF) to the flask.

  • Flush the flask with nitrogen and maintain a positive nitrogen atmosphere throughout the reaction.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 250 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 2-(p-tolylamino)benzoate.

Stage 2: Hydrolysis and Intramolecular Cyclization to 2-Methylacridone

The second stage of the synthesis involves two key transformations: the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an intramolecular Friedel-Crafts acylation to form the tricyclic acridone core.

Step 2a: Hydrolysis of Methyl 2-(p-tolylamino)benzoate

The hydrolysis of the ester is a straightforward saponification reaction, typically carried out using a strong base such as sodium hydroxide in a mixed aqueous-alcoholic solvent system to ensure solubility of the starting material. Subsequent acidification protonates the carboxylate salt to yield the free carboxylic acid.

Experimental Protocol: N-(p-tolyl)anthranilic acid
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Methyl 2-(p-tolylamino)benzoate241.2912.07 g0.05
Sodium Hydroxide (NaOH)40.004.00 g0.10
Methanol-50 mL-
Water-25 mL-
Concentrated Hydrochloric Acid (HCl)-As needed-

Procedure:

  • In a round-bottom flask, dissolve methyl 2-(p-tolylamino)benzoate in methanol.

  • Add a solution of sodium hydroxide in water to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water.

  • Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of N-(p-tolyl)anthranilic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2b: Intramolecular Friedel-Crafts Acylation

The final ring-closing step is an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). A strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is used to protonate the carboxylic acid, which then acts as an electrophile and attacks the electron-rich tolyl ring to form the acridone.

Diagram 2: Mechanism of Intramolecular Friedel-Crafts Acylation

Friedel_Crafts_Acylation Start N-(p-tolyl)anthranilic acid Protonation Protonation of Carboxylic Acid Start->Protonation + H+ (from H2SO4) Acylium_Ion Formation of Acylium Ion Intermediate Protonation->Acylium_Ion Electrophilic_Attack Intramolecular Electrophilic Attack Acylium_Ion->Electrophilic_Attack Intermediate_Cation Carbocation Intermediate (Sigma Complex) Electrophilic_Attack->Intermediate_Cation Deprotonation Deprotonation Intermediate_Cation->Deprotonation - H+ Product 2-Methylacridone Deprotonation->Product

Caption: Mechanism of acid-catalyzed intramolecular Friedel-Crafts acylation.

Experimental Protocol: 2-Methylacridone
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
N-(p-tolyl)anthranilic acid227.2611.36 g0.05
Concentrated Sulfuric Acid (H₂SO₄)-50 mL-

Procedure:

  • In a clean, dry flask, carefully add N-(p-tolyl)anthranilic acid to concentrated sulfuric acid with stirring. The solid should dissolve to form a clear solution.

  • Heat the solution in a water bath at 100 °C for 2-4 hours. The color of the solution will typically change.

  • Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Carefully and slowly pour the reaction mixture onto 250 g of crushed ice with vigorous stirring.

  • A yellow precipitate of 2-methylacridone will form.

  • Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash thoroughly with water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-methylacridone.

Overall Workflow

Diagram 3: Overall Synthetic Workflow

Acridone_Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Acridone Formation Reactants1 Methyl 2-bromobenzoate + p-Toluidine Ullmann Ullmann Condensation (CuI, K2CO3, DMF) Reactants1->Ullmann Precursor Methyl 2-(p-tolylamino)benzoate Ullmann->Precursor Hydrolysis Saponification (NaOH, MeOH/H2O) Precursor->Hydrolysis Intermediate_Acid N-(p-tolyl)anthranilic acid Hydrolysis->Intermediate_Acid Cyclization Intramolecular Friedel-Crafts Acylation (H2SO4) Intermediate_Acid->Cyclization Final_Product 2-Methylacridone Cyclization->Final_Product

Caption: Overall workflow for the synthesis of 2-methylacridone.

Conclusion

The synthesis of 2-methylacridone from methyl 2-(p-tolylamino)benzoate is a robust and well-established process that provides access to a key heterocyclic scaffold. This application note has detailed the necessary protocols for the Ullmann condensation to form the precursor ester, its subsequent hydrolysis to the carboxylic acid, and the final intramolecular Friedel-Crafts acylation to yield the acridone. By understanding the underlying mechanisms and carefully following the experimental procedures, researchers can reliably synthesize this and other acridone derivatives for further investigation in medicinal chemistry and materials science.

References

  • Steingruber, H. S. et al. A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids.
  • Sharma, M. et al. Medicinal chemistry of acridine and its analogues. MedChemComm.
  • Meena Kumari et al. Chemistry of Acridone and its analogues: A review. Journal of Chemical and Pharmaceutical Research, 2011, 3(1):217-230.
  • Al-Shami, A. S. & Alkadsi, J.
  • Narendar, P. & Kumar, A. A Review on Acridone Derivatives and its Importance.
  • Bueno, M. A., Silva, L. R. S. P., & Correa, A. G. Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO.
  • Organic Syntheses Procedure: Acridone. Organic Syntheses.
  • Jameel, A. A., & Al-Hadedi, A. A. M. Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids.
  • BenchChem.
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry, 2018.
  • Sigma-Aldrich.
  • Hano, T. et al. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PMC, 2022.
  • Thermo Fisher Scientific. Ullmann Reaction. Thermo Fisher Scientific.
  • The Organic Chemistry Channel - by Dr. Ramasamy.
  • Scribd. Synthesis of Benzoic Acid via Hydrolysis. Scribd, 2016.

Sources

Application

Application Note: Intramolecular Cyclization of Methyl 2-(p-tolylamino)benzoate to Heterocycles

Abstract This application note details the protocol for the intramolecular cyclization of Methyl 2-(p-tolylamino)benzoate to form 2-methylacridin-9(10H)-one (also known as 2-methylacridone). This transformation construct...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the intramolecular cyclization of Methyl 2-(p-tolylamino)benzoate to form 2-methylacridin-9(10H)-one (also known as 2-methylacridone). This transformation constructs the tricyclic acridone scaffold, a privileged pharmacophore in oncology (DNA intercalation), antiviral research, and fluorescence imaging. The protocol focuses on a robust Polyphosphoric Acid (PPA) mediated pathway, which effects ester cleavage and cyclodehydration in a single pot. We provide mechanistic insights, step-by-step experimental procedures, and critical process parameters to ensure high reproducibility and yield.

Introduction & Chemical Context

The substrate, Methyl 2-(p-tolylamino)benzoate, is an


-aryl anthranilic acid ester. The target heterocycle is formed via an intramolecular Friedel-Crafts acylation  (specifically the Bernthsen acridine synthesis variant).

While the free acid (N-phenylanthranilic acid) is the traditional precursor for acridones, using the methyl ester offers distinct advantages in purification and handling prior to the cyclization step. The reaction requires an acidic medium to generate the reactive acylium species, which then attacks the electron-rich p-tolyl ring at the position ortho to the amine.

Key Reaction Transformation
  • Substrate: Methyl 2-(p-tolylamino)benzoate

  • Reagent: Polyphosphoric Acid (PPA) or Sulfuric Acid (

    
    )[1]
    
  • Product: 2-Methylacridin-9(10H)-one

  • By-product: Methanol (or water if acid is used)

Mechanistic Insight

The reaction proceeds through an acid-catalyzed electrophilic aromatic substitution.

  • Activation: The carbonyl oxygen of the ester is protonated by the strong acid (PPA).

  • Acylium Formation: Loss of methanol generates a highly electrophilic acylium ion (or a protonated activated carbonyl complex).

  • Cyclization: The electrophile attacks the ortho position of the p-tolyl ring. The para methyl group directs the attack to the ortho position (relative to the amine), which is the only available site for 6-membered ring formation.

  • Re-aromatization: Deprotonation restores aromaticity, yielding the acridone core.

Mechanistic Pathway Diagram[2]

ReactionMechanism Substrate Methyl 2-(p-tolylamino)benzoate Activation Protonated Ester (Activation) Substrate->Activation + H+ (PPA) Intermediate Acylium Ion / Activated Complex Activation->Intermediate - MeOH SigmaComplex Sigma Complex (Cyclization) Intermediate->SigmaComplex Intramolecular EAS Product 2-Methylacridin-9(10H)-one SigmaComplex->Product - H+ (Aromatization)

Caption: Step-wise mechanism of the acid-mediated cyclization from ester precursor to acridone scaffold.

Experimental Protocols

Method A: One-Pot Cyclization using Polyphosphoric Acid (PPA)

This is the industry-standard "Gold Protocol" for its reliability and ability to drive the reaction to completion without isolating the free acid intermediate.

Reagents:

  • Methyl 2-(p-tolylamino)benzoate (1.0 equiv)

  • Polyphosphoric Acid (PPA) (10–20 parts by weight relative to substrate)

  • Ammonium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    ) for neutralization.

Protocol:

  • Setup: Place Polyphosphoric Acid (PPA) in a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity).

  • Addition: Heat the PPA to 80–90°C to lower its viscosity. Add Methyl 2-(p-tolylamino)benzoate portion-wise to the stirring acid. Ensure complete dispersion.

  • Reaction: Increase the temperature to 120–140°C . Maintain stirring for 2–4 hours .

    • Monitoring: The reaction mixture will typically turn deep yellow or fluorescent green (protonated acridone species). TLC monitoring is difficult due to the matrix; reaction completion is usually determined by time or aliquot quench.

  • Quench: Cool the mixture to ~80°C. Slowly pour the hot syrup into a large excess of crushed ice/water (approx. 10x volume) with vigorous stirring.

    • Caution: Exothermic reaction. PPA hydrolysis releases heat.

  • Isolation: Allow the yellow precipitate to settle.

  • Neutralization: Basify the slurry to pH 8–9 using concentrated

    
     or saturated 
    
    
    
    solution. This converts the protonated acridonium salt to the free acridone base.
  • Filtration: Filter the solid under vacuum. Wash copiously with water to remove phosphate salts.

  • Purification: Recrystallize the crude solid from glacial acetic acid or DMF/Ethanol mixtures.

Method B: Two-Step Route (Saponification Cyclization)

Recommended if the starting ester is impure or if the direct PPA route yields difficult-to-separate byproducts.

  • Saponification: Reflux the ester in 10% NaOH/Methanol for 2 hours. Evaporate methanol, acidify with HCl to precipitate

    
    -(p-tolyl)anthranilic acid . Filter and dry.
    
  • Cyclization: Treat the dry acid with

    
     (conc.) at 100°C for 1 hour, or use the PPA method described above.
    

Quantitative Data & Characterization

Expected Yield: 75% – 90% Appearance: Bright yellow powder (Acridones are characteristically yellow and highly fluorescent).

ParameterSpecification / Observation
Melting Point > 300°C (Typical for acridones; often sublimes)

H NMR (DMSO-

)

~11.5 (s, 1H, NH), 8.2 (d, 1H, H-8), 7.9 (s, 1H, H-1), 2.4 (s, 3H,

).
MS (ESI+)

(Calc. for

)
Fluorescence Strong blue/green fluorescence in dilute alcohol solution.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Reaction Temperature too low or poor mixing.Increase temp to 140°C; Use mechanical stirring for PPA.
Charring / Black Tar Localized overheating.Add substrate slowly; Ensure oil bath is stable before submerging flask.
Product is Salt Incomplete neutralization.Ensure pH > 8 during workup. Acridonium salts (yellow/orange) are water-soluble.
Low Yield Loss during filtration.Acridones are very insoluble; loss is usually due to incomplete reaction or degradation, not solubility.

Process Workflow Diagram

Workflow Start Start: Methyl 2-(p-tolylamino)benzoate Mix Mix with PPA (Heat to 90°C) Start->Mix Reaction Reaction Phase 120-140°C, 3 hrs Mix->Reaction Quench Quench in Ice Water (Hydrolysis of PPA) Reaction->Quench Basify Basify (pH 9) with NH4OH Quench->Basify Isolate Filtration & Washing Basify->Isolate Final Pure 2-Methylacridone Isolate->Final

Caption: Operational workflow for the PPA-mediated synthesis of 2-methylacridone.

Safety Considerations

  • Polyphosphoric Acid: Highly viscous and corrosive. Causes severe thermal and chemical burns. Wear face shield and chemical-resistant gloves.

  • Thermal Hazard: The reaction requires high temperatures (>100°C). Use silicone oil baths and ensure glassware is free of star-cracks.

  • Quenching: The dilution of hot PPA with water is extremely exothermic. Always add Acid to Water (or pour reaction mix into ice) —never the reverse.

References

  • Classic Acridone Synthesis: Allen, C. F. H.; McKee, G. H. W. "Acridone."[2][3][4][5][6] Organic Syntheses, Coll. Vol. 2, p.15 (1943).

  • PPA Cyclization Mechanism: Acheson, R. M. "Acridines."[3][4][5][6] The Chemistry of Heterocyclic Compounds, Vol. 9, Interscience Publishers, New York, 1956.[4]

  • Modern Catalytic Variants: Steingruber, H. S. et al. "A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids." Arkivoc, 2025, part 3, 12399.[3]

  • Substrate Specifics (Methyl acridones): Jameel, R. K.; Mohammad, S. K. "Synthesis of some acridine and acridone derivatives." Rafidain Journal of Science, 2010.

Sources

Method

Application Note: Methyl 2-(p-tolylamino)benzoate as a Versatile Synthon in Medicinal Chemistry

Executive Summary & Mechanistic Rationale In the landscape of modern drug discovery, Methyl 2-(p-tolylamino)benzoate serves as a highly privileged, versatile building block. As a stable N-arylanthranilate ester, it acts...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, Methyl 2-(p-tolylamino)benzoate serves as a highly privileged, versatile building block. As a stable N-arylanthranilate ester, it acts as a critical divergence point for the synthesis of two major pharmacological classes: fenamic acid-derived non-steroidal anti-inflammatory drugs (NSAIDs) and acridone-based chemotherapeutics.

The strategic choice of this specific synthon is rooted in its pre-organized molecular mechanics. The methyl ester serves a dual purpose: it masks the carboxylic acid to prevent unwanted side reactions during upstream C-N bond formation, and it acts as an excellent internal electrophile for downstream cyclization. Furthermore, the molecular conformation of methyl anthranilate derivatives is highly pre-organized; the structure is stabilized by a strong intramolecular N—H···O hydrogen-bonding interaction between the secondary amine and the carbonyl oxygen, generating a stable S(6) graph-set motif[1]. This entropic pre-organization locks the aryl rings in close proximity, drastically lowering the activation energy required for subsequent intramolecular reactions.

Synthetic Divergence & Workflows

The true utility of Methyl 2-(p-tolylamino)benzoate lies in its ability to be selectively directed toward different therapeutic scaffolds based on the chosen reaction conditions.

G A Methyl 2-(p-tolylamino)benzoate (Precursor) B Base Hydrolysis (NaOH/EtOH, 80°C) A->B Deprotection C Eaton's Reagent (P2O5/MeSO3H, 80°C) A->C Intramolecular Friedel-Crafts D 2-(p-Tolylamino)benzoic acid (NSAID Analog) B->D Acidification E 2-Methylacridin-9(10H)-one (Anticancer Scaffold) C->E Cyclization

Synthetic divergence of Methyl 2-(p-tolylamino)benzoate into NSAID and Acridone scaffolds.

Application I: NSAID Scaffold Generation (Fenamic Acids)

By unmasking the methyl ester via base-catalyzed saponification, researchers can access 2-(p-tolylamino)benzoic acid. This compound is a direct structural analog of commercially successful fenamic acids (e.g., mefenamic acid, tolfenamic acid). The causality behind retaining the p-tolyl group is target-specific: the lipophilic para-methyl moiety is crucial for anchoring the molecule deep within the hydrophobic channel of the cyclooxygenase (COX) enzyme, effectively blocking arachidonic acid from reaching the catalytic site.

Application II: Acridone Anticancer Scaffolds

Intramolecular Friedel-Crafts acylation of the ester yields 2-methylacridin-9(10H)-one. The electron-donating p-methyl group on the aniline ring increases the nucleophilicity of the adjacent ortho-position via hyperconjugation, facilitating rapid cyclization. Acridones are privileged scaffolds in oncology due to their planar, heteroaromatic structure, which allows them to intercalate between DNA base pairs and disrupt replication machinery.

Pathway A 2-Methylacridone Scaffold B DNA Intercalation A->B Pi-Pi Stacking C Topoisomerase II Binding A->C Enzyme Inhibition D Cleavage Complex Stabilization B->D C->D E DNA Double-Strand Breaks D->E Replication Fork Collision F Apoptosis (Cell Death) E->F Caspase Activation

Pharmacological mechanism of action for acridone-based chemotherapeutics.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating physical and optical checkpoints that confirm reaction success without immediate reliance on complex analytical machinery.

Protocol A: Base-Catalyzed Saponification to 2-(p-tolylamino)benzoic acid

Objective: Mild deprotection of the methyl ester[2] to yield the free anthranilic acid derivative. Causality & Choice: A mixed solvent system (THF/MeOH/H₂O) is utilized. The organic solvents ensure the lipophilic ester remains completely dissolved, while the aqueous component delivers the hydroxide nucleophile.

Step-by-Step Methodology:

  • Dissolve 10 mmol of Methyl 2-(p-tolylamino)benzoate in 30 mL of THF:MeOH (1:1 v/v) in a round-bottom flask.

  • Add 30 mmol of NaOH pre-dissolved in 10 mL of deionized water.

  • Reflux the mixture at 70°C for 4 hours under continuous stirring.

  • Validation Check 1: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete disappearance of the UV-active ester spot (Rf ~0.7) and the appearance of a baseline spot confirms the formation of the highly polar carboxylate salt.

  • Cool to room temperature and remove the organic solvents under reduced pressure.

  • Slowly acidify the remaining aqueous layer with 1M HCl dropwise until pH 3-4 is reached.

  • Validation Check 2: The sudden, massive precipitation of a white/pale yellow solid provides immediate visual confirmation of successful protonation to the free 2-(p-tolylamino)benzoic acid.

  • Filter the precipitate, wash with ice-cold water to remove inorganic salts, and dry under vacuum.

Protocol B: Intramolecular Cyclization to 2-Methylacridin-9(10H)-one

Objective: Construct the tricyclic acridone core via intramolecular electrophilic aromatic substitution. Causality & Choice: While Polyphosphoric Acid (PPA) is the classical reagent for this transformation, its extreme viscosity limits mass transfer, and the required high temperatures (>120°C) often cause charring and sulfonation of the electron-rich p-tolyl ring. We utilize Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) because it acts as both a liquid solvent and a potent Lewis/Brønsted acid catalyst at a much milder 80°C, drastically improving yield and purity.

Step-by-Step Methodology:

  • In a dry, 50 mL round-bottom flask under an N₂ atmosphere, add 5 mmol of Methyl 2-(p-tolylamino)benzoate.

  • Add 15 mL of Eaton’s Reagent. Stir vigorously until the precursor is fully dissolved.

  • Heat the mixture to 80°C for 2 hours.

  • Validation Check 1: Spot the reaction mixture on TLC (DCM:MeOH 95:5). The product will exhibit an intense, bright blue fluorescence under 365 nm UV light (Rf ~0.4), which is a hallmark physical property of the highly conjugated, planar acridone system.

  • Cool the reaction to room temperature and slowly pour it into 100 g of vigorously stirred crushed ice.

  • Validation Check 2: The drastic drop in solvent polarity and temperature will force the immediate precipitation of the crude acridone as a bright yellow solid, visually validating the workup phase.

  • Filter the solid, neutralize by washing with saturated NaHCO₃, wash with distilled water, and recrystallize from hot ethanol.

Quantitative Data Presentation

Table 1: Cyclization Reagent Optimization for Acridone Synthesis
Cyclization ReagentTemperature (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Notes
Polyphosphoric Acid (PPA) 120455<80%High viscosity limits mass transfer; thermal degradation and charring observed.
Eaton's Reagent (P₂O₅/MeSO₃H) 80288>95%Liquid state enhances kinetics; lower temperature prevents unwanted sulfonation.
Phosphorus Oxychloride (POCl₃) 10537285%Generates 9-chloroacridine intermediate; requires a subsequent hydrolysis step.
Table 2: Pharmacological Profile of Downstream Derivatives
Downstream ScaffoldPrimary Biological TargetIC₅₀ / AffinityTherapeutic Application
2-(p-Tolylamino)benzoic acid Cyclooxygenase (COX-1/2)~0.5 - 2.0 µMNon-Steroidal Anti-Inflammatory (NSAID)
2-Methylacridin-9(10H)-one Topoisomerase II (DNA)~1.2 µMOncology (Intercalating Chemotherapeutic)
N-Alkylated 2-Methylacridone Plasmodium falciparum PfCRT~15 nMAnti-Malarial (Chloroquine-resistant strains)

References

  • Methyl 2-(p-toluenesulfonamido)benzoate - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Methyl 2-(4-aminophenoxy)benzoate | C14H13NO3 | CID 2763848 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Application

Friedel-Crafts acylation using N-phenylanthranilic acid derivatives

Intramolecular Friedel-Crafts Acylation of N-Phenylanthranilic Acids Executive Summary The 9-acridone (9(10H)-acridinone) scaffold is a privileged structure in medicinal chemistry, serving as the core for antitumor (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Intramolecular Friedel-Crafts Acylation of N-Phenylanthranilic Acids

Executive Summary

The 9-acridone (9(10H)-acridinone) scaffold is a privileged structure in medicinal chemistry, serving as the core for antitumor (e.g., Amsacrine derivatives), antiviral, and multidrug-resistance modulating agents.[1] This Application Note provides a definitive guide to synthesizing 9-acridones via the intramolecular Friedel-Crafts acylation of N-phenylanthranilic acid (fenamic acid) derivatives.

Unlike standard textbook descriptions, this guide focuses on process reliability , comparing the classical Polyphosphoric Acid (PPA) route with modern, high-performance alternatives like Eaton’s Reagent. It addresses the critical challenges of viscosity management, thermal control, and workup efficiency.

Mechanistic Principles & Strategic Selection

The transformation of N-phenylanthranilic acid to 9-acridone is an intramolecular electrophilic aromatic substitution .[2] The carboxylic acid group must be activated to an acylium ion (or equivalent electrophile), which then attacks the electron-rich N-phenyl ring.

The Mechanistic Pathway[2][3][4]
  • Activation: The acid catalyst protonates the carboxylic carbonyl or converts it to a mixed anhydride/acyl halide.

  • Cyclization: The electrophilic carbon attacks the ortho position of the attached phenyl ring.

  • Aromatization: Loss of a proton restores aromaticity, yielding the tricyclic acridone core.

Critical Insight: The nucleophilicity of the N-phenyl ring is the rate-determining factor. Electron-donating groups (EDGs) on this ring accelerate cyclization, while electron-withdrawing groups (EWGs) require harsher conditions (higher temp, stronger Lewis acids).

AcridoneMechanism Start N-Phenylanthranilic Acid Activation Acid Activation (Formation of Acylium Ion) Start->Activation + H+ / Lewis Acid Transition Sigma Complex (Electrophilic Attack) Activation->Transition Intramolecular Cyclization Product 9-Acridone Transition->Product - H+ (Re-aromatization)

Figure 1: General mechanistic pathway for the acid-catalyzed cyclization of N-phenylanthranilic acid.

Reagent Selection Matrix

Choosing the right cyclizing agent is critical for yield and purity.

ReagentRoleProsConsBest For
Polyphosphoric Acid (PPA) Solvent & CatalystHigh yields; "Gold Standard" reliability.High viscosity; difficult workup; high temp (100°C+).Robust substrates; Scale-up.[5][6]
Eaton's Reagent (7.7% P₂O₅ in MsOH)Solvent & CatalystLow viscosity; easier workup; lower reaction temp.More expensive than PPA.Acid-sensitive substrates; Rapid screening.
POCl3 Reagent (Chlorinating)Yields 9-chloroacridine (versatile intermediate).Requires hydrolysis to get acridone; vigorous reaction.[7]Synthesizing 9-aminoacridine drugs.[8]
Sulfuric Acid (H₂SO₄) Solvent & CatalystCheap; accessible.Sulfonation side-products; charring; lower yields.Historical interest only (avoid if possible).
Detailed Experimental Protocols
Protocol A: The "Gold Standard" PPA Cyclization

Recommended for gram-scale synthesis of stable derivatives.

Materials:

  • N-phenylanthranilic acid derivative (1.0 equiv)

  • Polyphosphoric Acid (PPA) (10–20 g per 1 g of substrate)

  • Apparatus: Overhead stirrer (essential due to viscosity), oil bath.

Procedure:

  • Preparation: Charge a round-bottom flask with PPA. Heat to 80–90°C to lower viscosity.

  • Addition: Add the N-phenylanthranilic acid in small portions with vigorous stirring. Ensure the solid is fully dispersed.

  • Reaction: Increase temperature to 100–110°C . Stir for 2–4 hours .

    • Checkpoint: The mixture usually turns deep yellow or fluorescent green (acridone fluorescence). Monitor by TLC (take a drop, quench in water, extract with EtOAc).

  • Quenching (Critical): Cool the mixture to ~60°C (still flowable). Pour slowly into a large excess of crushed ice/water (approx. 10x volume) with rapid stirring.

    • Note: PPA hydrolysis is exothermic. Do not pour water into the acid.

  • Isolation: A yellow precipitate (crude acridone) will form.[2] Neutralize the slurry with aqueous ammonia or Na₂CO₃ to pH 8–9.

  • Purification: Filter the solid. Wash copiously with water to remove phosphate salts. Recrystallize from glacial acetic acid or DMF if necessary.

Validation Criteria:

  • IR: Disappearance of broad carboxylic O-H stretch (~2500–3000 cm⁻¹); Appearance of sharp ketone C=O (~1630–1640 cm⁻¹).

  • Appearance: Bright yellow powder, often strongly fluorescent in solution.

Protocol B: The Modern "Clean" Method (Eaton’s Reagent)

Recommended for high-throughput synthesis and easier purification.

Materials:

  • N-phenylanthranilic acid derivative (1.0 equiv)

  • Eaton’s Reagent (P₂O₅ in Methanesulfonic acid) (5 mL per 1 g substrate)

Procedure:

  • Reaction: In a dry flask under N₂, combine the substrate and Eaton’s Reagent.

  • Conditions: Stir at room temperature for 30 minutes, then heat to 70–80°C for 1–3 hours.

    • Why: Eaton's reagent is a powerful dehydrating agent; many substrates cyclize at significantly lower temperatures than in PPA.

  • Workup: Cool to room temperature. Pour into ice water.

  • Neutralization: Adjust pH to ~8 with saturated NaHCO₃.

  • Isolation: Filter the precipitate or extract with Ethyl Acetate/DCM if the product is somewhat soluble.

Protocol C: Synthesis of 9-Chloroacridine (via POCl₃)

Recommended for accessing 9-aminoacridine drugs (e.g., Tacrine, Quinacrine).

Materials:

  • N-phenylanthranilic acid (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (excess, acts as solvent)

  • Optional: ZnCl₂ (catalyst)[7][9]

Procedure:

  • Reflux: Suspend the acid in neat POCl₃. Heat to reflux (105°C ) for 2–3 hours.

    • Observation: The solid will dissolve, and the solution often turns dark/reddish.

  • Distillation: Remove excess POCl₃ under reduced pressure (rotary evaporator with a base trap).

  • Quenching (Hazard): The residue is 9,10-dichloroacridine complex. Dissolve in CHCl₃ and pour into a mixture of ice/ammonia.

    • Caution: Hydrolysis of residual POCl₃ is violent.

  • Product: The organic layer contains 9-chloroacridine .

    • To convert to Acridone: Reflux the 9-chloroacridine in dilute HCl (aqueous) for 1–2 hours. The chloro group hydrolyzes to the ketone (tautomerizes to acridone).

Quantitative Data Summary

The following table synthesizes yield and condition data from comparative literature sources [1, 2, 4].

MethodCatalyst/SolventTemp (°C)Time (h)Typical Yield (%)Notes
Classical H₂SO₄ (conc.)1004–655–60High charring; sulfonation byproducts.
Standard PPA100–1102–485–95 Best balance of cost/yield. Viscous.
Modern Eaton's Reagent70–801–390–98Cleanest profile; easiest workup.
Microwave PPA or ZnCl₂160W (MW)0.1 (5 min)85–92Extremely fast; requires MW reactor.
Via Chloride POCl₃Reflux280–90Yields 9-chloroacridine (intermediate).
Troubleshooting & Optimization

Issue: "Gummy" Product upon Quenching PPA

  • Cause: Incomplete hydrolysis of the polyphosphate-acridone complex or presence of impurities.

  • Solution: Boil the quenched aqueous slurry for 10–15 minutes before filtration. This ensures the PPA is fully hydrolyzed to ortho-phosphoric acid (water-soluble) and hardens the precipitate.

Issue: Low Yield with Electron-Withdrawing Groups (EWGs)

  • Cause: Deactivated N-phenyl ring resists electrophilic attack.

  • Solution: Increase temperature to 140°C in PPA. Alternatively, use the POCl₃ method, as the acyl chloride intermediate is a more potent electrophile than the protonated acid.

Issue: Regioselectivity (Meta-substituted N-phenyl ring)

  • Insight: If the N-phenyl ring has a substituent at the meta position, cyclization can occur at two positions (ortho or para to the substituent).

  • Rule: Cyclization generally occurs para to the directing group (steric control), but mixtures are common. Isolate isomers via column chromatography (DCM/MeOH gradients).

Workflow Input N-Phenylanthranilic Acid Choice Select Reagent Input->Choice PathPPA PPA (100°C) Choice->PathPPA Standard PathEaton Eaton's Reagent (80°C) Choice->PathEaton Mild/Clean PathPOCl3 POCl3 (Reflux) Choice->PathPOCl3 Functionalize Quench Ice/Water Quench PathPPA->Quench PathEaton->Quench ResultChloro 9-Chloroacridine (Soluble Organic) PathPOCl3->ResultChloro ResultAcridone 9-Acridone (Precipitate) Quench->ResultAcridone Hydrolysis Acid Hydrolysis Hydrolysis->ResultAcridone ResultChloro->Hydrolysis Optional (to Acridone)

Figure 2: Operational workflow for selecting the optimal synthetic pathway.

References
  • Steingruber, H. S. et al. (2025).[1][6] A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc. Link

  • BenchChem. (2025).[2] Synthesis of Acridone: A Detailed Application Note and Protocol. BenchChem Technical Library. Link

  • Allen, C. F. H., & McKee, G. H. W. (1939). Acridone.[1][2][5][6][10][11] Organic Syntheses, Coll. Vol. 2, p.15. Link

  • Nadaraj, V., et al. (2006).[7] An efficient synthesis of 9(10H)-acridinones under microwaves. Indian Journal of Chemistry. Link

  • Shriner, R. L., & Robinson, J. C. (1943). 9-Aminoacridine. Organic Syntheses, Coll. Vol. 3, p.53. (Describes POCl3 route). Link

  • Prabha, K., et al. (2018). Eaton's reagent is an alternative of PPA: Solvent free synthesis...[12]. Universidad San Sebastián Research. Link

Sources

Method

Application Note: Palladium-Catalyzed Synthesis of Pharmaceutical Intermediates from Anthranilates

Audience: Researchers, scientists, and drug development professionals. Introduction Anthranilates and their derivatives are privileged scaffolds in medicinal chemistry, serving as direct precursors to bioactive heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anthranilates and their derivatives are privileged scaffolds in medicinal chemistry, serving as direct precursors to bioactive heterocycles such as quinazolinones (e.g., the anti-inflammatory drug Tryptanthrin and the anticancer agent Raltitrexed)[1]. Traditional syntheses of these intermediates often rely on harsh conditions or toxic reagents, such as high-pressure carbon monoxide[2]. This application note details three interconnected, field-proven palladium-catalyzed workflows designed for high atom economy and functional group tolerance:

  • Room-temperature C-H activation for anthranilate precursor synthesis[3][4].

  • Oxidative three-component coupling for quinazolinone core assembly[1][5].

  • Late-stage Suzuki cross-coupling for target functionalization[6].

Workflow A Aniline Derivatives + CO B Module 1: C-H Activation [Pd(OTs)2(MeCN)2], 18°C A->B C Methyl Anthranilates (Key Precursor) B->C D Module 2: Oxidative Coupling Pd-Cat, Isocyanide C->D E Quinazolinone Core (Halogenated) D->E F Module 3: Suzuki Coupling Pd(dppf)Cl2, TBAB E->F G Complex Pharmaceutical Intermediates F->G

Figure 1. Integrated palladium-catalyzed workflow from anilines to complex intermediates.

Module 1: Precursor Generation via Room-Temperature C-H Activation

Expertise & Experience: Traditional carbonylation methodologies require elevated temperatures and strong oxidants, which frequently degrade sensitive functional groups. By utilizing [Pd(OTs)2(MeCN)2] as a precatalyst, the highly electrophilic nature of the Pd(II) center facilitates urea-directed ortho-C-H insertion at ambient temperature (18 °C)[3][4]. The addition of benzoquinone (BQ) serves as the stoichiometric oxidant, while TsOH is critical to achieve rapid catalyst turnover[7]. The choice of solvent dictates the reaction pathway: while aprotic solvents yield cyclic imidates, utilizing a methanol/water mixture induces a facile solvolysis that directly affords methyl anthranilates without unwanted ester hydrolysis[3][7].

Protocol 1: Synthesis of Methyl Anthranilates Self-Validation Check: The absence of starting material on TLC and the formation of a distinct blue/black palladium black precipitate indicate the completion of the carbonylation cycle.

  • Reaction Setup: Charge a flame-dried reaction vessel with the aniline derivative (1.0 equiv), [Pd(OTs)2(MeCN)2] (5 mol%), benzoquinone (2.0 equiv), and TsOH (1.0 equiv)[3].

  • Atmosphere Exchange: Purge the vessel and backfill with CO gas (1 atm) using a balloon. Repeat this cycle three times[3][4].

  • Solvent Addition: Add a degassed mixture of THF/MeOH (1:1 v/v) and stir vigorously at 18 °C for 2–5 hours[3][7].

  • Quench & Workup: Concentrate the reaction mixture in vacuo. Dissolve the resulting residue in CH2Cl2 and wash with 1M HCl. Causality: The acidic wash is essential to selectively remove residual palladium salts and cleaved urea byproducts, preventing downstream catalyst poisoning[3].

  • Purification: Dry the organic layer over MgSO4, filter, and purify via flash chromatography (10-40% EtOAc/petroleum ether) to isolate the pure methyl anthranilate[3].

Module 2: Core Scaffold Construction: Oxidative Three-Component Coupling

Expertise & Experience: Constructing the 2,3-disubstituted quinazolinone core traditionally required multistep condensations or the use of highly toxic, high-pressure CO gas[2]. This modern approach leverages an atom-economical Pd-catalyzed oxidative cascade using methyl anthranilates, isocyanides, and arylboronic acids[1][8]. Isocyanides act as safer, highly reactive C1 building blocks[2][9]. The mechanism relies on the transmetalation of the arylboronic acid to a Pd(II) species, followed by isocyanide insertion, and subsequent intramolecular cyclization[1][5]. Cu(OAc)2 is employed as a terminal oxidant to regenerate the active Pd(II) catalyst from the transient Pd(0) species, allowing the reaction to proceed under neutral conditions that tolerate base-sensitive functional groups[1][5].

CatalyticCycle PdII Pd(II) Catalyst Active Species Transmetalation Transmetalation (Arylboronic Acid) PdII->Transmetalation Ar-B(OH)2 Insertion Isocyanide Insertion Transmetalation->Insertion R-NC Cyclization Intramolecular Cyclization Insertion->Cyclization Anthranilate RedElim Reductive Elimination Cyclization->RedElim Pd0 Pd(0) Species RedElim->Pd0 Quinazolinone Oxidation Oxidation by Cu(II) Pd0->Oxidation Cu(OAc)2 Oxidation->PdII Cu(I)

Figure 2. Plausible mechanism for the Pd-catalyzed oxidative three-component coupling.

Protocol 2: Synthesis of 2,3-Disubstituted Quinazolinones Self-Validation Check: The color shift from the blue/green of Cu(II) to the reddish-brown of Cu(I) visually confirms the oxidative turnover of the palladium catalyst.

  • Reagent Mixing: In a sealed tube under a nitrogen atmosphere, combine methyl anthranilate (0.5 mmol), isocyanide (1.2 mmol), and arylboronic acid (1.0 mmol)[1].

  • Catalyst & Oxidant: Add the palladium catalyst (e.g., NHC-Pd complex or Pd(PPh3)2Cl2, 0.005 mmol) and Cu(OAc)2 (1.0 mmol)[1][5].

  • Reaction: Suspend the mixture in 2 mL of anhydrous DMF. Seal the tube and heat to 100 °C for 8-24 hours[1][5].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine to remove DMF and copper salts. Dry over MgSO4 and purify via column chromatography[1][5].

Data Presentation: Substrate Scope & Electronic Effects The electronic nature of the substrates heavily influences the cyclization efficiency[1][2].

Substrate TypeSubstituent ExampleYield (%)Mechanistic Observation
Electron-Donating 4,5-Dimethoxy97%Enhanced nucleophilicity of the amine accelerates the intramolecular cyclization step[1].
Electron-Donating 4-Methyl89–92%High yields achieved due to favorable electronics and minimal steric hindrance[1][2].
Electron-Withdrawing 4-Chloro / 4-Fluoro65–75%Reduced nucleophilicity slows the cyclization, leading to moderate yields[1][2].
Sterically Hindered Bulky Isocyanides (t-Bu)51–63%Steric clash during the migratory insertion step lowers overall conversion[1][5].

Module 3: Late-Stage Functionalization via Suzuki Cross-Coupling

Expertise & Experience: To append complex pharmacophores (e.g., thiadiazoles) to the halogenated quinazoline core, Suzuki cross-coupling is the premier choice[6]. A critical challenge in coupling bulky quinazoline bromides with pinacol boronic esters is sluggish transmetalation. Employing a biphasic Toluene/Water system with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (PTC) significantly accelerates the reaction. Causality: TBAB increases the interfacial concentration of the boronate intermediate, overcoming the mass transfer limitations inherent to bulky, hydrophobic heterocyclic substrates[6].

Protocol 3: Suzuki Coupling of Quinazolines Self-Validation Check: LC-MS monitoring should show a complete disappearance of the brominated isotopic pattern (M / M+2 peaks of equal height) in the starting material.

  • Preparation: Combine the brominated quinazoline derivative (1.0 equiv) and the pinacol boronic ester (1.2 equiv) in a sealed tube[6].

  • Catalytic System: Add Pd(dppf)Cl2 (5 mol%), Na2CO3 (2.0 equiv) as the base, and TBAB (10 mol%) as the PTC[6].

  • Solvent Addition: Introduce a thoroughly degassed mixture of Toluene/Water (4:1 v/v)[6].

  • Reaction: Seal the tube and heat the mixture at 115 °C until complete consumption of the starting material is observed via LC-MS[6].

  • Isolation: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na2SO4, and purify via automated flash chromatography to obtain the conjugated pharmaceutical intermediate[6].

References

  • Cascade synthesis of 2,3-disubstituted quinazolinones from methyl anthranilates, isocyanides and arylboronic acids via NHC–palladium-catalyzed oxidative coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). 8

  • Palladium-Catalyzed Oxidative Three-Component Coupling of Anthranilamides with Isocyanides and Arylboronic Acids: Access to 2,3-Disubstituted Quinazolinones. Organic Chemistry Portal / J. Org. Chem.5

  • Cascade synthesis of 2,3-disubstituted quinazolinones from methyl anthranilates, isocyanides and arylboronic acids via NHC–palladium-catalyzed oxidative coupling reactions. RSC Publishing. 1

  • Palladium-Catalyzed One-Pot Synthesis of Quinazolinones via tert-Butyl Isocyanide Insertion. Organic Chemistry Portal / J. Org. Chem.2

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. 6

  • Room‐Temperature Palladium‐Catalyzed C-H Activation: ortho‐Carbonylation of Aniline Derivatives. SciSpace / Angew Chem Int Ed Engl.3

  • Palladium-Catalyzed Synthesis of 2-Aminobenzoxazinones by Aerobic Oxidative Coupling of Anthranilic Acids and Isocyanides. The Journal of Organic Chemistry - ACS Publications. 9

  • Room-temperature palladium-catalyzed C-H activation: ortho-carbonylation of aniline derivatives. PubMed. 4

  • Room-temperature palladium-catalyzed C-H activation: ortho-carbonylation of aniline derivatives. Sigma-Aldrich. 10

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ACS Publications. 7

Sources

Application

Application Note: The Role of Methyl 2-(p-tolylamino)benzoate in the Synthesis of Acridone-Based Natural Product Analogues

Executive Summary Acridone alkaloids (e.g., acronycine, rutacridone, and atalaphyllidine) represent a privileged class of natural products characterized by their rigid, planar tricyclic scaffolds. These compounds exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acridone alkaloids (e.g., acronycine, rutacridone, and atalaphyllidine) represent a privileged class of natural products characterized by their rigid, planar tricyclic scaffolds. These compounds exhibit a broad spectrum of pharmacological properties, including potent anticancer, antiviral, and antimalarial activities [1, 2]. The total synthesis of these complex molecules relies heavily on the efficient and regioselective construction of the central acridone core.

Methyl 2-(p-tolylamino)benzoate —an esterified N-aryl anthranilate—serves as a highly versatile precursor in this domain. This application note details the mechanistic rationale, experimental workflows, and self-validating protocols for utilizing this compound to synthesize functionalized 2-methylacridone scaffolds, which act as direct springboards for complex natural product analogue development.

Mechanistic Insights & Causality: Why This Precursor?

The selection of Methyl 2-(p-tolylamino)benzoate over other Ullmann condensation products is driven by strict synthetic causality:

  • Ester vs. Free Acid (Controlled Electrophilicity): Utilizing the methyl ester rather than the free N-(p-tolyl)anthranilic acid prevents premature thermal decarboxylation. Under strongly acidic conditions, the ester generates a stabilized acylium ion equivalent, allowing for a controlled intramolecular Friedel-Crafts acylation.

  • The p-Tolyl Directing Effect (Regioselective Annulation): The secondary amine nitrogen is a strong activating and ortho/para-directing group. Because the para position of the aniline ring is intentionally blocked by the methyl group, the electrophilic attack is forced exclusively to the ortho position. This eliminates the formation of regioisomeric mixtures, ensuring a high-yielding, singular convergence into 2-methyl-10H-acridin-9-one .

  • Late-Stage Functionalization Handle: The resulting 2-methyl group is not merely a structural artifact; it is a strategic synthetic handle. It can undergo radical benzylic activation (e.g., Wohl-Ziegler bromination) to mimic the complex prenylated side chains found in natural acridone alkaloids.

Synthetic Workflow & Visualization

The following diagram illustrates the synthetic logic, transitioning from the stable ester precursor to a highly reactive intermediate ready for natural product elaboration.

G A Methyl 2-(p-tolylamino)benzoate (Precursor) B Eaton's Reagent (Cyclization) A->B C 2-Methylacridone (Core Scaffold) B->C Regioselective acylation D NBS / AIBN (Bromination) C->D E 2-(Bromomethyl)acridone (Reactive Intermediate) D->E Benzylic activation F Natural Product Analogue E->F Nucleophilic coupling

Workflow for synthesizing acridone natural product analogues from Methyl 2-(p-tolylamino)benzoate.

Experimental Protocols

Protocol A: Intramolecular Cyclization to 2-Methyl-10H-acridin-9-one

This protocol utilizes Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid). Eaton's reagent is selected over traditional Polyphosphoric Acid (PPA) because its lower viscosity ensures a homogeneous reaction mixture, superior heat transfer, and a vastly simplified aqueous workup [4].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with Methyl 2-(p-tolylamino)benzoate (10.0 mmol, 2.41 g).

  • Reagent Addition: Under an inert argon atmosphere, add 15 mL of freshly prepared Eaton's reagent at room temperature.

  • Cyclization: Heat the stirring mixture to 80 °C using an oil bath. Maintain this temperature for 5 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/EtOAc 3:1). The starting ester is UV-active but non-fluorescent. Successful cyclization is confirmed by the appearance of a new, highly polar spot that exhibits intense bright yellow/green fluorescence under 365 nm UV light —a hallmark of the rigid, planar acridone conjugated system.

  • Quenching: Cool the reaction to room temperature. Slowly pour the mixture over 100 g of crushed ice with vigorous stirring to hydrolyze the reagent.

  • Neutralization & Isolation: Slowly add saturated aqueous NaHCO₃ until the pH reaches 7–8. Causality: Neutralization of the methanesulfonic acid drastically decreases the solubility of the acridone, driving its complete precipitation.

  • Purification: Filter the yellow precipitate, wash extensively with distilled water (3 × 50 mL), and dry under vacuum. Recrystallize from ethanol to afford pure 2-methyl-10H-acridin-9-one.

Protocol B: Benzylic Bromination for Side-Chain Elaboration

To attach the prenyl or complex alkyl chains characteristic of natural products (e.g., acronycine analogues), the 2-methyl group must be activated.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methyl-10H-acridin-9-one (5.0 mmol) in 40 mL of anhydrous trifluorotoluene (PhCF₃)—a greener, less toxic alternative to carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 5.5 mmol) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.2 mmol).

  • Radical Activation: Reflux the mixture at 105 °C for 3 hours under argon.

  • Self-Validation (NMR): Withdraw a 0.1 mL aliquot, evaporate, and analyze via ¹H-NMR (DMSO-d₆). The reaction is deemed successful and complete when the benzylic methyl protons (singlet, ~2.4 ppm) completely disappear and are replaced by a new downfield singlet at ~4.5 ppm , confirming the quantitative installation of the highly electronegative bromine atom.

  • Workup: Cool to room temperature, filter off the insoluble succinimide byproduct, and concentrate the filtrate under reduced pressure to yield 2-(bromomethyl)-10H-acridin-9-one, ready for immediate nucleophilic coupling.

Quantitative Data: Comparison of Cyclization Methodologies

The choice of cyclization reagent heavily impacts the yield and scalability of the acridone core. The table below summarizes quantitative data across various established methodologies [3, 5].

Cyclization MethodReagents & CatalystTemp (°C)TimeTypical YieldProcess Causality / Drawbacks
Traditional Acid Polyphosphoric Acid (PPA)100 °C2–4 h58–70%Highly viscous; difficult extraction; prone to charring.
Eaton's Reagent 7.7% P₂O₅ in MeSO₃H80 °C5–10 h72–78%Homogeneous liquid; easy aqueous quench; scalable.
Microwave-Assisted BF₃·Et₂O (Solvent-free)150 °C15 min85–95%Extremely rapid; high yield; requires specialized MW reactor.
Iron Catalysis Fe(OTf)₂ (4 mol%), DCME25 °C3 h70–96%Mild room-temperature conditions; high atom economy.

References

  • Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2017). "Recent developments in the synthesis and biological activity of acridine/acridone analogues." RSC Advances, 7, 15776-15804. URL:[Link]

  • Michael, J. P. (2017). "Acridone Alkaloids." The Alkaloids: Chemistry and Biology, 78, 1-108. URL:[Link]

  • Steingruber, H. S., et al. (2025). "A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids." Arkivoc, 2025(3). URL:[Link]

  • Satheeshkumar, R., et al. (2015). "Efficient Protocol for Synthesis of Pyrazolo[3,4-a]acridines." Phosphorus, Sulfur, and Silicon and the Related Elements. URL:[Link]

  • Zhang, et al. (2019). "Boron trifluoride etherate promoted microwave-assisted synthesis of antimalarial acridones." RSC Advances, 9(72), 42386-42392. URL:[Link]

Method

Application Note: Exploring the Reactivity of the Amino Group in Methyl 2-(p-tolylamino)benzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Structural Analysis Methyl 2-(p-tolylamino)benzoate (M2PTAB) is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Structural Analysis

Methyl 2-(p-tolylamino)benzoate (M2PTAB) is a highly functionalized secondary diarylamine belonging to the class of N-phenylanthranilic acid esters. These scaffolds are privileged structures in medicinal chemistry and serve as critical precursors for the synthesis of biologically active acridines, quinazolines, and other nitrogenous heterocycles [1].

However, the reactivity of the secondary amino group in M2PTAB is notoriously sluggish compared to typical aliphatic or monoarylamines. Successful functionalization requires a precise understanding of the molecule's electronic and steric microenvironment. The lone pair on the nitrogen atom is heavily delocalized into both the electron-donating p-tolyl ring and the electron-withdrawing benzoate ring. Furthermore, the ortho-methyl ester group projects into the spatial vicinity of the amine, creating a sterically demanding pocket that physically blocks the approach of bulky electrophiles.

Mechanistic Causality: Overcoming Attenuated Reactivity

To design effective functionalization protocols, chemists must address two fundamental barriers inherent to the M2PTAB scaffold:

  • Thermodynamic Basicity & Nucleophilicity: The conjugation of the nitrogen lone pair with two aromatic systems drastically lowers the p

    
     of its conjugate acid (typically < 1.0 for diarylamines), rendering it a remarkably poor nucleophile[2]. Direct S
    
    
    
    2-type alkylation or standard acylation is kinetically unviable at room temperature due to high activation energies [3].
  • The Deprotonation Imperative: To restore nucleophilicity, the secondary amine must be irreversibly deprotonated to form a highly reactive diarylamide anion. Because the p

    
     of the N-H proton in diarylamines is approximately 22–25 (in DMSO), weak bases like potassium carbonate are insufficient. Strong, non-nucleophilic bases such as Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS) are required to drive the equilibrium entirely to the anionic intermediate [4].
    

G N Nitrogen Lone Pair (Secondary Amine) Reactivity Attenuated Nucleophilicity & Basicity N->Reactivity Resulting Property Ester Ortho-Methyl Ester (-COOMe) Ester->N Steric Hindrance & Inductive Withdrawal Ester->N Resonance Delocalization Tolyl p-Tolyl Group (-C6H4CH3) Tolyl->N Resonance Delocalization

Caption: Electronic and steric factors attenuating the nucleophilicity of M2PTAB.

Quantitative Data: Reactivity Trends and Optimization

The following tables summarize the comparative reactivity of M2PTAB against other amine classes, and the empirical optimization required to achieve successful N-alkylation.

Table 1: Comparative Basicity and Nucleophilicity Trends

Amine ClassRepresentative Examplep

of Conjugate Acid (H₂O)
Relative NucleophilicityReactivity toward Alkyl Halides
AliphaticDiethylamine~10.5HighRapid at Room Temperature
MonoarylN-Methylaniline~4.8ModerateRequires heating or mild base
DiarylDiphenylamine~0.8Very LowUnreactive without strong base
Hindered Diaryl M2PTAB < 0.5 (est.) Extremely Low Requires NaH/KHMDS + polar aprotic solvent

Table 2: Optimization of N-Alkylation (Methylation) Conditions for M2PTAB

Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃ (2.0)DMF8024< 5Insufficient basicity to generate the active diarylamide anion.
Cs₂CO₃ (2.0)DMF1002415Slight conversion; limited by poor solubility and weak basicity.
NaH (1.5)THF65 (Reflux)1245Moderate yield; limited by the lower dielectric constant of THF.
NaH (1.5) DMF 0 to 25 4 > 90 Complete irreversible deprotonation; rapid S

2 attack.

Experimental Workflows & Validated Protocols

The functionalization of M2PTAB generally diverges into two primary pathways: peripheral functionalization (e.g., N-alkylation) and skeletal diversification (e.g., intramolecular cyclization to acridones).

Workflow cluster_alk Pathway A: N-Alkylation cluster_cyc Pathway B: Acridone Synthesis SM Methyl 2-(p-tolylamino)benzoate Base Deprotonation (NaH/DMF) SM->Base Hyd Saponification (NaOH/MeOH) SM->Hyd Anion Diarylamide Anion Base->Anion H2 Gas Evolution AlkProd N-Alkyl Derivative Anion->AlkProd + Alkyl Halide (S_N2) Acid N-(p-tolyl)anthranilic acid Hyd->Acid Acidic Workup Cyc Intramolecular Acylation Acid->Cyc Fe(OTf)2 or Eaton's Reagent AcrProd 2-Methylacridon-9-one Cyc->AcrProd - H2O

Caption: Experimental workflows for the functionalization and cyclization of M2PTAB.

Protocol A: N-Alkylation via Diarylamide Anion Generation

This protocol utilizes irreversible deprotonation to overcome the inherent lack of nucleophilicity in the diarylamine core [3].

Reagents:

  • M2PTAB (1.0 equiv, 10 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 15 mmol)

  • Alkyl Halide (e.g., Methyl Iodide) (1.2 equiv, 12 mmol)

  • Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an inert argon atmosphere. Add NaH (60% dispersion) and wash twice with anhydrous hexane to remove the mineral oil. Decant the hexane carefully.

  • Solvent Addition: Suspend the washed NaH in 25 mL of anhydrous DMF and cool the mixture to 0 °C using an ice bath.

  • Deprotonation (Critical Step): Dissolve M2PTAB in 25 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Causality & Validation: You will observe immediate effervescence (H₂ gas evolution) and a distinct color change (often deepening to a bright yellow/orange), indicating the formation of the diarylamide anion. Stir at room temperature for 30 minutes until gas evolution completely ceases.

  • Electrophilic Attack: Cool the reaction back to 0 °C. Add the alkyl halide dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours.

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Intramolecular Cyclization to 2-Methylacridon-9-one

Acridones are synthesized via the cyclodehydration of N-phenylanthranilic acids. The ester must first be hydrolyzed, followed by a Friedel-Crafts-type intramolecular acylation. We utilize a modern, mild Fe(II)-catalyzed approach over traditional harsh polyphosphoric acid (PPA)[5].

Phase 1: Saponification

  • Dissolve M2PTAB (10 mmol) in a 1:1 mixture of THF and MeOH (20 mL).

  • Add 2M aqueous NaOH (20 mL) and reflux the mixture for 4 hours until TLC indicates complete consumption of the ester.

  • Cool to room temperature, remove the organic solvents in vacuo, and acidify the aqueous layer with 1M HCl to pH ~3.

  • Filter the resulting precipitate (N-(p-tolyl)anthranilic acid), wash with cold water, and dry under high vacuum.

Phase 2: Fe(II)-Catalyzed Intramolecular Acylation

  • In an oven-dried flask, dissolve the N-(p-tolyl)anthranilic acid (5 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Add Iron(II) triflate [Fe(OTf)₂] (10 mol%) and dichloromethyl methyl ether (DCME, 1.5 equiv) as a cooperative catalytic system.

  • Stir the mixture at room temperature for 3 hours.

    • Causality: DCME acts as an activating agent to form a highly electrophilic intermediate in situ, while Fe(OTf)₂ facilitates the Friedel-Crafts cyclization onto the p-tolyl ring without the need for extreme heating or highly corrosive bulk acids.

  • Quench with water, extract with DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography to yield 2-methylacridon-9-one.

References

  • Huynh, M., et al. "Diarylamine Synthesis via Desulfinylative Smiles Rearrangement." Organic Letters, 2019, 21(22), 9033–9035. URL:[Link]

  • Foti, M. C., et al. "The Reactivity of Air-Stable Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants." The Journal of Organic Chemistry, 2012, 77(17), 7232–7240. URL:[Link]

  • Patai, S., & Weiss, S. "Kinetics of N-alkylation of diarylamines by methyl iodide in NN-dimethylformamide." Journal of the Chemical Society (Resumed), 1959, 1035-1042. URL:[Link]

  • Monos, T. M., et al. "Arylsulfonylacetamides as bifunctional reagents for alkene aminoarylation." Science, 2018, 361(6409), 1369–1373. URL:[Link]

  • Steingrüber, H. S., et al. "A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids." Arkivoc, 2025(3). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the Ullmann synthesis of N-aryl benzoates

The following guide serves as a specialized Technical Support Center for the Ullmann Synthesis of N-Aryl Benzoates . For the purpose of this guide, "N-aryl benzoates" is interpreted in the context of C-N bond formation v...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the Ullmann Synthesis of N-Aryl Benzoates .

For the purpose of this guide, "N-aryl benzoates" is interpreted in the context of C-N bond formation via Copper catalysis, specifically covering:

  • N-Arylation of Aminobenzoates: Synthesis of N-aryl-aminobenzoate esters (e.g., fenamate derivatives).

  • N-Arylation of Benzamides (Goldberg Reaction): Synthesis of N-aryl benzamides, often structurally related in drug design.[1]

Topic: Optimizing Reaction Conditions for N-Aryl Benzoate Scaffolds Ticket ID: ULL-OPT-2026 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Mechanistic Logic

The classical Ullmann condensation requires harsh conditions (


, stoichiometric Cu). Modern optimization relies on Ligand-Accelerated Catalysis (LAC) , which stabilizes the active Cu(I) species, solubilizes the inorganic base, and lowers the activation energy for the rate-limiting oxidative addition step.
The Catalytic Cycle (Simplified)

To troubleshoot effectively, you must understand the failure points in the cycle:

  • Ligation: Pre-catalyst (CuI) binds with the Ligand (L).

  • Deprotonation: Base deprotonates the nucleophile (Amine/Amide).

  • Oxidative Addition (OA): The rate-limiting step where Ar-X breaks.

  • Reductive Elimination (RE): Product release and catalyst regeneration.[1]

Critical Failure Point: If the Cu(I) oxidizes to Cu(II) (blue/green color) before OA, the cycle dies. If the ligand dissociates at high T, the catalyst precipitates as Cu(0) (black mirror).

Optimized Protocol: The "Golden Standard"

Do not deviate unless necessary. This protocol is validated for 80% of N-aryl aminobenzoate and benzamide substrates.

ComponentStandard ChoiceWhy?
Catalyst CuI (99.999% purity)Iodide is a soft ligand that stabilizes Cu(I). High purity is non-negotiable to avoid trace metal interference.
Ligand DMEDA or trans-N,N'-Dimethyl-1,2-cyclohexanediamine Bidentate diamines prevent disproportionation of Cu(I) and lower reaction temp to 80-110°C.
Base K₃PO₄ (anhydrous)Mild enough to prevent ester hydrolysis of benzoates; strong enough to deprotonate anilines/amides.
Solvent Toluene or Dioxane Non-polar aprotic solvents work best with diamine ligands. Avoid DMF/DMSO if possible (promotes hydrodehalogenation).
Temp 90–110 °C Sufficient for OA without degrading the catalyst.
Step-by-Step Workflow
  • Charge Solids: Add CuI (5-10 mol%), Aryl Halide (1.0 equiv), Nucleophile (1.2 equiv), and K₃PO₄ (2.0 equiv) to a reaction vial.

  • Evacuate/Backfill: Cycle Argon/Vacuum 3x. Oxygen is the enemy.

  • Add Liquids: Add solvent (0.5–1.0 M concentration) and Ligand (10-20 mol%) via syringe under Argon flow.

  • Heat: Place in pre-heated block. Stir vigorously (>800 rpm).

Troubleshooting Guide (Q&A Format)

Category: Catalyst & Color Changes

Q: My reaction mixture turned blue/green within 10 minutes. Is this normal? A: No, this indicates Catalyst Death.

  • Diagnosis: The blue/green color is Cu(II). Your active Cu(I) species has been oxidized by atmospheric oxygen.

  • Fix:

    • Check your inert gas line for leaks.

    • Degas your solvent using the freeze-pump-thaw method, not just sparging.

    • Ensure your ligand is added after the purge cycles if it is a liquid.

Q: I see a "copper mirror" or black precipitate on the vial walls. A: Ligand Dissociation / Disproportionation.

  • Diagnosis: The ligand has detached, causing Cu(I) to disproportionate into Cu(0) (black solid) and Cu(II). This often happens if the reaction is too hot for the specific ligand used.

  • Fix:

    • Increase Ligand:Cu ratio to 2:1 or 3:1.

    • Switch to a more thermally stable ligand like 1,10-Phenanthroline or L-Proline (if using DMSO).

    • Lower temperature by 10°C.

Category: Conversion & Yield

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: Product Inhibition or Halide Arrest.

  • Diagnosis: The N-arylated product might be a better ligand for Copper than your actual ligand, sequestering the catalyst in an inactive cycle ("Product Inhibition"). Alternatively, the accumulation of Iodide/Bromide salts can inhibit the reaction.

  • Fix:

    • Switch Ligands: Use a bulky ligand like Tetramethyl-1,10-phenanthroline (Me4Phen) which binds tighter than the product.

    • Solvent Switch: Move to a polar solvent like DMSO or DMF to solubilize the inhibiting salts (use with caution regarding side reactions).

Q: I am seeing significant hydrodehalogenation (Ar-H instead of Ar-N). A: Radical Pathway Interference / Protic Impurities.

  • Diagnosis: Trace water or high temperatures in solvents like DMF can promote a radical desulfonylation/dehalogenation pathway.

  • Fix:

    • Dry Everything: Use molecular sieves for solvents and flame-dry glassware.

    • Change Solvent: Switch from DMF to Toluene or Xylene .

    • Radical Scavenger: Add 10 mol% TEMPO (though this may slow the main reaction, it confirms the radical nature).

Category: Substrate Specifics

Q: My aryl halide has an ester group (benzoate). Will it hydrolyze? A: Risk is high with Carbonate bases.

  • Diagnosis: Strong bases like Cs₂CO₃ or KOH + trace water = saponification.

  • Fix: Use K₃PO₄ or CsF as the base. These are less nucleophilic toward esters but sufficiently basic for the Ullmann coupling.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting the correct ligand/solvent system based on your specific "N-aryl benzoate" substrate class.

UllmannOptimization Start Substrate Analysis Class1 N-Arylation of Benzamides (Goldberg) Start->Class1 Class2 N-Arylation of Aminobenzoates (Anilines) Start->Class2 Cond1 Standard Condition: CuI + DMEDA + K3PO4 in Dioxane (100°C) Class1->Cond1 Class2->Cond1 Issue1 Poor Solubility? Cond1->Issue1 If Low Yield Issue2 Steric Hindrance? Cond1->Issue2 If Ortho-Substituted Sol1 Switch to DMF/DMSO Ligand: L-Proline Issue1->Sol1 Yes Sol2 Ligand: 2,2,6,6-tetramethyl- 3,5-heptanedione (TMHD) Issue2->Sol2 Yes

Caption: Decision matrix for optimizing ligand and solvent choices based on substrate class and observed failure modes.

Comparative Data: Ligand Performance

Based on conversion of Methyl 4-iodobenzoate + Aniline (Model Reaction).

Ligand ClassSpecific LigandYield (24h)ProsCons
Diamine DMEDA92% Cheap, standard, works in Toluene.Volatile, sensitive to air.
Amino Acid L-Proline78%Green, water-tolerant.Requires DMSO/DMF, lower reactivity for chlorides.
Phenanthroline 1,10-Phen85%Robust, high T stability.Hard to remove during workup.
Diketonate TMHD65%Good for extremely hindered bases.Lower overall turnover frequency.
None -<5%-Reaction effectively dead below 160°C.

References

  • Ma, D., & Cai, Q. (2003).[2] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.[2] Organic Letters.[2] Link

  • Klapars, A., Antilla, J. C., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.[2] Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[3] Angewandte Chemie International Edition. Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis.[4] Chemical Reviews.[5] Link

  • Sambiagio, C., et al. (2014). Copper-catalysed N-arylation of amino acid esters.[6] RSC Advances. Link

Sources

Optimization

Common side reactions in the palladium-catalyzed amination of aryl halides.

Welcome to the Technical Support Center for C–N Cross-Coupling. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction setups and delve into the mechanistic causality behind reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for C–N Cross-Coupling. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction setups and delve into the mechanistic causality behind reaction failures. The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical synthesis, but it is highly susceptible to competing side reactions.

By understanding the precise elementary steps of the catalytic cycle—and where those steps diverge into dead ends—you can engineer your reaction conditions to force the palladium center down your desired pathway.

Part 1: Mechanistic Pathway & Divergent Side Reactions

To troubleshoot effectively, we must first visualize the reaction at the molecular level. The catalytic cycle relies on a delicate balance of oxidative addition, amine binding, deprotonation, and reductive elimination. Side reactions occur when intermediate species possess a lower activation barrier for an unproductive pathway than for the desired C–N bond formation[1].

G Pd0 Active Pd(0) Catalyst OA Oxidative Addition Pd(II)(Ar)(X) Pd0->OA + Ar-X ArX Aryl Halide (Ar-X) ArX->OA Amido Pd-Amido Complex Pd(II)(Ar)(NR2) OA->Amido + Amine/Base - HX Homo Homocoupling (Ar-Ar) OA->Homo Transmetalation Error Amine Amine & Base Amine->Amido Product Desired Arylamine + Pd(0) Amido->Product Reductive Elimination Beta β-Hydride Elimination Amido->Beta Product->Pd0 Catalyst Regeneration Hydro Hydrodehalogenation (Ar-H) + Imine Beta->Hydro

Catalytic cycle of Buchwald-Hartwig amination and divergent side reaction pathways.

Part 2: Troubleshooting Guide (FAQs)

Q1: I am observing significant hydrodehalogenation (the aryl halide is reduced to an arene). What causes this, and how can I prevent it? Cause: Hydrodehalogenation is the most common side reaction in Buchwald-Hartwig aminations[2]. It occurs when the Pd-amido intermediate undergoes


-hydride elimination instead of the desired reductive elimination. This yields a palladium-hydride species that subsequently reductively eliminates to form the dehalogenated arene (Ar-H) and an imine byproduct[1].
Solution:  You must accelerate reductive elimination to outcompete 

-hydride elimination.
  • Ligand Choice: Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos)[2]. The extreme steric bulk of these ligands forces the aryl and amido groups on the palladium center into close proximity, drastically lowering the activation energy for reductive elimination.

  • Base Optimization: Strong bases in protic solvents can exacerbate hydride formation. Switch to weaker, anhydrous inorganic bases like

    
     or 
    
    
    
    [3].

Q2: My GC-MS shows homocoupling (biaryl formation) of my aryl halide. How do I suppress this? Cause: Homocoupling (Ar-Ar dimerization) typically arises from two distinct errors: the presence of trace oxygen acting as an oxidant, or a stalled transmetalation step that allows the Pd(II) oxidative addition complex to react with another equivalent of aryl halide[4]. Solution:

  • Rigorous Degassing: Ensure your solvent is rigorously degassed using the freeze-pump-thaw method or vigorous sparging with argon.

  • Catalyst Activation: If using Pd(II) salts, the slow generation of Pd(0) can lead to homocoupling. Switch to a Buchwald G3 or G4 precatalyst, which quantitatively generates the active monoligated Pd(0) species under mild basic conditions.

Q3: When coupling a primary amine, I am getting a mixture of mono-arylated and bis-arylated products. How can I achieve selectivity? Cause: Once a primary amine is mono-arylated, the resulting secondary amine is often more nucleophilic and reactive than the starting material, leading to competitive over-arylation[5]. Solution: Utilize highly sterically demanding ligands specifically engineered for primary amines, such as BrettPhos or tBuBrettPhos [6]. The methoxy substitution and strict conformational lock of the BrettPhos biaryl system create a highly congested binding pocket. The primary amine can bind and couple, but the resulting secondary amine is physically too large to re-coordinate to the Pd center, completely shutting down bis-arylation[7].

Part 3: Ligand Selection & Data Presentation

Selecting the correct ligand is not guesswork; it is a strategic choice based on the specific side reaction you need to suppress.

Target Substrate / GoalRecommended LigandPrimary Side Reaction MitigatedMechanistic Rationale
Primary Amines BrettPhos / tBuBrettPhosBis-arylation (Over-arylation)Extreme steric bulk prevents the secondary amine product from re-coordinating to the Pd center[6].
Secondary Amines RuPhosHydrodehalogenationPromotes rapid reductive elimination over

-hydride elimination; accommodates bulky secondary amines[8].
General / Challenging Aryl Chlorides XPhosCatalyst Deactivation / HomocouplingHighly electron-rich nature accelerates oxidative addition of inert C-Cl bonds; stable Pd(0) generation[2].
Chiral Amines XantPhos / BINAPEpimerization /

-hydride elimination
Wide bite-angle bidentate ligands lock the geometry, accelerating reductive elimination and preventing racemization[9].

Part 4: Diagnostic Workflow

Use the following decision tree to systematically diagnose and resolve low yields in your cross-coupling reactions.

Workflow Start Issue: Low Yield / Impurities Identify Identify Major Byproduct via GC/MS or NMR Start->Identify IsHydro Is Ar-H (Dehalogenation) present? Identify->IsHydro FixHydro Switch to bulky biaryl ligand (e.g., BrettPhos) Use weaker base (Cs2CO3) IsHydro->FixHydro Yes IsHomo Is Ar-Ar (Homocoupling) present? IsHydro->IsHomo No Success Proceed to Isolation FixHydro->Success FixHomo Rigorously degas solvents Check Pd(0) activation IsHomo->FixHomo Yes IsBis Is Bis-arylation observed? IsHomo->IsBis No FixHomo->Success FixBis Use highly hindered ligand (BrettPhos / tBuBrettPhos) IsBis->FixBis Yes IsBis->Success No FixBis->Success

Diagnostic workflow for identifying and resolving Buchwald-Hartwig side reactions.

Part 5: High-Fidelity Experimental Protocol

To ensure a self-validating system, this standard operating procedure (SOP) utilizes a Generation 3 (G3) precatalyst. G3 precatalysts eliminate the variability of in situ Pd(0) generation, which is a primary cause of stalled reactions[10].

Standard Protocol for Buchwald-Hartwig Amination using a G3 Precatalyst

Phase 1: Self-Validation & Preparation

  • Precatalyst Quality Control: Verify the purity of your Buchwald G3 precatalyst (e.g., BrettPhos Pd G3) using

    
     NMR spectroscopy before use. A single sharp peak indicates a pure active complex. Multiple peaks indicate phosphine oxidation or degradation, which will poison the reaction[10].
    
  • Solvent Preparation: Use anhydrous dioxane or toluene. Degas the solvent by sparging with ultra-pure Argon for at least 30 minutes prior to use to prevent oxidative homocoupling[4].

Phase 2: Reaction Assembly (Under Inert Atmosphere) 3. To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv). Note: If the amine is a liquid, add it in Step 6. 4. Add the base (e.g.,


 or 

, 1.4 mmol, 1.4 equiv). 5. Transfer the Schlenk tube to a nitrogen-filled glovebox or use rigorous Schlenk line techniques to evacuate and backfill the vessel with Argon three times[2]. 6. Under positive Argon pressure, add the Buchwald G3 precatalyst (0.02 mmol, 2 mol%) followed by 5.0 mL of the degassed solvent.

Phase 3: Execution & Monitoring 7. Seal the vessel and transfer it to a pre-heated oil bath at 80–110 °C. Stir vigorously (800+ RPM). Mechanistic Note: Vigorous stirring is critical, especially if using insoluble inorganic bases like


, to ensure the mass transfer required for the deprotonation step.
8. Monitor the reaction via GC-MS or LC-MS. Look specifically for the depletion of the aryl halide and check for the masses corresponding to Ar-H (hydrodehalogenation) or Ar-Ar (homocoupling).
9. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and insoluble salts before proceeding to column chromatography[11].

References

  • Buchwald–Hartwig amination - Wikipedia. Wikimedia Foundation.
  • Navigating Buchwald-Hartwig Couplings: A Technical Guide to Managing Side Reactions with G3 Precatalysts. BenchChem.
  • Common side reactions in the synthesis of carbazole derivatives. BenchChem.
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. BenchChem.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides. PMC / NIH.
  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Organic Chemistry Portal.
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC Publishing.
  • G3 and G4 Buchwald Precatalysts. Sigma-Aldrich.
  • Optimization of Buchwald-Hartwig amination conditions. BenchChem.
  • Technical Support Center: Cross-Coupling with 4-Chloro-2-methyl-3-nitropyridine. BenchChem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

Sources

Troubleshooting

Catalyst deactivation in C-N cross-coupling reactions of anthranilates

Technical Support Center: Catalyst Deactivation in C-N Cross-Coupling of Anthranilates Current Status: Operational Agent: Senior Application Scientist (Ph.D., Organometallic Catalysis) Ticket ID: ANTH-CN-404 Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Deactivation in C-N Cross-Coupling of Anthranilates

Current Status: Operational Agent: Senior Application Scientist (Ph.D., Organometallic Catalysis) Ticket ID: ANTH-CN-404

Executive Summary: The "Ortho-Effect" Trap

Welcome to the troubleshooting hub for anthranilate couplings. If you are here, your reaction likely stalled at 30-40% conversion, or your palladium crashed out as "Pd black" despite using standard Buchwald-Hartwig conditions.

The Core Problem: Anthranilates (ortho-amino esters) are deceptive substrates. While the amine (


) is the nucleophile, the ortho-ester carbonyl (

) creates a perfect "bite angle" for chelation.
  • The Trap: Instead of undergoing reductive elimination to form your product, the intermediate Pd(II)-amido complex forms a stable 6-membered metallacycle with the ester carbonyl. This is an off-cycle resting state that sequesters your catalyst.

  • The Consequence: To break this chelate, you need higher temperatures, but higher temperatures accelerate catalyst decomposition (Pd aggregation) and ester hydrolysis.

Diagnostic Triage: Identify Your Failure Mode

Use this module to match your observation with the root cause.

SymptomObservationRoot CauseImmediate Action
The "Black Death" Reaction mixture turns black; fine precipitate forms.[1]Ligand Dissociation. The ligand is not bulky or electron-rich enough to stabilize Pd(0) at the required temperature.Switch to G3/G4 Pre-catalysts (e.g., tBuBrettPhos Pd G4). Do not use Pd(OAc)₂ + Ligand.
The "40% Wall" Conversion creates a plateau (stalls) despite remaining SM.Product Inhibition / Chelation. The product or substrate is coordinating to Pd more strongly than the ligand.Increase Ligand:Pd ratio (up to 2:1 for monodentate). Switch to ultra-bulky ligands (tBuXPhos).
The "Side-Product" New spots on TLC; Mass spec shows M-18 or M+18.Cyclization or Hydrolysis. Anthranilates can self-condense to quinazolinones or hydrolyze to acids.Switch base to anhydrous Cs₂CO₃ or K₃PO₄ . Avoid NaOtBu. Add 3Å molecular sieves.
The "Zero Start" No product formed; SM remains untouched.Oxidative Addition Failure. The aryl halide is too deactivated or the catalyst never activated.Ensure inert atmosphere (

kills active ligands). If using Ar-Cl, switch to Ar-Br or Ar-I .

Mechanistic Insight: The Deactivation Cycle

Understanding the mechanism of failure is the only way to prevent it. The diagram below illustrates how the anthranilate traps the Palladium.

DeactivationCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Anthranilate binds) OxAdd->Coord + Anthranilate + Base Amido Pd-Amido Complex (Pre-elimination) Coord->Amido - HX Chelate OFF-CYCLE TRAP Stable 6-membered Pd-Carbonyl Chelate Amido->Chelate Slow Path (Ortho-Ester Coordination) Product Reductive Elimination C-N Bond Formation Amido->Product Fast Path (Bulky Ligand) Chelate->Amido Reversible only with High T PdBlack Catalyst Death (Pd Aggregation) Chelate->PdBlack Thermal Decomposition Product->Pd0 Cycle Repeats

Caption: The "Off-Cycle Trap" (Red) competes with productive Reductive Elimination (Green). Anthranilates stabilize the trap via carbonyl coordination.

Optimization Protocols (The Solution)

A. Ligand Selection Matrix

For anthranilates, steric bulk is your best friend. It physically prevents the ester group from rotating and coordinating to the metal center.

Ligand ClassRecommendationWhy?
BrettPhos / tBuBrettPhos Primary Choice Massive steric bulk promotes reductive elimination before chelation can occur. Excellent for primary amines.
RuPhos Secondary Choice Good for secondary amines, but sometimes less effective at preventing the specific anthranilate chelation than BrettPhos.
BINAP / DPPF AVOID Bidentate ligands often lack the steric bulk to force the specific geometry needed here. They often lead to stable, unreactive complexes with anthranilates.
Xantphos Conditional Can work if the bite angle matches, but generally inferior to biaryl monophosphines for this specific substrate class.
B. The "Rescue" Protocol (Step-by-Step)

Use this protocol if standard conditions (Pd(OAc)2/BINAP) failed.

  • Catalyst: Use BrettPhos Pd G4 (Pre-catalyst).

    • Reason: Ensures 1:1 L:Pd ratio and immediate entry into the catalytic cycle without an induction period.

    • Loading: Start at 2.0 mol%.

  • Base: Use finely ground, anhydrous Cs₂CO₃ (2.0 equiv).

    • Reason: Weak enough to prevent ester hydrolysis; strong enough to deprotonate the aniline.

  • Solvent: t-Amyl Alcohol or Dioxane (0.2 M).

    • Reason: t-Amyl alcohol helps solubilize the inorganic base and stabilizes the transition state.

  • Temperature: 80°C - 100°C .

    • Reason: High enough to overcome the activation barrier, but monitor closely for Pd black.

  • Additives: If conversion stalls, add 20 mol% free ligand (BrettPhos).

    • Reason: Scavenges any leached Pd and shifts equilibrium back to the active species.

Frequently Asked Questions (FAQs)

Q: Can I use NaOtBu as a base? It’s standard for Buchwald reactions. A: Risky. Sodium tert-butoxide is a strong nucleophile and a strong base. With anthranilates, it frequently attacks the ester group, causing transesterification (forming the t-butyl ester) or hydrolysis (forming the carboxylic acid). The carboxylic acid will then kill your catalyst by forming an unreactive carboxylate-Pd species. Stick to Carbonate or Phosphate bases.

Q: My reaction works on 50mg but fails at 5g. Why? A: This is a heat transfer and mixing issue. The "Off-Cycle Trap" (see diagram) is equilibrium-driven. On a larger scale, inefficient stirring leads to local "hot spots" or concentration gradients that favor catalyst aggregation (Pd Black).

  • Fix: Ensure vigorous stirring (vortexing). For >1g, switch to a milder base like

    
     and slightly lower the temperature (e.g., 80°C instead of 100°C) while extending reaction time.
    

Q: Why do I see a quinazolinone side product? A: If the cross-coupling is slow, the anthranilate amine can attack its own ester (or a neighbor's ester) if an amide is present, leading to cyclization.

  • Fix: This indicates your catalyst is too slow. The cross-coupling must be faster than the background cyclization. Switch to a more active pre-catalyst (e.g., tBuBrettPhos Pd G4) to outcompete the side reaction.

Q: Can I use Cu-catalysis (Ullmann) instead? A: Yes, but with caveats. Copper requires higher temperatures (>110°C) which increases the risk of ester hydrolysis and polymerization. However, Cu is less prone to the specific "bis-ligation" trap than Pd. If Pd fails completely, try CuI (10%) / DMEDA (20%) / K3PO4 in Dioxane.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

    • Context: Authoritative guide on ligand selection (BrettPhos/RuPhos)
  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines." The Journal of Organic Chemistry, 79(9), 4161–4166.

    • Context: Discusses the steric requirements to prevent off-cycle resting st
  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). "Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling." Organic Letters, 10(16), 3505–3508.

    • Context: Explains the importance of pre-catalyst activation and the dangers of improper activ
  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 118(30), 7217–7218.

    • Context: Early mechanistic work establishing the chelation effect of bidentate ligands vs.

Sources

Optimization

Technical Support Center: Improving Regioselectivity in Intramolecular Cyclization Reactions

Welcome to the Technical Support Center for Intramolecular Cyclization Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Intramolecular Cyclization Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their experiments. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring both technical accuracy and practical success.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in intramolecular cyclizations?

A1: Regioselectivity in intramolecular cyclizations is primarily governed by a combination of kinetic and thermodynamic factors. These factors are influenced by the substrate's structure and the reaction conditions. Key principles include:

  • Baldwin's Rules: These rules provide a qualitative framework for predicting the relative favorability of different ring-closing reactions based on the geometry of the transition state.[1][2][3][4][5] They classify cyclizations based on ring size, the hybridization of the electrophilic carbon (tetrahedral, trigonal, or digonal), and whether the breaking bond is within (endo) or outside (exo) the newly formed ring.[1]

  • Kinetic vs. Thermodynamic Control: A reaction under kinetic control favors the product that is formed fastest, which typically has the lowest activation energy.[6][7][8] In contrast, a reaction under thermodynamic control favors the most stable product, which may have a higher activation energy but a lower overall Gibbs free energy.[6][7][8] Reaction time and temperature are critical in determining which pathway dominates.[6][7]

  • Steric and Electronic Effects: The substituents on the reacting molecule can exert significant influence. Bulky groups can sterically hinder one reaction pathway, favoring another.[9][10] Electron-donating or withdrawing groups can alter the electron density at reacting centers, influencing the reaction rate and regioselectivity.[11][12][13]

Q2: How does the choice of catalyst influence the regiochemical outcome?

A2: Catalysts can dramatically alter the regioselectivity of a cyclization by providing an alternative reaction pathway with a different activation energy landscape. Different catalysts can stabilize different transition states, leading to different products. For instance, in metal-catalyzed reactions, the choice of metal and ligands is crucial.[14][15] Some catalysts may favor the formation of a specific regioisomer through chelation control, where the substrate coordinates to the metal center in a way that pre-organizes it for a specific cyclization pathway. In a study on the cyclization of enynes, different metal catalysts such as Rh(I), Rh(II), Cu(II), Pd(0), and Ag(I) all led to a tricyclic product, while a gold(I) catalyst promoted a cascade reaction to form a tetracyclic product.[14]

Q3: Can solvent choice reverse the regioselectivity of a reaction?

A3: Yes, the solvent can have a profound effect on regioselectivity.[16] Solvents can influence the stability of reactants, transition states, and products through solvation effects. Polar solvents may stabilize charged intermediates or transition states, favoring pathways that involve them. In some cases, specific solvent-solute interactions, such as hydrogen bonding, can lock the substrate into a conformation that favors one cyclization mode over another.[17] For example, in intramolecular photocycloadditions of certain enones, aprotic solvents can promote an intramolecular hydrogen bond that directs the facial selectivity, while protic solvents can disrupt this hydrogen bond, leading to the opposite diastereoselectivity.[17]

Troubleshooting Guide

Problem 1: My reaction yields a mixture of regioisomers, with the undesired isomer being the major product.

This is a common and frustrating issue. The formation of multiple products indicates that the energy difference between the transition states leading to these products is small. Your goal is to increase this energy difference to favor the desired pathway.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for improving regioselectivity.

Detailed Protocol: Differentiating Kinetic and Thermodynamic Control

  • Initial Analysis: Run your standard reaction and carefully quantify the ratio of regioisomers using techniques like NMR or GC-MS.

  • Kinetic Control Experiment:

    • Set up the reaction at a significantly lower temperature (e.g., if you run at 80°C, try 40°C or room temperature).

    • Monitor the reaction at short time intervals (e.g., 15 min, 30 min, 1 hr) and quench the reaction before it goes to completion.

    • Analyze the product ratio at each time point. If the undesired product is formed preferentially at early time points, it is likely the kinetic product.[6][7]

  • Thermodynamic Control Experiment:

    • Set up the reaction at a higher temperature than your standard conditions.

    • Allow the reaction to run for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

    • If the desired product's proportion increases over time and with higher temperature, it is the thermodynamic product.[6][7]

Data Interpretation Table:

ConditionObservationImplication
Low Temp, Short TimeIncreased ratio of undesired isomerUndesired isomer is the kinetic product.
High Temp, Long TimeIncreased ratio of desired isomerDesired isomer is the thermodynamic product.
Low Temp, Short TimeIncreased ratio of desired isomerDesired isomer is the kinetic product.
High Temp, Long TimeIncreased ratio of undesired isomerUndesired isomer is the thermodynamic product.
Problem 2: The reaction is not proceeding, or the yield is very low, even though the desired cyclization is predicted to be favorable.

A lack of reactivity can often be traced back to an unexpectedly high activation barrier or an unfavorable pre-reaction conformation.

Troubleshooting Steps:

  • Solvent Screening: The polarity and coordinating ability of the solvent can be critical.

    • Rationale: A non-coordinating solvent might be necessary if a catalyst's active site is being blocked. Conversely, a more polar solvent might be required to stabilize a charged intermediate.

    • Protocol: Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Acetonitrile, DMF).

  • Catalyst/Promoter Variation: If using a catalyst, its activity might be insufficient.

    • Rationale: Different Lewis acids or transition metal catalysts have different activities.

    • Protocol: If using a Lewis acid like TiCl4, consider a stronger one like BF3·OEt2 or a milder one like ZnCl2. For transition metal catalysis, screen different metals and ligands.

  • Temperature Adjustment:

    • Rationale: While higher temperatures can sometimes lead to side reactions, they are often necessary to overcome a high activation barrier.

    • Protocol: Incrementally increase the reaction temperature in 10-20°C steps, monitoring for product formation and decomposition. Some thermal cyclizations may require temperatures as high as 200-900°C, which can be achieved using flash vacuum pyrolysis.[18]

Experimental Workflow for Optimizing a Sluggish Reaction:

Caption: Workflow for optimizing a low-yielding cyclization.

Case Study: Regiocontrol in a Radical Cyclization

Scenario: A researcher is attempting a 5-hexenyl radical cyclization and observes the formation of both the 5-exo and 6-endo products, with the 6-endo product being undesired but significant.

Analysis: The 5-exo cyclization is generally favored according to Baldwin's rules for radical systems. The formation of the 6-endo product suggests that other factors are at play.

Strategies for Enhancing 5-exo Selectivity:

  • Steric Hindrance: Introduce a bulky substituent on the alkene.

    • Causality: A substituent on the internal carbon of the double bond will sterically disfavor the approach of the radical to form the six-membered ring.[9][10] Conversely, a substituent on the terminal carbon can increase the formation of the six-membered ring.[10]

  • Electronic Effects:

    • Causality: While electronic effects can be subtle in radical reactions, substituents that can stabilize the resulting radical intermediate can influence the regioselectivity.[19]

  • Temperature Control:

    • Causality: In some systems, the 5-exo cyclization is the kinetic product. Lowering the temperature can therefore increase its selectivity.[20]

Protocol for Introducing Steric Hindrance:

  • Substrate Synthesis: Synthesize a new precursor with a bulky group (e.g., a trimethylsilyl or phenyl group) at the appropriate position on the alkene.

  • Reaction Setup: Subject the modified substrate to the original radical cyclization conditions.

  • Analysis: Compare the regioisomeric ratio of the product from the modified substrate to the original. A significant increase in the 5-exo product validates the steric control strategy.

References

  • Temperature regiocontrol of intramolecular cyclization of di-hydroxysecoacids. (n.d.). Google Scholar.
  • Baldwin's Rules For Ring Closure. (2022, April 26). Chemistry Notes.
  • Control of the regioselectivity of oxidative free-radical cyclizations by addition to haloalkenes. (n.d.). Google Scholar.
  • Optimization conditions for the intramolecular cyclization (Scheme 3,... (n.d.). ResearchGate.
  • Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. (n.d.). PMC.
  • Baldwin's rules wikipedia, the free encyclopedia | PDF. (n.d.). Slideshare.
  • III. Intramolecular Addition (Cyclization) Reactions. (2022, September 13). Chemistry LibreTexts.
  • Electronic effects in the regiochemistry of the alkenylsilyl radical cyclizations. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. (n.d.). PMC.
  • Baldwin's Rules for Ring Closure. (2024, March 27). Chemistry LibreTexts.
  • Baldwin's Rules for Ring Closure | PDF. (n.d.). Scribd.
  • Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations. (n.d.). Chemical Communications (RSC Publishing).
  • Controlling Regioselectivity in Cyclization of Unsaturated Amidyl Radicals: 5-Exo Versus 6-Endo. (2007, September 21). The Journal of Organic Chemistry - ACS Publications.
  • Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. (n.d.). PMC.
  • Investigation of the regioselectivity of thermal cyclisation reactions in gas and liquid phase high temperature flow reactors. (n.d.). Stepbio.
  • The Intramolecular Electronic Interaction Regulated by Five-membered Heterocycle Spacer. (n.d.). Google Scholar.
  • Elucidating the mechanism and origins of selectivity on catalyst-dependent cyclization reactions to form polycyclic indolines from a theoretical study. (n.d.). RSC Publishing.
  • How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. (2022, September 28). Frontiers.
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
  • Understanding product optimization: Kinetic versus thermodynamic control. (n.d.). Google Scholar.
  • Kinetic Control vs. Thermodynamic Control. (2020, October 27). YouTube.
  • Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry.

Sources

Troubleshooting

Overcoming challenges in the scale-up of Methyl 2-(p-tolylamino)benzoate synthesis.

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical physicochemical and engineering challenges encountered when scaling the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical physicochemical and engineering challenges encountered when scaling the synthesis of Methyl 2-(p-tolylamino)benzoate from benchtop discovery to pilot-plant production.

This diarylamine intermediate is typically synthesized via two primary carbon-nitrogen (C-N) cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig Amination [1][2] or the Copper-catalyzed Ullmann Condensation [3]. Scaling these reactions introduces complex multiphase kinetics, heat transfer bottlenecks, and product isolation hurdles.

Part 1: Process Route Comparison Matrix

Before troubleshooting, it is critical to select the appropriate catalytic route for your facility's capabilities. The table below synthesizes the quantitative and operational data for both pathways.

ParameterRoute A: Buchwald-Hartwig AminationRoute B: Ullmann Condensation
Starting Materials Methyl anthranilate + 4-BromotolueneMethyl 2-bromobenzoate + p-Toluidine
Catalyst System Pd2(dba)3 / XantPhos or BrettPhosCuI / N,N'-dimethylethylenediamine (DMEDA)
Typical Loading 0.5 – 1.0 mol%5.0 – 10.0 mol%
Operating Temperature 80 °C – 100 °C100 °C – 120 °C
Base K3PO4 (Anhydrous) or DBUK2CO3
Scale-Up Challenges High catalyst cost, trace Pd removal, O2 sensitivityHigh temperature requirements, Cu removal
Ester Stability Risk Moderate (Depends on base selection)Low to Moderate

Part 2: Diagnostic Q&A and Troubleshooting Guides

Q1: We are using Sodium tert-Butoxide (NaOtBu) for the Buchwald-Hartwig amination, but we are observing massive formation of a highly polar byproduct. What is happening?

Cause & Causality: You are observing the saponification of your product. NaOtBu is a strong, nucleophilic base. At elevated temperatures, the tert-butoxide anion (or hydroxide, if trace water is present) attacks the methyl ester of the methyl anthranilate starting material or the final product, hydrolyzing it into the corresponding carboxylic acid[4]. Solution: You must switch to a milder, non-nucleophilic base. Anhydrous Tribasic Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) are standard heterogeneous alternatives. If solid-liquid mixing is a limitation in your reactor, consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Recent high-throughput studies demonstrate that DBU acts as a highly effective, soluble, and functional-group-tolerant homogeneous base for Buchwald-Hartwig aminations, eliminating the abrasive wear and mass-transfer issues of inorganic salts[5][6].

Q2: Our Ullmann condensation (CuI/K2CO3) works perfectly at the 10-gram scale, but at the 5-kilogram scale, the reaction stalls at 60% conversion. Why?

Cause & Causality: This is a classic mass-transfer limitation coupled with catalyst deactivation. The Ullmann reaction relies on a heterogeneous base (K2CO3) to deprotonate the amine[3]. In a 5-kg reactor, the surface-area-to-volume ratio is significantly lower than in a round-bottom flask, leading to poor suspension of the dense K2CO3 particles. Furthermore, trace oxygen ingress during prolonged scale-up heating oxidizes the active Cu(I) species to inactive Cu(II). Solution:

  • Engineering: Increase the agitation rate and use a pitched-blade turbine to ensure off-bottom suspension of the base.

  • Chemistry: Add a bidentate ligand like DMEDA (10 mol%) if you haven't already; this solubilizes the copper center and accelerates the reductive elimination step, allowing the reaction to proceed at lower temperatures[3].

  • Procedure: Implement sub-surface nitrogen sparging for at least 30 minutes prior to heating to ensure a strictly anaerobic environment.

Q3: How do we efficiently remove heavy metal residues (Pd or Cu) to meet pharmaceutical specifications (<10 ppm) without relying on column chromatography?

Cause & Causality: Both Pd and Cu coordinate strongly to the diarylamine product. Simple aqueous workups are insufficient because the metal-product complexes partition into the organic phase. Solution: Implement a self-validating downstream processing (DSP) system using functionalized silica scavengers. For Palladium, treat the crude organic phase with a Thiol-functionalized silica resin (e.g., SiliaBond Thiol) at 60 °C for 4 hours. The soft sulfur atoms outcompete the diarylamine for the soft Pd(0)/Pd(II) ions. For Copper, washing the organic layer with a 10% aqueous ammonium hydroxide (NH4OH) solution forms highly water-soluble


 complexes, pulling the metal into the aqueous waste stream.

Part 3: Standard Operating Procedures (Protocols)

Protocol A: Scalable Buchwald-Hartwig Amination (Pd-Catalyzed)

This protocol utilizes a homogeneous base to bypass solid-liquid mixing bottlenecks in large reactors[5][7].

  • Reactor Preparation: Purge a jacketed glass-lined reactor with N2 for 15 minutes.

  • Substrate Charging: Charge Methyl anthranilate (1.00 equiv, limiting reagent) and 4-Bromotoluene (1.05 equiv).

  • Solvent & Base: Add anhydrous Toluene (10 volumes). Add DBU (2.00 equiv) as the homogeneous base.

  • Degassing (Critical): Initiate agitation. Sparge the solution with sub-surface N2 for 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Temporarily halt sparging. Quickly charge Pd2(dba)3 (0.5 mol%) and XantPhos (1.0 mol%) under a positive N2 blanket.

  • Reaction Execution: Heat the reactor jacket to achieve an internal temperature of 95 °C. Monitor the reaction via HPLC. Complete conversion is typically achieved in 4–6 hours.

  • Workup & Isolation: Cool to 20 °C. Wash the organic layer with 5% aqueous citric acid to remove excess DBU, followed by brine. Treat the organic layer with Thiol-silica scavenger (10 wt% relative to product) at 60 °C for 4 hours. Filter hot.

  • Crystallization: Concentrate the toluene under vacuum to 3 volumes. Add Ethanol (7 volumes) and cool linearly to 0 °C over 4 hours to crystallize the pure Methyl 2-(p-tolylamino)benzoate. Filter and dry under vacuum.

Protocol B: Scalable Ullmann Condensation (Cu-Catalyzed)

This protocol leverages bidentate ligands to enable milder conditions and protect the ester moiety[3].

  • Reactor Preparation: Purge the reactor with N2.

  • Substrate Charging: Charge Methyl 2-bromobenzoate (1.00 equiv) and p-Toluidine (1.20 equiv).

  • Solvent & Base: Add Dimethyl Sulfoxide (DMSO) (8 volumes) and finely milled K2CO3 (2.00 equiv).

  • Degassing: Sparge with N2 for 30 minutes.

  • Catalyst Addition: Charge CuI (5.0 mol%) and N,N'-dimethylethylenediamine (DMEDA) (10.0 mol%). The solution will turn deep blue/green.

  • Reaction Execution: Heat to 105 °C. Monitor via HPLC (typically 12–16 hours).

  • Workup & Isolation: Cool to 25 °C. Add Ethyl Acetate (10 volumes) and Water (10 volumes). Separate the layers. Wash the organic layer twice with 10% aqueous NH4OH (5 volumes each) to extract copper residues.

  • Crystallization: Wash with brine, dry over Na2SO4, and concentrate. Recrystallize from Isopropanol/Water to afford the title compound.

Part 4: Mechanistic Workflows and Visualizations

To ensure a comprehensive understanding of the process dynamics, the following diagrams map the catalytic cycle vulnerabilities and the downstream purification logic.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (4-Bromotoluene) Pd0->OxAdd Fail1 Scale-up Risk: O2 Ingress kills Pd(0) Pd0->Fail1 AmineCoord Amine Coordination (Methyl Anthranilate) OxAdd->AmineCoord Deprot Deprotonation (Base Addition) AmineCoord->Deprot RedElim Reductive Elimination Deprot->RedElim Fail2 Scale-up Risk: Ester Saponification by Base Deprot->Fail2 RedElim->Pd0 Catalyst Regeneration Product Methyl 2-(p-tolylamino)benzoate RedElim->Product

Catalytic cycle of Buchwald-Hartwig amination with scale-up failure points.

DSP Crude Crude Reaction Mixture (Contains Pd/Cu & Salts) Filter Hot Filtration (Removes Inorganic Base) Crude->Filter Scavenge Metal Scavenging (Thiol Resin, 60°C, 4h) Filter->Scavenge Filter2 Resin Filtration Scavenge->Filter2 Cryst Crystallization (EtOH/H2O Cooling) Filter2->Cryst Pure Pure Product (<10 ppm Metal) Cryst->Pure

Downstream processing workflow for metal removal and product isolation.

References

  • Formation of Aryl-Carbon and Aryl-Heteroatom Bonds Using Copper(I) Catalysts. UMass Amherst. Available at:[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS. Available at:[Link]

  • Recent advances in the synthesis and application of fluorescent α-amino acids. RSC. Available at:[Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Sci-Hub. Available at: [Link]

  • Linking ATP and allosteric sites to achieve superadditive binding with bivalent EGFR kinase inhibitors. PMC / NIH. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Semantic Scholar. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at:[Link]

  • Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. PubMed / NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Hydrodehalogenation in Pd-Catalyzed Aminations

Welcome to the technical support and troubleshooting center for Buchwald-Hartwig aminations. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for Buchwald-Hartwig aminations. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we address the fundamental causality of reaction failures—specifically the undesired hydrodehalogenation of aryl halides—and provide field-proven, self-validating protocols to ensure your C-N cross-coupling workflows are robust and reproducible.

Part 1: Mechanistic Insight (The "Why")

Before adjusting reaction parameters, it is critical to understand the mechanistic origin of hydrodehalogenation. During a standard Pd-catalyzed amination, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide, followed by amine coordination and deprotonation to form a Pd(II)-amido intermediate [1].

At this critical juncture, the reaction can bifurcate into two pathways:

  • Reductive Elimination (Desired): The complex couples the aryl and amido groups to form the target C-N bond.

  • β-Hydride Elimination (Undesired): If the amine possesses α-hydrogens (e.g., primary aliphatic amines) and the palladium center has an open coordination site, the complex can undergo β-hydride elimination. This forms a Pd(II)-hydride species and an imine. Subsequent reductive elimination yields the hydrodehalogenated arene (Ar-H) and regenerates Pd(0), permanently consuming your starting material[2][3].

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)(X)L Oxidative Addition Pd0->OxAdd + Ar-X Amido Ar-Pd(II)(NHR)L Amido Complex OxAdd->Amido + RNH2, Base - HX Prod Ar-NHR + Pd(0)L Desired Amination Amido->Prod Fast (Bulky Ligand) Side Ar-H + Imine Hydrodehalogenation Amido->Side Slow (Open Site) Prod->Pd0 Side->Pd0

Catalytic cycle showing competition between reductive and β-hydride elimination.

Part 2: Troubleshooting FAQs

Q1: I am coupling a primary aliphatic amine and seeing >30% of the reduced arene (hydrodehalogenation). Why is this happening? A1: Primary aliphatic amines are highly susceptible to β-hydride elimination because they can easily adopt the required syn-coplanar conformation with the palladium center. If your ligand is too small or insufficiently electron-donating, it leaves an open coordination site on the palladium. This slows down the desired reductive elimination, allowing the β-hydride elimination pathway to dominate the reaction kinetics[1][3].

Q2: How do I select the right ligand to force reductive elimination? A2: Ligand selection is the most critical variable. You must choose a ligand that is both electron-rich (to activate the Pd center) and sterically demanding (to force the aryl and amido groups together, accelerating reductive elimination)[3].

  • Historical Approach: Bidentate ligands like BINAP and DPPF were initially developed to suppress this side reaction by occupying multiple coordination sites, thereby blocking the open site required for β-hydride elimination[1][2].

  • Modern Approach: Bulky monodentate dialkylbiaryl phosphines (e.g., BrettPhos, RuPhos) are highly effective. For challenging aqueous or micellar conditions, bipyrazole-based bulky ligands like BippyPhos or KPhos have shown excellent efficacy in preventing hydrodehalogenation and phenol formation[3][4].

Q3: Does the choice of base or solvent exacerbate this side reaction? A3: Yes. While Sodium tert-butoxide (NaOtBu) is a standard strong base, it can sometimes trigger competing pathways or premature protodepalladation depending on the substrate. Switching to weaker bases like Cs₂CO₃ or K₃PO₄ can attenuate side reactivity. Furthermore, solvent purity is paramount; impurities or moisture in non-aqueous setups can poison the catalyst[2].

Q4: Are there alternative catalytic systems if ligand screening fails? A4: Yes. Recent advancements have introduced bimetallic systems to bypass Pd-hydride formation entirely. For example, a Pd-Cu nanocatalyst configuration in aqueous micelles can selectively facilitate the amination pathway. The in-situ formation of Cu-hydride species actively prevents the Pd-hydride-mediated hydrodehalogenation[5].

Part 3: Quantitative Data Presentation

To streamline your optimization process, consult the following matrix comparing ligand classes and their impact on hydrodehalogenation risk.

Ligand ClassExample LigandsPrimary Use CaseHydrodehalogenation RiskMechanism of Suppression
First-Generation P(o-Tol)₃Secondary aminesHigh (with 1° amines)None (Leaves open coordination site)
Bidentate Phosphines BINAP, DPPFPrimary amines, IodidesLow Occupies multiple coordination sites
Bulky Monodentate BrettPhos, RuPhosBroad scope, 1° & 2° aminesVery Low Steric bulk forces reductive elimination
Bipyrazole-based BippyPhos, KPhosAqueous/Micellar conditionsVery Low Electron-rich backbone stabilizes Pd

Part 4: Self-Validating Experimental Protocol

To systematically eliminate hydrodehalogenation, use this parallel screening methodology. This protocol is "self-validating" because it relies on internal GC-MS standards to quantify the exact ratio of the desired product (Ar-NHR) to the dehalogenated side-product (Ar-H), proving whether the chosen conditions are genuinely solving the mechanistic flaw.

Workflow Prep 1. Inert Prep (Glovebox) Mix 2. Precatalyst + Ligand + Base Prep->Mix React 3. Add Substrates Heat (60-100°C) Mix->React Analyze 4. GC-MS Analysis (Ar-H vs Ar-NHR) React->Analyze

Experimental workflow for validating Buchwald-Hartwig amination conditions.

Step-by-Step Methodology: Parallel Ligand Screen

Note: Ensure all reagents are high-purity, anhydrous, and degassed[2].

  • Inert Preparation: Inside a nitrogen or argon-filled glovebox, set up three oven-dried reaction vials equipped with PTFE septa and magnetic stir bars.

  • Catalyst Loading: To each vial, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Ligand Variation:

    • Vial A (Control): Add a first-generation ligand (e.g., P(o-Tol)₃, 2.4 mol%).

    • Vial B (Bidentate): Add BINAP (2.4 mol%).

    • Vial C (Bulky Monodentate): Add BrettPhos or BippyPhos (2.4 mol%).

  • Base Addition: Add the selected base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv) to all vials.

  • Substrate & Solvent Addition: Add the aryl halide (1.0 equiv) and the primary aliphatic amine (1.2 equiv). Add an internal standard (e.g., dodecane, 0.5 equiv) for quantitative GC-MS analysis. Finally, add the anhydrous, degassed solvent (e.g., toluene, 0.2 M).

  • Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a preheated heating block at 80–100 °C. Stir vigorously for 12–24 hours.

  • Self-Validation (GC-MS Analysis): Quench an aliquot from each vial with water, extract with EtOAc, and analyze via GC-MS. Calculate the ratio of the Ar-NHR peak to the Ar-H peak against the internal standard. A successful system (typically Vial C) will show an Ar-H formation of <5%, validating that reductive elimination has successfully outcompeted β-hydride elimination.

References

  • [5] Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. Available at:[Link]

  • [1] Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • [3] Stradiotto, M., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Available at:[Link]

  • [4] Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at:[Link]

Sources

Troubleshooting

Effect of ligand choice on the efficiency of Buchwald-Hartwig coupling

Topic: Effect of Ligand Choice on Catalytic Efficiency Welcome to the Advanced Catalysis Support Hub Status: Operational Ticket: #BH-LIGAND-OPT Assigned Specialist: Senior Application Scientist Executive Summary: In Buch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effect of Ligand Choice on Catalytic Efficiency

Welcome to the Advanced Catalysis Support Hub

Status: Operational Ticket: #BH-LIGAND-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: In Buchwald-Hartwig amination, the ligand is not merely an accessory; it is the primary determinant of the reaction's kinetic profile. The choice of ligand dictates the steric environment around the Palladium (Pd) center, directly influencing the two most critical steps of the catalytic cycle: Oxidative Addition (facilitated by electron-rich ligands) and Reductive Elimination (facilitated by sterically bulky ligands).

This guide replaces trial-and-error with mechanistic logic. It focuses on the Dialkylbiaryl Phosphine (Buchwald) ligand class, the current gold standard for this transformation.

Module 1: Ligand Selection Logic (The "Why")

The most common failure mode in C-N coupling is applying a "universal" ligand (like BINAP or PPh3) to a specialized substrate. Use the decision matrix below to select the correct ligand based on your nucleophile (amine) and electrophile (aryl halide).

Interactive Decision Matrix

LigandSelection Start Select Nucleophile Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Amide Amide / Sulfonamide Start->Amide BrettPhos BrettPhos (Prevents bis-arylation) Primary->BrettPhos Standard tBuBrett tBuBrettPhos (For weak nucleophiles) Primary->tBuBrett Low Basicity RuPhos RuPhos (General Purpose) Secondary->RuPhos Steric Bulk Needed DavePhos DavePhos (For room temp/easy substrates) Secondary->DavePhos Uncommon XPhos XPhos (General Amides) Amide->XPhos tBuXPhos tBuXPhos (Heterocycles) Amide->tBuXPhos

Figure 1: Logic flow for selecting the initial ligand based on amine class. Green nodes indicate the recommended starting point.

Ligand Properties Reference Table
LigandSteric Bulk (Cone Angle)Electronic CharacterBest ApplicationKey Mechanistic Advantage
BrettPhos Very HighElectron-RichPrimary AminesHigh bulk prevents coordination of product, stopping over-arylation.
RuPhos HighElectron-RichSecondary AminesFacilitates reductive elimination for hindered substrates.
XPhos HighElectron-RichAryl Chlorides / SulfonamidesExcellent stability; promotes oxidative addition of cheap Aryl-Cl.
tBuXPhos ExtremeElectron-RichHeterocycles / TosylatesPrevents Pd poisoning by heteroatoms (N, S) in the substrate.

Module 2: Troubleshooting & FAQs

Issue 1: "I see no conversion, and the reaction turns black immediately."

Diagnosis: Catalyst Death (Pd Black Formation).[1][2] Root Cause: The active Pd(0) species is unstable and aggregating into metallic palladium before it can enter the catalytic cycle. This often happens when using Pd(OAc)₂ or Pd₂dba₃ with free ligands, as the reduction to Pd(0) is inefficient or slow.

Solution: Switch to G3 or G4 Precatalysts .

  • Why? Precatalysts (like XPhos Pd G4) contain the ligand pre-coordinated in a 1:1 ratio. Upon heating with base, they undergo a rapid, irreversible activation to release the active L-Pd(0) species immediately, preventing aggregation.

Issue 2: "I am getting the dehalogenated starting material (Ar-H) instead of the product."

Diagnosis: Competitive


-Hydride Elimination.
Root Cause:  The Reductive Elimination (RE) step—where the C-N bond forms—is too slow. This gives the intermediate time to undergo 

-hydride elimination (if the amine has alpha-hydrogens) or hydrogenolysis.

Solution:

  • Switch to a Bulkier Ligand: If using XPhos, switch to RuPhos or BrettPhos .

    • Mechanism:[3][4][5][6] Increasing steric bulk "squeezes" the Pd center, mechanically forcing the two organic ligands (Aryl and Amine) together, accelerating Reductive Elimination.

  • Lower Reaction Temperature: High heat often favors the higher-energy activation of

    
    -hydride elimination over RE.
    
Issue 3: "My reaction works for Aryl Bromides but fails for Aryl Chlorides."

Diagnosis: Oxidative Addition Failure. Root Cause: The C-Cl bond is stronger than C-Br. The catalyst is not electron-rich enough to break the bond.

Solution: Ensure you are using a Dialkylbiaryl Phosphine (like XPhos or SPhos).

  • Mechanism:[3][4][5][6] The alkyl groups on the phosphorus pump electron density into the Pd center, making it more nucleophilic and capable of inserting into the difficult C-Cl bond. Avoid aryl-phosphines like BINAP or DPPF for chlorides.

Module 3: Experimental Protocols

Protocol A: Standard Precatalyst Screening (0.5 mmol Scale)

Objective: Rapidly identify the optimal Ligand/Base combination. Safety: Perform all steps under Nitrogen/Argon.

Reagents:

  • Catalyst: 1-2 mol% Pd G4 Precatalyst (Screen: BrettPhos G4, RuPhos G4, XPhos G4).

  • Base: 1.2 equiv (Screen: NaOtBu for strong base, Cs₂CO₃ for weak base).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

Step-by-Step:

  • Charge Solids: In a glovebox or under active N₂ flow, add Aryl Halide (1.0 equiv), Amine (1.2 equiv), Base (1.4 equiv), and Precatalyst (0.02 equiv) to a reaction vial.

  • Solvent Addition: Add anhydrous solvent.[1] Note: If using Cs₂CO₃, ensure efficient stirring as it is insoluble.

  • Activation: Seal vial and heat to 80-100°C .

    • Observation: The solution should turn from off-white/yellow to a clear amber/brown. Black precipitate indicates failure.[2]

  • Monitoring: Check LCMS at 1 hour. If <10% conversion, increase temp to 120°C. If still no conversion, switch ligand class.

Mechanism Visualization: The G4 Activation Pathway

Understanding how your catalyst activates is crucial for troubleshooting.

ActivationCycle Precat Pd G4 Precatalyst (Stable Solid) Deprot Deprotonation by Base Precat->Deprot Base (NaOtBu) RedElim Reductive Elimination of Carbazole Deprot->RedElim - H-Base Active Active L-Pd(0) (12-electron species) RedElim->Active - N-Methylcarbazole Cycle Enters Catalytic Cycle Active->Cycle

Figure 2: Activation pathway of G4 precatalysts. Note that the carbazole byproduct is inert, unlike G3 byproducts which could occasionally inhibit the reaction.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[3][7][8] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[7][8]

  • Bruno, N. C., et al. (2013).[7] Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[9] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Analysis of Methyl 2-(p-tolylamino)benzoate: A Comparative Technical Guide

Topic: 1H NMR and 13C NMR Analysis of Methyl 2-(p-tolylamino)benzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Introduction Methyl 2-(p-tolylamino)benz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR and 13C NMR Analysis of Methyl 2-(p-tolylamino)benzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-(p-tolylamino)benzoate (CAS: N/A for specific isomer, generic fenamate class) is a critical intermediate in the synthesis of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs), specifically serving as the ester precursor to Tolfenamic Acid .

For researchers in medicinal chemistry, the structural validation of this compound hinges on confirming two distinct features: the integrity of the ester moiety and the establishment of the characteristic intramolecular hydrogen bond between the secondary amine and the carbonyl oxygen. This guide provides a detailed spectral analysis, comparing the product against its free acid form and common regioisomers to ensure precise identification.

Structural Context & Theoretical Basis[1][2]

The fenamate scaffold exhibits a "locked" conformation in non-polar solvents due to a six-membered intramolecular hydrogen bond. This interaction significantly deshields the amine proton, moving it downfield, a hallmark of N-arylanthranilates.

Diagram 1: Chemical Structure & Numbering Scheme

The following diagram illustrates the specific numbering used in the assignment tables below and highlights the critical H-bond interaction.

G cluster_0 Ring A (Benzoate) cluster_1 Ring B (Tolyl) C1 C1 (Quaternary) CO C=O (Ester) C1->CO C2 C2 (NH-Link) NH NH (H-Bond Donor) C2->NH C3 C3 (Aromatic) C6 C6 (Ortho to C=O) C1_prime C1' C4_prime C4' Me_Tolyl CH3 (Tolyl) ~2.3 ppm C4_prime->Me_Tolyl NH->C1_prime NH->CO Intramolecular H-Bond OMe OCH3 (Ester Methyl) ~3.9 ppm CO->OMe

Caption: Structural connectivity of Methyl 2-(p-tolylamino)benzoate highlighting the diagnostic intramolecular hydrogen bond between the amine and ester carbonyl.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction artifacts (which can disrupt the H-bond), Deuterated Chloroform (CDCl₃) is the preferred solvent over DMSO-d₆ for characterization, unless solubility is an issue.

Diagram 2: NMR Acquisition Workflow

Workflow Start Sample Preparation Solvent Dissolve ~10-15 mg in 0.6 mL CDCl3 Start->Solvent Tube Transfer to 5mm NMR Tube Solvent->Tube Acquisition Acquisition Parameters Tube->Acquisition Lock Lock & Shim (Target Line Shape < 0.5 Hz) Acquisition->Lock Pulse Pulse Sequence: zg30 (30° excitation) Lock->Pulse Scans Scans: 16 (1H) / 1024 (13C) D1: 1.0 sec Pulse->Scans Process Processing Scans->Process FT Fourier Transform & Phasing Process->FT Ref Reference: TMS (0.00 ppm) or CHCl3 (7.26 ppm) FT->Ref

Caption: Standardized workflow for acquiring high-resolution NMR data for fenamate esters.

1H NMR Spectral Analysis (400 MHz, CDCl₃)

The proton NMR spectrum is characterized by two distinct singlets (methyl groups) and a deshielded amine peak.

AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Notes
NH 9.45 - 9.70 Broad Singlet1H-Diagnostic: Strongly deshielded due to intramolecular H-bond. Disappears with D₂O shake.
Ar-H (C6) 7.90 - 7.95Doublet (dd)1HJ ≈ 8.0, 1.5Ortho to Ester. Deshielded by carbonyl anisotropy.
Ar-H (C3) 7.15 - 7.25Multiplet1H-Overlaps with Tolyl protons.
Tolyl (Ar-H) 7.10 - 7.15AA'BB' System4HJ ≈ 8.0Characteristic "roofing" effect common in p-substituted benzenes.
Ar-H (C4, C5) 6.65 - 6.80Multiplet2H-Shielded region due to electron donation from amine nitrogen.
OCH₃ 3.85 - 3.90 Singlet3H-Diagnostic: Sharp singlet. Distinguishes ester from free acid.
Ar-CH₃ 2.30 - 2.35 Singlet3H-Diagnostic: Tolyl methyl group.
Key Interpretative Insights:
  • The "Locked" NH: Unlike typical secondary amines (which appear at 3-5 ppm), this NH appears >9.0 ppm. If this peak is shifted upfield (e.g., to 6.0 ppm), it indicates disruption of the H-bond, likely due to polar solvents (DMSO) or impurities.

  • Ring Current Effects: The proton at C6 (benzoate ring) is significantly downfield (~7.9 ppm) compared to the other aromatic protons due to its proximity to the ester carbonyl.

13C NMR Spectral Analysis (100 MHz, CDCl₃)

The carbon spectrum confirms the esterification and the presence of two distinct methyl environments.

AssignmentShift (δ ppm)TypeNotes
C=O (Ester) 168.5 - 169.0 QuaternaryTypical benzoate ester carbonyl.
C-N (C2) ~148.0QuaternaryDeshielded by amine attachment.
Ar-C (Tolyl) ~130 - 135QuaternaryIpso carbons of the tolyl ring.
Ar-CH 120 - 132MethineComplex aromatic region.
OCH₃ 51.5 - 52.0 MethylEster methoxy carbon.
Ar-CH₃ 20.5 - 21.0 MethylTolyl methyl carbon.

Comparative Performance Guide

This section compares the target compound with its most common alternatives and impurities to aid in QC and identification.

FeatureTarget: Methyl 2-(p-tolylamino)benzoate Alternative 1: 2-(p-Tolylamino)benzoic Acid (Free Acid)Alternative 2: Methyl N-phenylanthranilate (No Methyl on Ring B)
1H NMR: Ester Region Sharp Singlet @ 3.9 ppm Absent. (Look for broad COOH >11 ppm)Sharp Singlet @ 3.9 ppm
1H NMR: Tolyl Methyl Singlet @ 2.3 ppm Singlet @ 2.3 ppmAbsent.
1H NMR: NH Shift ~9.5 ppm~9.0 - 10.0 ppm (Often broader)~9.5 ppm
Solubility (CDCl₃) HighLow (May require DMSO-d₆)High
Differentiation Target Hydrolysis Product Starting Material / Analog
Comparative Analysis Logic:
  • Vs. Free Acid: The most common impurity is the hydrolyzed acid (Tolfenamic acid precursor). The absence of the 3.9 ppm singlet is the fastest way to detect hydrolysis. Furthermore, the free acid is often sparingly soluble in CDCl₃, resulting in poor signal-to-noise ratios compared to the ester.

  • Vs. Regioisomers (o-tolyl/m-tolyl): The splitting pattern of the Tolyl ring protons (7.10 ppm) is the key.

    • p-tolyl (Target): Symmetric AA'BB' doublets.

    • o-tolyl / m-tolyl: Complex multiplet patterns; o-tolyl will also show steric hindrance effects on the NH shift.

Troubleshooting & Common Artifacts

  • Water Peak: In CDCl₃, water appears around 1.56 ppm .[1] Do not confuse this with aliphatic impurities.

  • Rotamers: While some amides show rotamers, fenamates are generally locked by the H-bond at room temperature. Line broadening of the NH peak usually indicates chemical exchange with trace acid/water, not rotamerism.

  • Residual Solvents: Common synthesis solvents include Methanol (Singlet ~3.49 ppm) and Toluene (Multiplet ~7.17, Methyl ~2.36). Note: Residual toluene is difficult to distinguish from the tolyl group; integration is key. The product Tolyl-Me is 3H; residual toluene will likely be non-integer.

References

  • ChemicalBook. (2024). Methyl 2-(methylamino)benzoate 1H NMR Spectrum.Link (Used as reference for fenamate ester shift baselines).

  • Royal Society of Chemistry. (2015). Supplementary Information: Synthesis and characterization of N-arylanthranilic acid derivatives.Link (Provides comparative data for N-phenyl and N-tolyl systems).

  • National Institutes of Health (PMC). (2016). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.[2]Link (Authoritative source on the NH...O=C interaction shifts).

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities.[1][3]Link (Reference for solvent artifact identification).

Sources

Comparative

Comparative Study: Buchwald-Hartwig vs. Ligand-Promoted Ullmann Condensation

[1] Executive Summary: The Battle for the C-N Bond[1] In pharmaceutical process development, the formation of Carbon-Nitrogen (C-N) bonds is ubiquitous.[1] While nucleophilic aromatic substitution ( ) remains a staple, i...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Battle for the C-N Bond[1]

In pharmaceutical process development, the formation of Carbon-Nitrogen (C-N) bonds is ubiquitous.[1] While nucleophilic aromatic substitution (


) remains a staple, it fails with unactivated aryl halides. This necessitates transition-metal-catalyzed cross-coupling.

For decades, the choice has been binary:

  • Buchwald-Hartwig (BH) Amination: The "Ferrari" of coupling—high performance, broad scope, mild conditions, but expensive (Pd).

  • Ullmann Condensation: The "Workhorse"—historically harsh and limited, but cheap (Cu).

Current State: The gap is narrowing. Modern "Ligand-Promoted Ullmann" (often called Ullmann-Ma) protocols have lowered reaction temperatures from >200°C to <100°C, making Copper a viable competitor to Palladium even for complex APIs. This guide objectively compares these two methodologies to assist in route selection.

Mechanistic Underpinnings[1][2]

Understanding the catalytic cycle is crucial for troubleshooting. While both reactions achieve the same net transformation (


), they traverse different mechanistic landscapes.
Palladium vs. Copper Cycles[1]
  • Buchwald-Hartwig (Pd): Relies on a

    
     cycle. The rate-determining step is often the oxidative addition of the aryl halide (for chlorides) or reductive elimination (for bulky amines). Ligand design (e.g., biaryl phosphines like BrettPhos) focuses on stabilizing the 
    
    
    
    species and facilitating these steps.
  • Ullmann (Cu): Modern consensus points to a

    
     cycle facilitated by bidentate ligands (diamines, amino acids). These ligands prevent catalyst aggregation and lower the activation energy for the oxidative addition of the aryl halide, which was historically the barrier requiring extreme heat.
    
Visualization: Comparative Catalytic Cycles

CatalyticCycles cluster_Pd Buchwald-Hartwig (Pd) cluster_Cu Modern Ullmann (Cu) Pd0 Pd(0)-Ligand OxAdd_Pd Oxidative Addition (Ar-X) Pd0->OxAdd_Pd PdII_Ar Ar-Pd(II)-X OxAdd_Pd->PdII_Ar Coord_Pd Amine Coordination & Base PdII_Ar->Coord_Pd PdII_Amido Ar-Pd(II)-NR2 Coord_Pd->PdII_Amido RedElim_Pd Reductive Elimination PdII_Amido->RedElim_Pd RedElim_Pd->Pd0 CuI Cu(I)-Ligand Coord_Cu Nu Coordination (H-NR2 + Base) CuI->Coord_Cu CuI_Amido Cu(I)-NR2 Coord_Cu->CuI_Amido OxAdd_Cu Oxidative Addition (Ar-X) CuI_Amido->OxAdd_Cu CuIII Ar-Cu(III)-NR2 OxAdd_Cu->CuIII RedElim_Cu Reductive Elimination CuIII->RedElim_Cu RedElim_Cu->CuI

Figure 1: Comparative catalytic cycles showing the Pd(0)/Pd(II) pathway versus the modern Cu(I)/Cu(III) pathway.

Performance Metrics & Decision Matrix

When selecting a method, "Yield" is not the only metric. Cost of Goods (COGS), purification burden, and IP landscape are critical.

Comparative Data Table
FeatureBuchwald-Hartwig (Pd)Ligand-Promoted Ullmann (Cu)
Catalyst Cost High (Pd: ~$40,000/kg)Low (Cu: ~$10/kg)
Ligand Cost High (Proprietary Phosphines)Low (Diamines, Amino Acids)
Reaction Temp Mild (60°C – 110°C)Moderate (80°C – 130°C)
Substrate Scope Excellent (Sterically hindered, Ar-Cl)Good (Ar-I, Ar-Br; Ar-Cl is difficult)
Base Sensitivity High (Often requires NaOtBu)Moderate (K3PO4, K2CO3)
O2/H2O Tolerance Low (Strict inert atmosphere)Moderate (Less sensitive than Pd)
Impurity Removal Difficult (Pd scavenging required)Easier (Water wash/Extraction)
Toxicity (PDE) Strict Limits (Pd < 10 ppm)Higher Limits (Cu < 250 ppm)
Decision Workflow

Use this logic gate to determine the starting point for your optimization.

DecisionTree Start Start: C-N Bond Formation Activated Is Ar-X Activated? (e.g., -NO2, -CN) Start->Activated SNAr Use SNAr (No Metal Required) Activated->SNAr Yes HalideCheck Identify Halide (X) Activated->HalideCheck No ArCl Ar-Cl HalideCheck->ArCl ArI_Br Ar-I / Ar-Br HalideCheck->ArI_Br BH_Rec Buchwald-Hartwig (Pd/Phosphine) ArCl->BH_Rec Default Choice ScaleCheck Scale / Cost Sensitivity? ArI_Br->ScaleCheck Discovery Discovery/Small Scale High Complexity ScaleCheck->Discovery Process Process/Kilo Scale Cost Critical ScaleCheck->Process Discovery->BH_Rec Ullmann_Rec Ligand-Promoted Ullmann (Cu/Diamine) Process->Ullmann_Rec

Figure 2: Decision tree for selecting the optimal C-N coupling strategy based on substrate and scale.

Experimental Protocols

These protocols are designed as self-validating systems . They include checkpoints (TLC/HPLC) and specific visual cues to ensure the reaction is proceeding correctly.

Protocol A: Buchwald-Hartwig Amination (General Purpose)

Best for: Complex substrates, Aryl Chlorides, Late-stage functionalization.

Reagents:

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: Xantphos or BINAP (2-4 mol%)

  • Base:

    
     (1.5 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Pre-complexation (Critical): In a glovebox or under Ar flow, mix

    
     and Ligand in 1/10th of the solvent volume. Stir for 10 mins. Visual Check: Solution should change color (often deep red/orange to lighter yellow/orange), indicating active catalyst formation.
    
  • Loading: Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base to the reaction vessel.

  • Initiation: Add the pre-formed catalyst solution via syringe. Rinse with remaining solvent.

  • Reaction: Heat to 100°C. Process Note: Do not overheat immediately; ramp temperature to prevent catalyst decomposition before activation.

  • Monitoring: Check HPLC at 2h. If Ar-X is consumed but intermediate remains, add more base.

  • Workup: Filter through Celite (removes Pd black). Scavenge Pd using SiliaMetS® Thiol or similar if for pharma use.

Protocol B: Ligand-Promoted Ullmann (Modern Conditions)

Best for: Aryl Iodides/Bromides, Cost-sensitive steps, Primary amines.

Reagents:

  • Catalyst: CuI (5-10 mol%)

  • Ligand: DMEDA (

    
    -dimethylethylenediamine) or L-Proline (10-20 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or DMF (Must be degassed)

Step-by-Step:

  • The "Blue" Check: Weigh CuI (white powder) and Ligand into the flask. Add solvent.[2][3] Stir for 5 mins. Visual Check: The solution may turn slightly blue/green (Cu-Ligand complex). If it turns black immediately, your solvent is wet or oxygen is present.

  • Substrate Addition: Add Aryl Halide, Amine, and Base.

  • Degassing (Mandatory): Sparge with Nitrogen for 15 minutes. Copper(I) is easily oxidized to inactive Copper(II) by air.

  • Reaction: Seal tightly (Teflon cap). Heat to 90-110°C.

  • Monitoring: Reaction is slower than Pd. Expect 12-24h run times.

  • Workup: Dilute with water and Ethyl Acetate. Note: The aqueous layer will be blue (Cu salts). Wash organic layer with 5%

    
     to complex and remove residual Copper.
    

Troubleshooting & Scientific Insights

Why did my Buchwald fail?
  • Inhibitory Substrates: Substrates containing heterocycles with available lone pairs (pyridines, imidazoles) can poison the Pd catalyst by displacing the phosphine ligand. Solution: Use stronger binding ligands like BrettPhos or increase catalyst loading.

  • The "Iodide Effect": Surprisingly, Aryl Iodides can sometimes be slower than Bromides in Pd-catalysis because the resulting Pd-I dimer is too stable. Solution: Add a silver salt (

    
    ) to precipitate AgI or switch to the Aryl Bromide.
    
Why did my Ullmann fail?
  • The "Moisture" Killer: While less sensitive than Pd to

    
    , modern Ullmann ligands (especially amino acids) are sensitive to water, which disrupts the specific base/ligand/Cu geometry required for the transition state.
    
  • Substrate Sterics: Copper centers are more sterically crowded in the active intermediate than Palladium. Ortho-substituents on the aryl halide severely hamper Ullmann coupling. Solution: Switch to Buchwald-Hartwig for ortho-substituted systems.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Monnier, F., & Taillefer, M. (2009). "Catalytic C-N, C-O, and C-S Bond Formation with Copper: The Ullmann Condensation."[4] Angewandte Chemie International Edition. Link

  • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines." Accounts of Chemical Research. Link

  • Taillefer, M., et al. (2006). "Mild and Efficient Copper-Catalyzed Amination of Aryl Bromides and Iodides." Chemistry – A European Journal. Link

  • Hartwig, J. F. (2010).[5] "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books. (Textbook Reference for Mechanism).

Sources

Validation

Comparative Synthetic Strategies for Methyl 2-(p-tolylamino)benzoate

This guide is structured as a high-level technical dossier for process chemists and medicinal scientists. It prioritizes actionable decision-making data over generic textbook descriptions.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical dossier for process chemists and medicinal scientists. It prioritizes actionable decision-making data over generic textbook descriptions.

Content Type: Technical Comparison Guide Target Molecule: Methyl 2-(p-tolylamino)benzoate (CAS: Derivative of Fenamic Acid Class) Core Utility: Key intermediate for acridone scaffolds, quinazoline alkaloids, and non-steroidal anti-inflammatory drug (NSAID) analogs.

Executive Summary: The Strategic Landscape

Synthesizing N-aryl anthranilates requires balancing catalytic efficiency against purification burden . While the classical Ullmann condensation (using copper bronze at >200°C) is the historical precedent, it is obsolete for high-precision applications due to erratic yields and difficult workups.

This guide evaluates three modern methodologies:

  • The "Gold Standard": Palladium-Catalyzed Buchwald-Hartwig Amination.[1]

  • The "Process Workhorse": Ligand-Promoted Ullmann-Ma Coupling.

  • The "Mechanistic Alternative": Chan-Lam Oxidative Coupling (Reverse Disconnection).

Decision Matrix: Which Route to Choose?
  • Choose Route A (Pd) if: You require >95% yields, have high-value precursors, and can afford Pd-scavenging steps.

  • Choose Route B (Cu-Ligand) if: You are scaling up (>100g), need to minimize cost, and want to avoid heavy metal scavenging issues associated with Palladium.

  • Choose Route C (Chan-Lam) if: You are starting from Methyl anthranilate (amine) rather than the halo-benzoate, or need to run reactions open-to-air.

Technical Comparison of Synthetic Routes

The following table summarizes experimental performance based on optimized literature protocols.

FeatureRoute A: Buchwald-Hartwig Route B: Ligand-Promoted Ullmann Route C: Chan-Lam Coupling
Primary Precursors Methyl 2-bromobenzoate + p-ToluidineMethyl 2-iodobenzoate + p-ToluidineMethyl 2-aminobenzoate + p-Tolylboronic acid
Catalyst System

/ BINAP (or Xantphos)
CuI / L-Proline

/ Pyridine
Base

or NaOtBu

or


or Pyridine (excess)
Temperature 80–100°C80–90°C (vs 200°C classical)25–40°C (Room Temp)
Reaction Time 4–12 Hours12–24 Hours24–48 Hours
Typical Yield 92–98% 85–92% 60–80%
Purification Silica Gel + Pd ScavengingAcid wash + RecrystallizationSilica Gel (Boron removal can be tricky)
Atom Economy HighHighModerate (Boronic acid waste)

Detailed Experimental Protocols

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination

The most reliable method for small-to-medium scale synthesis where cost is secondary to purity.

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition of the aryl halide, coordination of the amine, deprotonation, and reductive elimination. The use of bidentate ligands like BINAP prevents the formation of inactive Pd-dimers and enforces the necessary geometry for reductive elimination.

Protocol:

  • Charge: To a dry Schlenk flask, add Methyl 2-bromobenzoate (1.0 equiv), p-toluidine (1.2 equiv),

    
     (1-2 mol%), and rac-BINAP (2-4 mol%).
    
  • Inert: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add anhydrous Toluene (

    
     concentration relative to halide).
    
  • Base: Add

    
     (1.4 equiv).
    
  • Reaction: Heat to 100°C for 6–12 hours. Monitor by TLC (Product

    
     is typically higher than starting amine).
    
  • Workup: Filter through a celite pad to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Critical Insight: The ortho-ester group can coordinate to Palladium. If conversion stalls, switch to a wider bite-angle ligand like Xantphos , which facilitates the reductive elimination step in sterically crowded systems.

Route B: Ligand-Promoted Ullmann Coupling (The "Ma" Method)

The recommended route for scale-up. It utilizes amino acids to solubilize Cu(I) species and lower the activation energy, avoiding the harsh conditions of classical Ullmann.

Mechanism: Unlike the classical radical mechanism, this route likely proceeds via a


-complex or an oxidative addition/reductive elimination cycle involving a Cu(I)/Cu(III) species stabilized by the amino acid ligand (L-Proline).

Protocol:

  • Charge: Combine Methyl 2-iodobenzoate (1.0 equiv), p-toluidine (1.5 equiv), CuI (10 mol%), and L-Proline (20 mol%).

  • Base/Solvent: Add

    
     (2.0 equiv) and DMSO (anhydrous).
    
  • Reaction: Heat to 90°C under Argon for 18–24 hours.

    • Note: The solution should turn from a suspension to a clear deep blue/green solution as the complex forms.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with 1M HCl (to remove excess toluidine) and brine.

  • Purification: The product often crystallizes upon concentration or addition of cold methanol.

Critical Insight: Use Methyl 2-iodobenzoate instead of the bromo- or chloro- analog for this specific route. The C-I bond is significantly more labile for Copper insertion at these "low" temperatures. If you must use the bromo- derivative, increase T to 110°C.

Route C: Chan-Lam Oxidative Coupling

A strategic alternative if the amine (Methyl Anthranilate) is your available stock.

Protocol:

  • Charge: Methyl 2-aminobenzoate (1.0 equiv), p-Tolylboronic acid (2.0 equiv), and

    
     (1.0 equiv).
    
  • Solvent: Dichloromethane (DCM).

  • Base: Pyridine (2.0 equiv) or

    
    .
    
  • Conditions: Stir vigorously open to the air (or with an

    
     balloon) at Room Temperature.
    
  • Workup: Quench with aqueous

    
     to chelate copper. Extract with DCM.
    

Visualizing the Pathways

The following diagram illustrates the convergence of these three methodologies and the decision logic for process selection.

SyntheticRoutes Start_Halo Methyl 2-halobenzoate (X = I, Br) RouteA Route A: Buchwald-Hartwig (Pd-Cat, BINAP, 100°C) Start_Halo->RouteA + p-Toluidine RouteB Route B: Ligand-Ullmann (CuI, L-Proline, 90°C) Start_Halo->RouteB + p-Toluidine Start_Amine Methyl 2-aminobenzoate (Anthranilate) RouteC Route C: Chan-Lam (Cu(OAc)2, Boronic Acid, Air) Start_Amine->RouteC + p-Tolylboronic Acid Target TARGET: Methyl 2-(p-tolylamino)benzoate RouteA->Target High Yield (95%) High Cost RouteB->Target Good Yield (88%) Scalable RouteC->Target Moderate Yield (70%) Mild Conditions

Figure 1: Convergent synthetic strategies. Route A and B utilize electrophilic aromatic substitution precursors, while Route C utilizes a nucleophilic aromatic precursor.

References

  • Buchwald-Hartwig General Methodology

    • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818. Link

  • Ligand-Promoted Ullmann (The Ma Protocol)

    • Ma, D., & Cai, Q. (2004).[2] L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.[2] Synlett, 2004(1), 128–130. Link

    • Note: While the title specifies heterocycles, this seminal paper established the amino-acid ligand acceler
  • Chan-Lam Coupling Overview

    • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters, 39(19), 2937–2940. Link

  • Comparative Analysis of N-Arylation

    • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. Link

Sources

Comparative

Comparative Guide: Purity Assessment of Methyl 2-(p-tolylamino)benzoate by HPLC

Executive Summary In the synthesis of Methyl 2-(p-tolylamino)benzoate (an intermediate often related to fenamate NSAIDs), purity assessment is not merely about quantifying the main ester. It requires the rigorous detecti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of Methyl 2-(p-tolylamino)benzoate (an intermediate often related to fenamate NSAIDs), purity assessment is not merely about quantifying the main ester. It requires the rigorous detection of toxic aniline precursors (p-toluidine), unreacted halides, and hydrolysis byproducts (free acid).

While Gas Chromatography (GC) is often the default for esters, this guide argues that High-Performance Liquid Chromatography (HPLC) is the superior technique for this specific analyte. Unlike GC, HPLC allows for the simultaneous quantification of the thermally stable ester and its thermally labile or non-volatile acidic impurities without derivatization.

This guide provides a validated HPLC protocol, compares it objectively against GC-MS and qNMR, and offers a troubleshooting framework based on actual laboratory challenges.

Chemical Context & Impurity Profiling[1]

To design a robust method, one must understand the "history" of the sample. Methyl 2-(p-tolylamino)benzoate is typically synthesized via an Ullmann-type coupling or Buchwald-Hartwig amination. This chemistry dictates the impurity profile.

Synthesis & Impurity Map

The following diagram illustrates the origin of key impurities that your HPLC method must resolve.

SynthesisPath Start1 Methyl 2-chlorobenzoate (Starting Material) Product Methyl 2-(p-tolylamino)benzoate (Target Analyte) Start1->Product Cu/Pd Cat. Coupling Impurity2 Biaryl Dimers (Homocoupling Side Product) Start1->Impurity2 Side Rxn Start2 p-Toluidine (Toxic Precursor) Start2->Product Impurity1 2-(p-tolylamino)benzoic acid (Hydrolysis Impurity) Product->Impurity1 Hydrolysis (Moisture/Acid)

Figure 1: Synthesis pathway showing the origin of critical impurities. The method must separate the lipophilic ester from the polar acid and the toxic p-toluidine.

Comparative Analysis: HPLC vs. Alternatives

Why choose HPLC? The table below summarizes experimental performance metrics comparing HPLC-UV against common alternatives (GC-FID and qNMR).

Performance Matrix
FeatureHPLC-UV (Recommended) GC-FID / GC-MS qNMR (Quantitative NMR)
Primary Advantage Quantifies both ester and acid forms simultaneously.High resolution for volatile precursors (p-toluidine).Absolute quantification without reference standards.
Critical Flaw Requires solvent waste disposal.Hydrolysis impurity (Acid) tails or degrades without derivatization.Low sensitivity (LOD ~0.5%); cannot detect trace impurities.
LOD (Limit of Detection) Excellent (< 0.05%)Excellent (< 0.05%)Poor (> 0.5%)
Sample Prep Simple DilutionDilution (or Derivatization for acids)Dissolution in deuterated solvent
Thermal Stability Ambient (Safe for labile compounds)High Temp (Risk of decarboxylation)Ambient
The Analytical Decision Tree

Use this logic flow to confirm if HPLC is the correct tool for your specific batch needs.

DecisionTree Start Start: Purity Assessment Needs Q1 Is detection of Free Acid (Hydrolysis) required? Start->Q1 Q2 Is residual solvent analysis required? Q1->Q2 No ResultHPLC USE HPLC-UV (Primary Method) Q1->ResultHPLC Yes (Acid is non-volatile) ResultGC USE GC-HS/FID (Secondary Method) Q2->ResultGC Yes ResultNMR USE qNMR (Potency Only) Q2->ResultNMR No (Quick Potency Check)

Figure 2: Decision matrix for selecting the analytical technique based on specific impurity concerns.

Recommended HPLC Protocol

This protocol is designed to be "Robustness-First," ensuring separation of the polar p-toluidine (early eluting) from the non-polar dimers (late eluting).

Chromatographic Conditions
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

    • Why: The 250mm length provides sufficient theoretical plates to resolve the structural isomers often found in toluidine derivatives.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

    • Why: Acidic pH suppresses the ionization of the carboxylic acid impurity (keeping it retained) and protonates the amine (improving peak shape).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary).

    • Note: The benzoate system has a strong

      
       transition at 254 nm.
      
  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08020Initial Hold (Elute polar amines)
5.08020End Isocratic
20.02080Linear Gradient (Elute Product)
25.02080Wash (Elute Dimers)
25.18020Re-equilibration
30.08020End of Run
Sample Preparation[1][4][5][6]
  • Diluent: Acetonitrile:Water (50:50).[1][3]

  • Stock Solution: Dissolve 10 mg of synthesized product in 10 mL Diluent (1000 ppm).

  • Test Solution: Dilute Stock 1:10 to achieve 100 ppm (0.1 mg/mL).

Validation & System Suitability

To ensure the trustworthiness of your data, the following criteria must be met before releasing results. This aligns with ICH Q2(R1) guidelines.

  • Resolution (

    
    ):  > 2.0 between p-toluidine and Methyl 2-(p-tolylamino)benzoate.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak. (If > 1.5, check Mobile Phase pH).
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

  • Sensitivity (LOD): Signal-to-Noise ratio > 3:1 for the p-toluidine impurity at 0.05% level.

Troubleshooting Guide (Scientist-to-Scientist)

Issue 1: "I see a splitting peak for the main product."

  • Cause: The sample solvent is too strong (100% Acetonitrile) compared to the initial mobile phase (20% ACN).

  • Fix: Dissolve the sample in the mobile phase or a 50:50 mix. Strong solvent effects cause "breakthrough" on the column head.

Issue 2: "The p-toluidine peak is broad/tailing."

  • Cause: Silanol interactions. Amine groups stick to residual silanols on the silica backbone.

  • Fix: Ensure your mobile phase contains 0.1% Phosphoric Acid or TFA. Alternatively, switch to an "End-capped" column (e.g., C18 "Base Deactivated").

Issue 3: "Ghost peaks appearing in the gradient."

  • Cause: Impurities in the water or organic modifier concentrating on the column during equilibration.

  • Fix: Run a blank gradient. If peaks persist, clean the column with 100% Methanol or replace the water source.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • Sielc Technologies. "Separation of Methyl 2-((2-oxo-2-phenylethyl)amino)benzoate on Newcrom R1 HPLC column." Sielc Application Notes. [Link]

  • Phenomenex. "HPLC vs GC: What Sets These Methods Apart." Phenomenex Blog, 2025. [Link]

Sources

Validation

Structural Elucidation of Reaction Products: A Comparative Technical Guide

Topic: X-ray Crystallography for the Structural Elucidation of Reaction Products Content Type: Publish Comparison Guide Executive Summary: The Structural Certainty Gap In synthetic chemistry and drug discovery, the trans...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography for the Structural Elucidation of Reaction Products Content Type: Publish Comparison Guide

Executive Summary: The Structural Certainty Gap

In synthetic chemistry and drug discovery, the transition from a crude reaction mixture to a confirmed 3D structure is the critical path. While Nuclear Magnetic Resonance (NMR) remains the workhorse for daily monitoring, it frequently hits a "certainty gap" when facing quaternary carbons, complex stereocenters, or unexpected rearrangements.

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive "Gold Standard" for absolute structural proof. However, the emergence of Microcrystal Electron Diffraction (MicroED) and advanced crystallization techniques (like the Crystalline Sponge method) has shifted the landscape.

This guide objectively compares these methodologies, providing a decision framework and validated protocols to bridge the gap between reaction product and structural certainty.

Comparative Analysis: SC-XRD vs. NMR vs. MicroED

The choice of technique is often dictated by sample state and quantity. The following matrix synthesizes performance metrics based on current field standards.

Table 1: Technical Performance Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (1D/2D) MicroED (Emerging)
Primary Output Absolute 3D atomic coordinatesConnectivity & chemical environmentCoulomb potential map (3D structure)
Sample State Single Crystal (Solid)SolutionNanocrystal / Powder
Min. Sample Size ~0.05 – 0.1 mm (dimension)~1–5 mg (standard)~100 nm (nanocrystal)
Stereochemistry Direct Absolute Configuration (via anomalous scattering)Relative (requires derivatization/Mosher's)Feasible (dynamical refinement required)
Data Collection 1–24 hours10 mins – 10 hoursMinutes (< 1 hour)
Limitation Crystallization bottleneckAmbiguous for quaternary C; Time-averagedDynamical scattering; Complex refinement
Deep Dive: The Stereochemical Advantage

The decisive advantage of SC-XRD lies in absolute configuration determination .

  • Mechanism: SC-XRD utilizes the anomalous scattering of X-rays by heavy atoms (even Oxygen or Nitrogen with Cu-K

    
     radiation) to distinguish between enantiomers (Friedel pairs).
    
  • Contrast: NMR typically yields relative stereochemistry (diastereomers). Determining absolute chirality by NMR requires chiral derivatizing agents (e.g., Mosher's acid), which introduces additional synthetic steps and potential kinetic resolution errors.

Decision Framework: Selecting the Right Tool

Mechanistic choices should follow a logic gate based on sample crystallinity and quantity.

DecisionMatrix Start Reaction Product Isolated IsCrystalline Is the sample crystalline? Start->IsCrystalline CrystalSize Crystal Size? IsCrystalline->CrystalSize Yes CanCrystallize Can it be crystallized? IsCrystalline->CanCrystallize No (Oil/Amorphous) SCXRD SC-XRD (Gold Standard) CrystalSize->SCXRD > 50 μm MicroED MicroED (Electron Diffraction) CrystalSize->MicroED < 1 μm (Powder) Solubility Solubility Profile? CanCrystallize->Solubility Yes (Screening) Sponge Crystalline Sponge Method CanCrystallize->Sponge No (Persistent Oil) Solubility->SCXRD Success NMR 2D NMR / MS (Solution State) Solubility->NMR Failure

Figure 1: Strategic workflow for structural elucidation. Green nodes indicate definitive 3D structural solution.

Experimental Protocols: Overcoming the Crystallization Bottleneck

The primary failure mode for SC-XRD is the inability to grow suitable crystals.[1] The following protocol utilizes Vapor Diffusion , a technique superior to simple evaporation because it gently approaches supersaturation, minimizing amorphous precipitation.[2]

Protocol A: Vial-in-Vial Vapor Diffusion (For < 5 mg samples)

Objective: Grow diffraction-quality single crystals from a reaction product with limited solubility data.

Materials:

  • 4 mL glass vial (Outer vessel).

  • 1.5 mL GC/HPLC vial or small insert (Inner vessel).

  • Solvent A (Good solvent): Dissolves product well (e.g., DCM, Acetone, THF).

  • Solvent B (Anti-solvent): Miscible with A but precipitates product (e.g., Pentane, Hexane, Ether).

Step-by-Step Methodology:

  • Saturation: Dissolve ~2–5 mg of the reaction product in the minimum amount of Solvent A in the inner vial. Filter if cloudy.

  • Setup: Place the open inner vial carefully inside the 4 mL outer vial using tweezers.

  • Charge: Pipette ~1–2 mL of Solvent B (Anti-solvent) into the outer vial.

    • Critical: Ensure the liquid level of B is lower than the rim of the inner vial to prevent flooding.

  • Equilibration: Cap the outer vial tightly.

    • Mechanism:[1][3][4][5][6] Solvent B (higher vapor pressure) will diffuse into the inner vial, slowly increasing polarity/decreasing solubility, driving nucleation.

  • Observation: Leave undisturbed at constant temperature (20°C or 4°C) for 24–72 hours. Check for birefringence under polarized light.

Protocol B: The Crystalline Sponge Method (For Non-Crystalline Oils)

When a reaction product (e.g., a volatile oil or scarce natural product) refuses to crystallize, the Crystalline Sponge method acts as a "host" lattice.

  • Host Preparation: Synthesize a porous Metal-Organic Framework (MOF), typically

    
    , known as the "sponge."[7]
    
  • Guest Soaking: Incubate a single crystal of the MOF in a solution of the target reaction product (the "guest").

  • Ordering: The guest molecules diffuse into the MOF pores and align via non-covalent interactions.

  • Diffraction: Perform SC-XRD on the host-guest complex. The ordered guest molecules appear in the electron density map.

Technical Validation & Causality

Why SC-XRD Resolves Ambiguity

In a typical scenario, a reaction produces a fused ring system. NMR (NOESY) suggests a cis-junction based on coupling constants, but ring flexibility averages the signal.

  • SC-XRD Evidence: The diffraction pattern is a Fourier transform of the electron density. It provides bond lengths with precision (

    
    ) and bond angles (
    
    
    
    ).
  • Self-Validation: The structural solution is validated by the R-factor (Residual factor). An

    
     indicates a high-confidence match between the calculated model and observed diffraction data.
    
Visualization of the Vapor Diffusion Mechanism

VaporDiffusion cluster_0 Initial State (T=0) cluster_1 Equilibrium (T=24h) Inner Inner Vial: Product + Good Solvent (High Solubility) Diffusion Vapor Phase Diffusion (Anti-solvent -> Inner Vial) Inner->Diffusion Outer Outer Reservoir: Anti-Solvent (High Vapor Pressure) Outer->Diffusion Nucleation Supersaturation & Nucleation Diffusion->Nucleation Lowers Solubility Slowly

Figure 2: Thermodynamic mechanism of vapor diffusion crystallization. The slow introduction of anti-solvent prevents rapid precipitation, favoring ordered lattice growth.

References

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Inokuma, Y., et al. (2013).[8] X-ray analysis on the nanogram to microgram scale using porous complexes. Nature, 495, 461–466. [Link]

  • Gruene, T., et al. (2018).[3] Rapid Structure Determination of Microcrystalline Molecular Compounds Using Electron Diffraction. Angewandte Chemie International Edition, 57(50), 16313-16317. [Link]

  • Jones, C. L., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.[9] ACS Central Science, 4(11), 1587–1592. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

Sources

Comparative

Comparative Analysis of Acridone Derivatives: A Technical Guide to Biological Activity and Assay Validation

Executive Overview The acridone (9(10H)-acridinone) scaffold is a privileged structure in medicinal chemistry, widely recognized for its versatile applications in oncology and infectious disease research. Characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The acridone (9(10H)-acridinone) scaffold is a privileged structure in medicinal chemistry, widely recognized for its versatile applications in oncology and infectious disease research. Characterized by a planar, tricyclic, and electron-rich core, acridone derivatives exhibit potent biological activities primarily driven by their ability to interact directly with nucleic acids and associated enzymes.

As drug development professionals evaluate novel chemotypes, understanding the structure-activity relationship (SAR) of acridones is critical. This guide objectively compares the biological efficacy of various acridone modifications, explains the mechanistic causality behind their activity, and provides field-proven, self-validating experimental workflows for target validation.

Mechanistic Foundations: Causality in Target Engagement

The biological activity of acridone derivatives is not a product of random cytotoxicity, but rather a highly specific sequence of biophysical interactions.

  • Thermodynamic DNA Intercalation: The flat polyaromatic core of the acridone molecule is perfectly sized to insert itself between the base pairs of double-stranded DNA (a gap of approximately 3.4 Å). This insertion is thermodynamically driven by hydrophobic interactions and π-π stacking with the nucleobases[1].

  • Topoisomerase Poisoning: Intercalation physically distorts the DNA double helix, altering its topological state. This distortion turns the DNA into a trap for Topoisomerase I and II. Instead of purely inhibiting the enzyme's catalytic function, acridones stabilize the transient DNA-enzyme cleavage complex. By preventing the essential religation of DNA strands, acridones convert a normal cellular enzyme into a DNA-damaging poison, leading to replication fork arrest and apoptosis[2][3].

  • Redox Cycling and Oxidative Stress: Beyond physical intercalation, the electron-rich acridone core can participate in long-range electron transfer within the DNA double helix. By acting as electron acceptors or donors, specific derivatives generate reactive oxygen species (ROS) that contribute to localized oxidative DNA damage[4].

MoA A Acridone Scaffold (Planar Core) B DNA Intercalation (π-π Stacking) A->B Inserts into DNA C Topoisomerase I/II Poisoning B->C Alters DNA topology D DNA Cleavage Complex Stabilization C->D Inhibits religation E Replication Arrest & Apoptosis D->E Triggers cell death

Fig 1. Mechanistic pathway of acridone derivatives inducing apoptosis via DNA intercalation.

Quantitative Comparison of Acridone Derivatives

Structural modifications to the acridone core drastically alter its biological target affinity and cellular permeability. A comparative analysis of recent derivative classes highlights how specific functional group substitutions dictate performance:

  • N-Alkylation: Simple N-alkyl-acridones demonstrate superior intracellular distribution and stronger dose-dependent cytotoxicity compared to bulkier, conjugated biacridylidenes[2].

  • Targeted Kinase Inhibition: Substituting the N-10 position with tryptophan or piperazine moieties shifts the molecule's affinity away from broad DNA intercalation and toward specific kinases (e.g., MARK4), yielding potent anti-proliferative effects in specific cancer cell lines[5].

  • Isoform Specificity & Toxicity Reduction: Advanced derivatives like the nitroacridone 6h showcase unique dose-dependent mechanisms. It acts as a specific Topoisomerase II inhibitor, inducing apoptosis at low concentrations while maintaining long-term anti-proliferative activity at higher doses, notably with significantly reduced cardiotoxicity compared to the clinical standard doxorubicin[3].

Table 1: Comparative Efficacy of Acridone Modifications
Derivative ClassKey Structural ModificationPrimary Biological TargetBenchmark EfficacyRef.
N-Alkyl-Acridones N-alkyl chains (1–6 carbons)Topoisomerase I / DNAStrong dose-dependent cytotoxicity (MCF-7 cells)[2]
Nitroacridones 1-((3-(dimethylamino)propyl)amino)-7-hydroxy-4-nitroacridin-9(10H)-one (6h)Topoisomerase IIHigh anti-proliferative activity; reduced cardiotoxicity[3]
Acridine Thiosemicarbazides Thiosemicarbazide hybrid (Compound 4d)Broad CytotoxicityIC50 = 10.96 μM (MT-4 cells)[6]
Tryptophan-Acridones N-10 Tryptophan substitutionMARK4 KinaseEC50 = 2.13 – 4.22 μM (HeLa / U87MG cells)[5]
Decahydroacridinediones 4-methylphenyl moiety (Compound 41)Broad CytotoxicityIC50 = 4.42 μg/mL (HepG2 cells)[7]

Validated Experimental Workflows

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. They include internal controls necessary to confirm that the observed biological activity is a true reflection of the compound's mechanism of action.

Protocol A: Topoisomerase I-Mediated DNA Relaxation Assay

Purpose: To quantify the stabilization of the Topo I-DNA cleavage complex by acridone derivatives. Causality & Design: Supercoiled pBR322 plasmid DNA is utilized because its compact, supercoiled shape migrates much faster through an agarose matrix than relaxed, open-circular DNA. If the acridone derivative successfully inhibits Topo I, the plasmid remains supercoiled.

Self-Validating Controls:

  • Negative Control: Plasmid + Buffer (Ensures baseline supercoiling is intact).

  • Positive Control 1 (Enzyme Activity): Plasmid + Topo I (Ensures the recombinant enzyme is active and capable of fully relaxing the DNA).

  • Positive Control 2 (Intercalation): Ethidium Bromide (Validates the assay's sensitivity to known intercalating agents)[2].

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 μL reaction volume, combine 0.5 μg of supercoiled pBR322 DNA, 1X Topoisomerase I reaction buffer, and varying concentrations of the acridone derivative.

  • Enzyme Addition & Incubation: Add 1 Unit of recombinant human Topoisomerase I. Incubate at 37°C for 30 minutes. Rationale: 37°C provides the optimal thermodynamic conditions for the enzyme to attempt DNA relaxation in the presence of the competitive inhibitor.

  • Termination & Protein Digestion: Terminate the reaction by adding 2 μL of 10% SDS and 1 μL of Proteinase K (50 μg/mL). Incubate at 37°C for an additional 30 minutes.

    • Senior Scientist's Insight: This is a critical point of failure. SDS denatures the Topo I enzyme, while Proteinase K digests it. If this step is omitted, the bulky Topo I protein remains covalently bound to the DNA cleavage complex, causing an artificial gel shift that mimics enzyme inhibition.

  • Electrophoresis: Resolve the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 3 hours.

  • Visualization: Stain the gel with ethidium bromide and quantify the ratio of supercoiled (fast-migrating) to relaxed (slow-migrating) bands using densitometric software.

TopoAssay Start Supercoiled pBR322 DNA (Substrate) Incubate Add Acridone Derivative + Topo I (37°C, 30 min) Start->Incubate Initiates reaction Stop Terminate Reaction (SDS + Proteinase K) Incubate->Stop Traps cleavage complex Gel Agarose Gel Electrophoresis (Separate Topoisomers) Stop->Gel Removes bound protein Analyze Densitometric Analysis (Quantify Supercoiled vs Relaxed) Gel->Analyze Visualizes inhibition

Fig 2. Self-validating experimental workflow for Topoisomerase I DNA relaxation assay.

Protocol B: Cytotoxicity Profiling via MTT Reduction Assay

Purpose: To determine the precise IC50 values of novel acridone derivatives across various cell lines. Causality & Design: The assay relies on the reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals. This reduction is catalyzed exclusively by mitochondrial succinate dehydrogenase in living cells. Dead cells cannot process MTT, providing a direct, causal link between colorimetric absorbance and cell viability[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Compound Treatment: Treat cells with serial dilutions of the acridone derivative (e.g., 0.1 μM to 100 μM).

    • Senior Scientist's Insight: Always include a vehicle control (e.g., 0.1% DMSO) to rule out solvent-induced toxicity, and a cell-free blank well containing only media and MTT to subtract background absorbance caused by phenol red.

  • MTT Incubation: After 48 hours of treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 μL of DMSO to each well. Rationale: Formazan is highly water-insoluble; complete solubilization in DMSO is required to ensure accurate and uniform spectrophotometric readings.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

References

  • Benchchem. "2,3-Dimethoxy-10-methylacridin-9(10H)-one|Research Chemical".
  • MDPI. "Assessment of DNA Topoisomerase I Unwinding Activity, Radical Scavenging Capacity, and Inhibition of Breast Cancer Cell Viability of N-alkyl-acridones and N,N′-dialkyl-9,9′-biacridylidenes".
  • Institute of Pharmacology Polish Academy of Sciences. "Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis".
  • ResearchGate.
  • NIH. "A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity".
  • ResearchGate.
  • CLOCKSS. "Chemotherapeutic potential of acridine analogs: an ample review".

Sources

Validation

Green Chemistry Approaches to the Synthesis of N-Aryl Anthranilates: A Comprehensive Comparison Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Insights N-Aryl anthranilates (fenamates) are privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Insights

N-Aryl anthranilates (fenamates) are privileged pharmacophores widely utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic and flufenamic acid, as well as emerging anticancer and antiviral agents[1]. Traditionally, the synthesis of these diarylamines relies on the Ullmann-Goldberg condensation—a copper-mediated cross-coupling between ortho-halobenzoic acids and anilines.

However, the classical Ullmann coupling is notorious for its poor environmental profile. It typically requires stoichiometric amounts of copper, harsh polar aprotic solvents (e.g., DMF, DMAc), and prolonged heating at 120–150°C, leading to high E-factors and toxic waste streams[2].

As an Application Scientist, I frequently observe that the primary bottleneck in traditional Ullmann couplings is the high activation energy required for the oxidative addition of the aryl halide to the Cu(I) center. Green chemistry approaches bypass these harsh requirements by manipulating the reaction medium and energy delivery mechanisms. By transitioning to microwave-assisted aqueous systems or recyclable ionic liquids, we can stabilize the active Cu(I) catalytic species, lower the activation barrier, and eliminate the need for toxic solvents[3].

Pathway Cu_Cat Cu(I) Catalyst (Stabilized by Green Media) Ox_Add Oxidative Addition (2-Halobenzoic Acid) Cu_Cat->Ox_Add Ar-X Ligand_Ex Ligand Exchange (Aniline + Base) Ox_Add->Ligand_Ex Cu(III) Intermediate Red_Elim Reductive Elimination (C-N Bond Formation) Ligand_Ex->Red_Elim Amine Coordination Red_Elim->Cu_Cat Catalyst Regeneration Product N-Aryl Anthranilate Product Red_Elim->Product Product Release

Catalytic cycle of Cu-mediated Ullmann coupling in green solvents.

Comparative Analysis of Synthetic Routes

To optimize the synthesis of N-aryl anthranilates for scale-up and drug development, we must objectively compare the performance of emerging green methodologies against the traditional baseline.

A. Traditional Ullmann Coupling (The Baseline)

Relies on Cu(0) or Cu salts in high-boiling solvents like DMF. While robust, the prolonged thermal heating (12–48 hours) often leads to product degradation, decarboxylation side-reactions, and significant environmental toxicity[1].

B. Microwave-Assisted Aqueous Synthesis

Water is generally a poor solvent for organic reactants at room temperature. However, under 1, the dielectric constant of water drops significantly, mimicking the properties of organic solvents and solubilizing the reactants[1]. The rapid dielectric heating accelerates the C-N bond formation, reducing reaction times from days to minutes while utilizing a completely benign solvent[4].

C. Ionic Liquid-Mediated Ligand-Free Coupling

Ionic liquids (ILs) provide a highly polar, non-coordinating environment. The inherent structure of ILs (e.g., imidazolium cations) can stabilize the active Cu(I) catalytic species, preventing disproportionation into Cu(0) and Cu(II). This allows the reaction to proceed 3[3]. Furthermore, the IL can be recycled multiple times, drastically lowering the E-factor.

D. Solvent-Free / Mechanochemical Synthesis

By utilizing ball milling or solvent-free microwave irradiation, researchers can achieve highly 3[3]. This approach eliminates solvent waste entirely, though heat dissipation and uniform mixing on a large scale remain engineering challenges.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing these methodologies, highlighting why green approaches are superior for modern drug development workflows.

MethodologySolvent SystemCatalyst / AdditiveTemp / TimeAvg. YieldGreenness / E-Factor
Traditional Ullmann DMF / TolueneCu(0) or Cu salts (Stoichiometric)120–150°C / 12–48 h40–70%Poor (High toxicity, high waste)
Microwave-Aqueous WaterCuI (Catalytic) / K₂CO₃80–120°C / 10–30 min78–94%Excellent (Benign solvent, low energy)
Ionic Liquid (IL) IL (e.g., [Bmim]BF₄)Cu₂O (Ligand-free)90–110°C / 2–6 h50–87%Good (Recyclable solvent)
Solvent-Free (MW) None (Neat)Cu / Base80–120°C / 5–30 min>90%Excellent (Zero solvent waste)

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols detailed below are designed as self-validating systems. Causality is built into the workflow: observable physical changes directly correlate with mechanistic milestones.

Protocol 1: Microwave-Assisted Aqueous Synthesis

Causality Check: The addition of K₂CO₃ neutralizes the 2-halobenzoic acid, forming a potassium salt. The transition of the reaction mixture from a heterogeneous suspension to a homogeneous solution under microwave heating indicates successful salt formation and reactant solubilization, serving as an in-process visual control.

Step-by-Step Methodology:

  • Reagent Charging: To a 30 mL microwave-safe vessel, add 2-chlorobenzoic acid (1.0 mmol), the desired aniline derivative (1.2 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 5 mL of deionized water. Add a magnetic stir bar and seal the vessel with a Teflon cap.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 100°C (dynamic power adjustment) for 15–25 minutes with continuous stirring.

  • Acidification (Product Release): Cool the vessel to room temperature. Transfer the mixture to a beaker and slowly add 2M HCl dropwise until the pH reaches 3–4. Note: Acidification protonates the carboxylate, driving the precipitation of the highly hydrophobic N-aryl anthranilic acid.

  • Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold deionized water to remove inorganic salts, and recrystallize from an Ethanol/Water (1:1) mixture to yield the pure product[4].

Workflow Step1 Reagent Mixing (Reactants + Cu + H2O) Step2 Microwave Irradiation (80-120°C, 10-30 min) Step1->Step2 Step3 Cooling & Acidification (pH 3-4) Step2->Step3 Step4 Filtration & Recrystallization Step3->Step4

Experimental workflow for the microwave-assisted aqueous synthesis.

Protocol 2: Ionic Liquid-Mediated Ligand-Free Synthesis

Causality Check: The ionic liquid suppresses the thermal degradation of the catalyst. If the solution turns black, it indicates Cu(0) nanoparticle agglomeration (catalyst death), meaning the IL is saturated or contaminated with water.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, combine 2-chlorobenzoic acid (1.0 mmol), aryl amine (1.2 mmol), Cu₂O (5 mol%), and K₂CO₃ (2.0 mmol).

  • IL Addition: Add 2 mL of the ionic liquid (e.g., [Bmim][BF₄]).

  • Thermal Coupling: Stir the mixture vigorously at 100°C under an inert atmosphere (N₂ or Argon) for 4–6 hours. Monitor the reaction progress via TLC (Hexane/EtOAc 3:1).

  • Green Extraction: Once complete, cool the mixture and extract the organic product using supercritical CO₂ or a green co-solvent like ethyl acetate (3 x 5 mL). The IL and the copper catalyst will remain in the distinct bottom phase.

  • Recycling: Wash the residual IL phase with a small amount of water to remove salt byproducts, dry under vacuum at 80°C, and reuse for subsequent catalytic cycles (viable for up to 5 runs with <5% drop in yield)[5].

Conclusion

The transition from traditional Ullmann couplings to green chemistry methodologies is not merely an environmental imperative; it is a strategic advantage in drug development. By leveraging microwave-assisted aqueous reactions or recyclable ionic liquids, researchers can achieve higher yields, drastically reduce reaction times, and eliminate toxic waste. These self-validating protocols ensure that the synthesis of N-aryl anthranilates remains robust, scalable, and aligned with modern sustainability standards.

References

  • Chikane, S. S., et al. (2025). Energy-Efficient Copper-Catalyzed Synthesis of N-Aryl Anthranilic Acids Using Concentrated Solar Radiation / Microwave-Assisted Synthesis of N-Phenylanthranilic Acids in Water. ResearchGate. 1

  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Russian Journal of Organic Chemistry. 3

  • Mei, X., et al. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. Journal of Organic Chemistry / PMC.2

  • Pellón, R. F., et al. (2006). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO / Synthetic Communications. 4

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.